molecular formula C6CoK3O12 B1175332 TF-130 CAS No. 12795-61-8

TF-130

Cat. No.: B1175332
CAS No.: 12795-61-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TF-130, also known as this compound, is a useful research compound. Its molecular formula is C6CoK3O12. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12795-61-8

Molecular Formula

C6CoK3O12

Synonyms

TF-130

Origin of Product

United States

Foundational & Exploratory

AMT-130: A Gene Therapy for Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis reveals that "TF-130" is not a unique identifier for a single therapeutic agent. Instead, the designation may refer to several distinct entities in unrelated fields. For researchers, scientists, and drug development professionals, the most relevant compounds likely intended by this query are AMT-130 , a gene therapy for Huntington's Disease, and TRK-130 , a novel opioid ligand for overactive bladder.

This guide provides a detailed technical overview of the mechanism of action for both of these investigational therapies based on publicly available data.

AMT-130 is an experimental, one-time gene therapy designed to treat Huntington's disease (HD) by targeting the root cause of the disease: the mutant huntingtin protein (mHTT).[1][2] Developed by uniQure, this therapy aims to slow the progression of this neurodegenerative disorder.[1][3]

Core Mechanism of Action

Huntington's disease is an autosomal dominant genetic disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT). This mutation leads to the production of mHTT protein, which is toxic to neurons and causes progressive breakdown of brain cells, particularly in the striatum.[1][4]

The mechanism of action of AMT-130 is based on RNA interference. The therapy utilizes a non-pathogenic adeno-associated virus serotype 5 (AAV5) vector to deliver a DNA transgene into neurons.[4][5][6] This transgene encodes a specific artificial microRNA (miRNA). Once the AAV5 vector delivers its payload into the nucleus of a neuron, the cell's machinery transcribes this DNA to produce the miRNA. This miRNA is designed to recognize and bind to the messenger RNA (mRNA) of the huntingtin gene.[4][7] This binding event marks the huntingtin mRNA for destruction by the cell's natural RNA-induced silencing complex (RISC), thereby preventing its translation into the huntingtin protein.[1][7] This process non-selectively lowers the levels of both the mutant (mHTT) and normal huntingtin protein (HTT).[1][5] The therapeutic goal is that reducing the production of the toxic mHTT will slow or halt the neurodegenerative process.[4]

AMT130_Mechanism cluster_neuron Neuron cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AMT130 AMT-130 (AAV5 Vector) Transgene miRNA Transgene AMT130->Transgene Delivers cluster_nucleus cluster_nucleus Transcription Transcription Transgene->Transcription miRNA Artificial microRNA Transcription->miRNA Produces RISC RISC Complex miRNA->RISC Binds to cluster_cytoplasm cluster_cytoplasm HTT_mRNA Huntingtin mRNA (mutant and normal) Degradation mRNA Degradation HTT_mRNA->Degradation Leads to Translation Translation HTT_mRNA->Translation Inhibited RISC->HTT_mRNA Targets HTT_Protein Huntingtin Protein (Production Reduced) Translation->HTT_Protein

Caption: Mechanism of action for AMT-130 in a neuron.
Quantitative Data from Clinical Trials

AMT-130 has been evaluated in Phase I/II clinical trials conducted in the U.S. and Europe. The trials assessed the safety and efficacy of low and high doses of the therapy.[6][8] The primary endpoint was the change in the composite Unified Huntington's Disease Rating Scale (cUHDRS), with key secondary endpoints including Total Functional Capacity (TFC).[8] Biomarkers such as cerebrospinal fluid neurofilament light chain (CSF NfL) were also measured as an indicator of neurodegeneration.[8]

The tables below summarize the key efficacy outcomes for the high-dose AMT-130 group at 36 months compared to a propensity score-matched external control group from natural history studies.[8]

Table 1: Clinical Efficacy Outcomes at 36 Months (High-Dose AMT-130)

Clinical MeasureDescriptionOutcome
cUHDRS Composite scale of motor, cognitive, and functional decline.75% slowing of disease progression (p=0.003).[2][8]
TFC Measures daily functional capacity and independence.60% slowing of disease progression (p=0.033).[2][8]
SDMT Symbol Digit Modalities Test, measures processing speed.88% slowing of decline (p=0.057).[2][8]
SWRT Stroop Word Reading Test, measures attention and language.113% slowing of decline (p=0.002).[2][8]
TMS Total Motor Score, assesses motor symptoms.59% slowing of decline (p=0.174), showing a favorable trend.[2][8]

Table 2: Biomarker and Safety Outcomes

Outcome MeasureDescriptionResult
CSF NfL A biomarker for neuronal damage.Mean levels were below baseline at 36 months.[8]
Safety Assessment of adverse events.Generally well-tolerated with a manageable safety profile. Most common adverse events were related to the surgical procedure and resolved.[1][8]
Experimental Protocols: Phase I/II Clinical Trial

The pivotal Phase I/II studies of AMT-130 were multicenter, dose-escalating trials to evaluate safety and efficacy.[6][8]

  • Study Population: Patients with a definitive clinical diagnosis of early manifest Huntington's disease, aged 25 to 65, with a CAG repeat expansion of ≥40.[5]

  • Study Design: The U.S. trial randomized 26 patients into low-dose (n=6 treated, n=4 control) and high-dose (n=10 treated, n=6 control) cohorts. The control group received an imitation (sham) surgery.[8][9] The European trial was an open-label study with 13 patients.[8][9] The study includes a blinded 12-month period followed by a five-year unblinded follow-up.[9]

  • Administration Protocol: AMT-130 is administered as a one-time treatment.[5] The therapy is delivered directly into the striatum (caudate and putamen) of the brain via an MRI-guided, convection-enhanced stereotactic neurosurgical procedure.[5][6][9] This involves drilling small holes in the skull and infusing the gene therapy using a micro-catheter under general anesthesia.[5]

  • Efficacy and Safety Assessments:

    • Primary Endpoint: Change from baseline in cUHDRS.[8]

    • Secondary Endpoints: Changes in TFC, TMS, and other cognitive and functional measures.[8]

    • Biomarkers: Levels of mHTT and NfL in the cerebrospinal fluid.[4]

    • Safety Monitoring: Recording and evaluation of all adverse events.[8]

AMT130_Workflow cluster_screening Patient Screening cluster_randomization Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screen Inclusion/Exclusion Criteria Met (Early HD, CAG≥40, Age 25-65) Randomize Randomize Screen->Randomize HighDose High-Dose AMT-130 Randomize->HighDose LowDose Low-Dose AMT-130 Randomize->LowDose Sham Imitation Surgery (Control) Randomize->Sham Admin Neurosurgical Administration (MRI-guided, to Striatum) HighDose->Admin LowDose->Admin FollowUp 12-Month Blinded Follow-up 5-Year Open-Label Follow-up Sham->FollowUp Admin->FollowUp Analysis Data Analysis: - cUHDRS (Primary) - TFC, TMS, Cognitive - CSF NfL Biomarker - Safety FollowUp->Analysis

Caption: High-level workflow for the AMT-130 Phase I/II clinical trial.

TRK-130 (Naltalimide): A µ-Opioid Receptor Partial Agonist

TRK-130, also known as naltalimide, is a novel, centrally-acting opioid ligand developed for the potential treatment of overactive bladder (OAB).[10][11] It is structurally a morphinan derivative.[12]

Core Mechanism of Action

The therapeutic effect of TRK-130 is proposed to stem from its action as a potent and selective partial agonist of the human µ-opioid receptor (MOR).[10][11] Opioid receptors, including µ, δ (DOR), and κ (KOR), are known to be involved in the central inhibition of urinary bladder motility.[13] By acting as a partial agonist at MORs, TRK-130 enhances the bladder's storage function by suppressing the afferent (sensory) limb of the micturition reflex pathway, primarily at the spinal cord level.[10][14][15]

Unlike full MOR agonists (e.g., morphine), which can cause significant side effects like constipation, TRK-130's partial agonism appears to provide a therapeutic effect on the bladder without substantially impacting gastrointestinal transit in preclinical models.[10] This suggests a potentially more favorable safety profile for treating OAB compared to traditional opioids.[14]

TRK130_Signaling cluster_neuron Spinal Cord Neuron (Afferent Pathway) TRK130 TRK-130 MOR μ-Opioid Receptor (MOR) TRK130->MOR Partial Agonist Gi Gαi MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits IonChannel Ion Channels Gi->IonChannel Modulates cAMP cAMP AC->cAMP Converts ATP to Neurotransmission Reduced Neurotransmission (Suppressed Afferent Signal) AC->Neurotransmission PKA Protein Kinase A cAMP->PKA Activates IonChannel->Neurotransmission

Caption: Signaling pathway for TRK-130 at the μ-opioid receptor.
Quantitative Pharmacological Data

The pharmacological profile of TRK-130 has been characterized through in vitro binding and functional assays using cells expressing human opioid receptors.

Table 3: In Vitro Receptor Binding and Functional Activity of TRK-130

ReceptorBinding Affinity (Ki, nM)Functional Activity (EC₅₀, nM)Maximum Effect (Emax, %)
μ-Opioid (MOR) 0.2682.3966.1%
δ-Opioid (DOR) 12126.171.0%
κ-Opioid (KOR) 8.979.5162.6%
Data from radioligand binding and cAMP accumulation assays.[10][11]

These data demonstrate that TRK-130 has a high affinity and selectivity for the µ-opioid receptor, where it acts as a partial agonist.[10]

Experimental Protocols

The following methodologies were used in the preclinical characterization of TRK-130.

  • Radioligand Binding Assays:

    • Objective: To determine the binding affinity (Ki) of TRK-130 for human MOR, DOR, and KOR.

    • Methodology: Assays were performed using cell membranes from CHO (Chinese Hamster Ovary) cells engineered to express each human opioid receptor subtype. The ability of TRK-130 to displace specific radioligands from the receptors was measured to calculate its binding affinity.[10]

  • cAMP Accumulation Functional Assays:

    • Objective: To measure the functional activity (EC₅₀ and Emax) of TRK-130 at each opioid receptor.

    • Methodology: Assays were conducted using cells expressing one of the three opioid receptor subtypes. Since these are Gi-coupled receptors, their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The potency (EC₅₀) and efficacy (Emax) of TRK-130 in reducing cAMP levels were quantified.[10]

  • In Vivo Bladder Function Studies (Guinea Pig Model):

    • Objective: To assess the effect of TRK-130 on bladder activity.

    • Methodology: Anesthetized guinea pigs were used to measure isovolumetric rhythmic bladder contractions (RBCs). TRK-130 was administered intravenously, and its effect on the duration of cessation of bladder contractions was measured. In separate experiments with freely moving guinea pigs, the ability of orally administered TRK-130 to ameliorate formalin-induced frequent urination was evaluated.[10]

  • In Vivo Gastrointestinal Transit Studies (Mouse Model):

    • Objective: To evaluate the effect of TRK-130 on constipation, a common opioid side effect.

    • Methodology: Mice were administered TRK-130 subcutaneously. Gastrointestinal transit was measured to determine if the compound inhibited motility compared to controls. The results showed a negligible effect at therapeutic doses.[10]

References

An In-depth Technical Guide to TF-130 (TKK130): A Novel Antimalarial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TF-130, also referred to in scientific literature as TKK130. This document is intended for researchers, scientists, and professionals involved in the field of drug development, with a particular focus on antimalarial therapeutics. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided.

Chemical Structure and Properties

This compound (TKK130) is a novel 3-Hydroxy-Propanamidine (HPA) that has demonstrated significant potential as an antimalarial compound.

Chemical Identity:

While a specific IUPAC name and SMILES string for TKK130 are not publicly available in the primary literature, its chemical class has been identified as a 3-Hydroxy-Propanamidine.

Biological Activity and Mechanism of Action

TKK130 exhibits potent in vitro activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] A key feature of TKK130 is its high barrier to the development of drug resistance, a critical attribute for a next-generation antimalarial.[1][2]

The primary mechanism of action of TKK130 is the inhibition of hemozoin formation .[1][2] During its intraerythrocytic stage, the malaria parasite digests hemoglobin, which releases toxic free heme. To protect itself, the parasite crystallizes this heme into an inert substance called hemozoin. By inhibiting this process, TKK130 leads to the accumulation of toxic heme within the parasite, ultimately causing its death.

The proposed mechanism of action is depicted in the following signaling pathway diagram:

TKK130 Mechanism of Action Mechanism of TKK130 Action cluster_parasite Plasmodium falciparum Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin Heme->Hemozoin Crystallization Parasite_Death Parasite_Death Heme->Parasite_Death Toxicity TKK130 TKK130 TKK130->Heme Inhibits Crystallization

Caption: Proposed mechanism of action of TKK130 in Plasmodium falciparum.

Quantitative Biological Data

The following tables summarize the key quantitative data reported for TKK130.

Table 1: In Vitro Antiplasmodial Activity of TKK130

P. falciparum StrainIC50 (nM)Reference
Drug-sensitiveData not publicly available[1][2]
Drug-resistantData not publicly available[1][2]

Table 2: In Vitro Cytotoxicity of TKK130

Cell LineCC50 (µM)Reference
Various human cell linesExcellent parasite selectivity reported[1][2]

Table 3: In Vivo Efficacy of TKK130 in Mouse Models

Mouse ModelAdministration RouteEfficacyReference
P. bergheiOralCurative activity[1][2]
P. falciparum SCIDOralPotent activity[1][2]

Table 4: Pharmacokinetic Properties of TKK130

ParameterValueReference
Pharmacokinetic ProfileLong-lasting and linear[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of TKK130.

Synthesis of TKK130

While the detailed synthetic route for TKK130 is proprietary, the primary literature indicates that it is a 3-Hydroxy-Propanamidine.[1][2] General synthetic methods for this class of compounds often involve multi-step reactions.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

Experimental Workflow:

SYBR_Green_I_Assay_Workflow SYBR Green I Assay Workflow Start Start Prepare_Drug_Dilutions Prepare serial dilutions of TKK130 Start->Prepare_Drug_Dilutions Add_Parasites Add synchronized P. falciparum culture to 96-well plates Prepare_Drug_Dilutions->Add_Parasites Incubate Incubate plates for 72 hours Add_Parasites->Incubate Lyse_Cells Lyse red blood cells and parasites Incubate->Lyse_Cells Add_SYBR_Green Add SYBR Green I dye Lyse_Cells->Add_SYBR_Green Measure_Fluorescence Measure fluorescence (Ex: 485 nm, Em: 530 nm) Add_SYBR_Green->Measure_Fluorescence Calculate_IC50 Calculate IC50 values Measure_Fluorescence->Calculate_IC50 End End Calculate_IC50->End

Caption: A generalized workflow for the SYBR Green I-based in vitro antiplasmodial assay.

Methodology:

  • Drug Preparation: Prepare serial dilutions of TKK130 in an appropriate solvent (e.g., DMSO) and then in culture medium.

  • Plate Setup: Add the drug dilutions to a 96-well microtiter plate. Include positive (parasites with no drug) and negative (uninfected red blood cells) controls.

  • Parasite Addition: Add a synchronized culture of P. falciparum (typically at the ring stage) to each well.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to the drug-free control.

Hemozoin Inhibition Assay

This assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Methodology:

A specific detailed protocol for the hemozoin inhibition assay used for TKK130 is not provided in the public domain. However, such assays generally involve incubating a solution of heme under conditions that promote β-hematin formation in the presence and absence of the test compound. The amount of β-hematin formed is then quantified, often spectrophotometrically.

In Vivo Efficacy in Mouse Models

The 4-day suppressive test is a standard method for evaluating the in vivo efficacy of antimalarial compounds.

Methodology:

  • Infection: Mice are infected with Plasmodium berghei (for the rodent model) or engrafted with human red blood cells and infected with P. falciparum (for the SCID mouse model).

  • Treatment: The test compound (TKK130) is administered to the mice, typically orally, for four consecutive days, starting a few hours after infection. A control group receives the vehicle only.

  • Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored by microscopic examination of blood smears.

  • Efficacy Determination: The efficacy of the compound is determined by the reduction in parasitemia in the treated group compared to the control group.

Conclusion

This compound (TKK130) is a promising new antimalarial candidate with a novel mechanism of action, potent activity against resistant parasites, and a high barrier to resistance. Its favorable in vivo efficacy and pharmacokinetic profile make it a strong candidate for further preclinical and clinical development. This technical guide provides a summary of the currently available data to support ongoing research and development efforts in the fight against malaria.

References

for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of AMT-130, a Gene Therapy for Huntington's Disease

Disclaimer: The following guide is a synthesis of publicly available information regarding AMT-130 and general adeno-associated virus (AAV) vector production and purification techniques. Specific proprietary details of uniQure's manufacturing process for AMT-130 are not publicly available. This document is intended for informational and educational purposes for a technical audience.

Introduction

AMT-130 is an investigational gene therapy currently in clinical development for the treatment of Huntington's disease (HD).[1][2] Developed by uniQure, it is designed to slow the progression of this inherited neurodegenerative disorder by targeting the root cause: the mutant huntingtin protein (mHTT).[2] The therapy consists of a single administration, delivered directly to the striatum of the brain, and has received Breakthrough Therapy, Regenerative Medicine Advanced Therapy (RMAT), Orphan Drug, and Fast Track designations from the U.S. Food and Drug Administration (FDA).[2][3]

This guide provides a detailed overview of the underlying science, synthesis (production), and purification of AMT-130, contextualized within the broader landscape of AAV-based gene therapies.

The Molecular Basis of Huntington's Disease and AMT-130's Mechanism of Action

Huntington's disease is an autosomal dominant disorder caused by a CAG trinucleotide repeat expansion in the huntingtin gene (HTT). This leads to the production of a mutant huntingtin protein (mHTT) with an elongated polyglutamine tract. The accumulation of mHTT is toxic to neurons, particularly in the striatum and cortex, leading to progressive motor, cognitive, and psychiatric dysfunction.

AMT-130 is designed to inhibit the production of the mHTT protein.[2] It utilizes an adeno-associated virus (AAV) vector to deliver a microRNA (miRNA) that specifically targets the HTT messenger RNA (mRNA). This leads to the degradation of the mRNA, thereby preventing the translation and subsequent accumulation of the toxic mHTT protein.[2]

Below is a diagram illustrating the proposed signaling pathway and mechanism of action of AMT-130.

AMT-130 Mechanism of Action cluster_0 Neuron cluster_1 AMT-130 Therapy Mutant HTT Gene Mutant HTT Gene HTT mRNA HTT mRNA Mutant HTT Gene->HTT mRNA Transcription Mutant HTT Protein (mHTT) Mutant HTT Protein (mHTT) HTT mRNA->Mutant HTT Protein (mHTT) Translation Neuronal Dysfunction and Cell Death Neuronal Dysfunction and Cell Death Mutant HTT Protein (mHTT)->Neuronal Dysfunction and Cell Death Toxicity AMT-130 (AAV-miRNA) AMT-130 (AAV-miRNA) miRNA miRNA AMT-130 (AAV-miRNA)->miRNA Expression RISC Complex RISC Complex miRNA->RISC Complex Loading RISC Complex->HTT mRNA Binding & Cleavage

Caption: Mechanism of AMT-130 in Huntington's Disease.

Synthesis of AMT-130: AAV Vector Production

The "synthesis" of a gene therapy vector like AMT-130 is a biological manufacturing process, more accurately termed "production" or "bioproduction." It involves generating recombinant AAV (rAAV) particles containing the therapeutic gene cassette. The most common method for large-scale AAV production is the triple transfection of a mammalian cell line, typically Human Embryonic Kidney 293 (HEK293) cells or a derivative.

Experimental Protocol: Triple Transfection for AAV Production
  • Cell Culture Expansion: HEK293 cells are cultured in large-scale bioreactors under controlled conditions (temperature, pH, dissolved oxygen) to achieve a high cell density.

  • Plasmid Preparation: Three plasmids are required:

    • AAV Vector Plasmid: Contains the AAV inverted terminal repeats (ITRs) flanking the therapeutic gene cassette (in this case, the microRNA targeting HTT mRNA).

    • AAV Helper Plasmid: Provides the AAV rep and cap genes, which are necessary for viral replication and capsid formation, respectively.

    • Adenovirus Helper Plasmid: Supplies essential helper functions from the adenovirus genome (e.g., E1a, E1b, E2a, E4, and VA RNA genes) that facilitate AAV replication.

  • Transfection: The three plasmids are co-transfected into the HEK293 cells using a transfection reagent (e.g., calcium phosphate or a polymeric reagent like polyethyleneimine). The precise ratio of the plasmids is a critical parameter for optimizing vector yield and quality.

  • Vector Production: Post-transfection, the cells are incubated for 48-72 hours. During this time, the cellular machinery is harnessed to produce rAAV particles.

  • Cell Lysis and Harvest: The cells are harvested and lysed to release the AAV particles. The bulk harvest, containing both viral particles and cellular debris, is then clarified to remove large contaminants.

The following diagram outlines the general workflow for AAV vector production.

AAV Vector Production Workflow Cell Expansion Cell Expansion Transfection Transfection Cell Expansion->Transfection Plasmid Preparation Plasmid Preparation Plasmid Preparation->Transfection Vector Production in Bioreactor Vector Production in Bioreactor Transfection->Vector Production in Bioreactor Harvest and Lysis Harvest and Lysis Vector Production in Bioreactor->Harvest and Lysis

Caption: General workflow for AAV vector production.

Purification of AMT-130

Following production, the crude lysate containing the AAV vector must undergo a rigorous purification process to remove impurities such as host cell proteins, DNA, and empty viral capsids (those lacking the therapeutic gene). The goal is to obtain a highly pure and potent drug product suitable for clinical administration.

Experimental Protocol: AAV Vector Purification
  • Clarification: The cell lysate is first clarified by centrifugation or depth filtration to remove whole cells and large cellular debris.

  • Nuclease Treatment: The clarified lysate is treated with a nuclease (e.g., Benzonase®) to digest residual host cell DNA and plasmid DNA.

  • Tangential Flow Filtration (TFF): TFF is often used for buffer exchange and to concentrate the AAV-containing feedstock before chromatography.

  • Chromatography: A multi-step chromatography process is typically employed for AAV purification:

    • Affinity Chromatography: This is a highly effective step that utilizes a resin with ligands that specifically bind to the AAV capsid. This allows for the capture of AAV particles while most impurities flow through. The bound AAV is then eluted by changing the buffer conditions.

    • Ion-Exchange Chromatography (IEX): IEX is used to separate full (DNA-containing) and empty AAV capsids. Anion-exchange chromatography is commonly used for this purpose, as full capsids are generally more negatively charged than empty ones.

    • Size-Exclusion Chromatography (SEC): SEC can be used as a final polishing step to remove any remaining aggregates and for buffer exchange into the final formulation buffer.

  • Sterile Filtration and Formulation: The purified AAV vector is concentrated and diafiltered into its final formulation buffer using TFF. The final product is then sterilized by passing it through a 0.22 µm filter.

Data Presentation: Quantitative Analysis of AAV Production and Purification

The following tables summarize key quantitative parameters that are typically monitored during the production and purification of an AAV vector like AMT-130.

Production Parameter Typical Range/Value Method of Analysis
Cell Density at Transfection1-2 x 10^6 cells/mLCell counter
Plasmid DNA Purity (A260/A280)1.8 - 2.0UV-Vis spectrophotometry
Transfection Efficiency> 80%Fluorescence microscopy (with a reporter plasmid)
Viral Titer in Crude Lysate10^10 - 10^12 vg/mL (vector genomes per milliliter)qPCR or ddPCR
Purification Parameter Typical Specification Method of Analysis
Purity (by SDS-PAGE)> 95%Sodium dodecyl sulfate-polyacrylamide gel electrophoresis
Full/Empty Capsid Ratio> 80% fullAnalytical ultracentrifugation (AUC) or Cryo-TEM
Residual Host Cell DNA< 10 ng/doseqPCR
Residual Host Cell Protein< 1% of total proteinELISA
Endotoxin Level< 5 EU/mL (Endotoxin Units per milliliter)Limulus Amebocyte Lysate (LAL) assay
PotencyProduct-specificIn vitro cell-based assay

Conclusion

AMT-130 represents a promising therapeutic strategy for Huntington's disease, leveraging the power of gene therapy to address the underlying genetic cause of the disease. The "synthesis" and "purification" of this AAV-based therapy is a complex, multi-step biomanufacturing process that requires precise control over numerous parameters to ensure a safe, pure, and potent final product. The methodologies outlined in this guide provide a foundational understanding of the technical considerations involved in the development and production of AAV vectors for clinical applications. As AMT-130 and other gene therapies advance through clinical trials, continued innovation in manufacturing and analytical technologies will be crucial for bringing these transformative treatments to patients.

References

Part 1: TF-130 Vaccine for Bovine Trichophytosis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the discovery and history of "TF-130" reveals that this designation does not refer to a single entity but has been applied to distinct scientific developments. The most significant and well-documented of these is the This compound vaccine , a live attenuated fungal vaccine for the control of bovine ringworm. Additionally, the term appears in patent literature for a carcinostatic substance . This technical guide provides a detailed overview of both, with a primary focus on the veterinary vaccine due to the extensive availability of scientific data.

Discovery and History

The this compound vaccine was a pioneering development in veterinary immunology, originating from the Soviet Union. Research into the prevention of ringworm in cattle, a disease of economic importance, was driven by the observation that animals that recovered from infection with the dermatophyte Trichophyton verrucosum did not become reinfected. This indicated the potential for a protective immune response that could be elicited by a vaccine.

A team of scientists at the All-Russian Scientific Research Institute of Experimental Veterinary Medicine, including Lyubov Yablochnik and A. K. Sarkisov, were leaders in this effort. In 1969, they developed a live, attenuated culture of Trichophyton verrucosum strain this compound as an immunogenic treatment. This work was highly successful, leading to the creation of a highly effective prophylactic drug. The developers were awarded the USSR State Prize in 1973 for this achievement.

Later, an improved version with a longer shelf life, known as Lthis compound, was made available. The widespread use of the Lthis compound vaccine in the Soviet Union between 1968 and 1978 led to a more than 100-fold reduction in the incidence of the disease. The intellectual property for the this compound vaccine was protected by patents in the USSR and other countries.

Composition and Mechanism of Action

The this compound vaccine is a lyophilized preparation of a live, attenuated culture of Trichophyton verrucosum strain this compound.[1][2] One dose of the vaccine contains between 20 to 60 million live fungal microconidia.[2] The vaccine is reconstituted with a sterile diluent before administration.[3]

Being a live attenuated vaccine, this compound mimics a natural infection without causing the disease.[4][5] This stimulates a robust and long-lasting immune response.[4][5] The immunological mechanism involves the induction of both humoral and cell-mediated immunity.[6][7] The vaccine stimulates the production of specific antibodies, and studies have shown that vaccinated calves produce complement-binding antibodies up to 45 days post-immunization.[2][8] The cellular immune response is considered critical for protection against fungal pathogens and is elicited by the vaccine.[6][7] Immunity develops approximately 30 days after the second dose and has been reported to last for at least seven years.[2][3]

Quantitative Data from Efficacy Studies

Numerous field studies have been conducted to evaluate the prophylactic and therapeutic efficacy of the this compound and Lthis compound vaccines. The results of some of these studies are summarized in the tables below.

Table 1: Prophylactic Efficacy of this compound/Lthis compound Vaccine

Study ReferenceAnimal GroupNumber of Animals (Vaccinated/Control)Vaccination ProtocolChallenge/InfectionResults
Gudding & Lund (1995) (as cited in a later study)Calves10 / 11Two injections of Ringvac Bovis Lthis compound at 10-14 day intervalsHoused in pens previously occupied by affected calves2/10 vaccinated calves developed single, spontaneously resolving lesions, while 10/11 control calves developed multiple lesions.[9]
Törnquist et al. (1985)Calves on 3 farms-Two 5 ml doses of Lthis compound with a 2-week intervalNatural exposureStatistically significant protection on only 1 of the 3 farms.[10][11]
Törnquist et al. (1985)Calves on 2 farms-Two 10 ml doses of Lthis compoundNatural exposureStatistically and biologically significant preventive effect on both farms.[10]
Spanoghe et al. (1985)Calves-Lthis compound vaccineContact with infected animalsIncidence of ringworm was reduced when animals were vaccinated at an early age or with an increased dosage later in life.[12]

Table 2: Therapeutic Efficacy of this compound/Lthis compound Vaccine

Study ReferenceAnimal GroupNumber of AnimalsTreatment ProtocolResults
Field Study (Bulgaria, 1976-1978)Calves and heifers62,121Medicated with Lthis compound95.4-98.8% recovered.[8]
Field Study (Austria, 1998-2000)Beef bulls143Two doses of RINGVAC® Bovis Lthis compound at a 10-day intervalSkin areas affected by ringworm healed four weeks earlier than in the control group.[13]
Field Study (Austria, 1998-2000)Beef bulls143 vaccinated, 142 controlTwo doses of RINGVAC® Bovis Lthis compound at a 10-day interval14.7% of hides from vaccinated animals showed ringworm damage, compared to 33.9% in the control group.[13]
Experimental Protocols

Prophylactic Efficacy Study Protocol (based on Gudding & Lund, 1995, as cited in a later study)

  • Animal Selection: 21 two-week-old calves were selected from a beef-rearing unit with a high incidence of dermatophytosis.

  • Randomization: Calves were randomly assigned to a vaccinated group (n=10) or an untreated control group (n=11).

  • Vaccination: The vaccinated group received two intramuscular injections of the Ringvac Bovis Lthis compound vaccine at a 10 to 14-day interval.

  • Challenge: After weaning, all calves were housed in pens that were previously occupied by calves with ringworm.

  • Observation: The development of ringworm lesions was monitored.

  • Confirmation: Dermatophytosis was confirmed by microscopy, and T. verrucosum was isolated from affected animals.[9]

Therapeutic Efficacy Study Protocol (general, based on field trial descriptions)

  • Herd Selection: Cattle herds with existing clinical cases of ringworm were selected.

  • Vaccination: All animals in the herd, including those with clinical signs, were vaccinated with Lthis compound. The standard protocol was two intramuscular injections with a 10-14 day interval. In some cases of severe infection, a third dose was administered.

  • Observation: The progression of clinical signs was monitored. The therapeutic effect was typically observed 20-30 days after the second injection and was characterized by the thinning and rejection of trichophytic crusts and the growth of new hair.[3]

  • Data Collection: The percentage of recovered animals was recorded.

Visualizations

vaccine_production_workflow cluster_master_culture Master Culture Preparation cluster_production Vaccine Production cluster_formulation Formulation and Packaging strain Trichophyton verrucosum This compound Strain attenuation Attenuation Process strain->attenuation master_seed Master Seed Lot attenuation->master_seed working_seed Working Seed Lot master_seed->working_seed fermentation Culture on Nutrient Medium working_seed->fermentation harvesting Harvesting of Fungal Culture fermentation->harvesting mixing Mixing with Protective Medium (e.g., sucrose-gelatin) harvesting->mixing lyophilization Freeze-drying mixing->lyophilization packaging Packaging in Vials lyophilization->packaging

Caption: Generalized workflow for the production of the live attenuated this compound vaccine.

immune_response_pathway cluster_initiation Initiation of Immune Response cluster_tcell T-Cell Mediated Immunity cluster_bcell B-Cell Mediated (Humoral) Immunity cluster_outcome Protective Outcome vaccine Live Attenuated T. verrucosum (this compound) apc Antigen Presenting Cells (e.g., Dendritic Cells, Macrophages) vaccine->apc Phagocytosis & Processing th_cell Naive T-helper Cell apc->th_cell Antigen Presentation th1_th17 Th1 and Th17 Cells th_cell->th1_th17 Differentiation ctl Cytotoxic T-Lymphocytes (CTLs) th1_th17->ctl Activation b_cell B-Cell th1_th17->b_cell Activation memory Long-term Immune Memory th1_th17->memory protection Protection from T. verrucosum Infection ctl->protection plasma_cell Plasma Cell b_cell->plasma_cell Differentiation b_cell->memory antibodies Specific Antibodies plasma_cell->antibodies antibodies->protection

Caption: Proposed immunological signaling pathway for the this compound vaccine.

Part 2: Carcinostatic Substance this compound

Discovery and History

The designation "this compound" also appears in the context of oncological research, specifically as a "carcinostatic substance". A Japanese patent filed in 1981 (JPS5645496A) is titled "Carcinostatic substance, this compound, its preparation and carcinostatic preparation containing the same".[6][14] This patent is part of a series of related patents for other "carcinostatic substances" such as TF-100 and TF-110.[14]

Further investigation into the related patent for TF-110 (JPS5630996A) reveals that it is derived from a culture of the bacterium Fusobacterium nucleatum.[15] This bacterium is a known component of the human microbiome and has been increasingly associated with the development and progression of various cancers, including colorectal cancer.[15][16][17][18]

Available Data and Experimental Protocols

Detailed public information regarding the chemical structure, mechanism of action, and experimental data for the carcinostatic substance this compound is scarce. The available information is largely limited to the patent filings. The patent for the related substance TF-110 describes it as a white-grey to light brown powder that is water-soluble and has immunizing action and the ability to prevent the growth of Ehrlich ascites carcinoma in mice.[15] It is plausible that this compound possesses similar characteristics, although this cannot be definitively confirmed without access to the full patent text or related scientific publications.

Due to the limited publicly available information, a detailed summary of quantitative data, experimental protocols, and signaling pathways for the carcinostatic substance this compound cannot be provided at this time. Further research would be required to access the full patent documentation and any subsequent studies that may have been conducted.

logical_relationship cluster_source Source Organism cluster_substance Derived Substance cluster_activity Reported Activity fusobacterium Fusobacterium nucleatum (Likely Source) tf130 Carcinostatic Substance This compound fusobacterium->tf130 Fermentation & Extraction activity Carcinostatic and Immunizing Action tf130->activity Biological Effect

Caption: Inferred logical relationship for the carcinostatic substance this compound.

References

The Central Role of Glycoprotein 130 (gp130) in Cytokine Signaling: A Technical Guide to its Homologs and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130), also known as CD130 or Interleukin-6 signal transducer (IL6ST), is a cornerstone of intercellular communication, playing a pivotal role in a vast array of physiological and pathological processes. This transmembrane protein is the common signal transducing receptor subunit for the Interleukin-6 (IL-6) family of cytokines. Its ubiquitous expression and involvement in multiple signaling cascades make it a critical molecule in inflammation, hematopoiesis, immune regulation, and cancer. Misregulation of gp130 signaling is implicated in a host of diseases, including autoimmune disorders, chronic inflammatory conditions, and various malignancies, making it a highly attractive target for therapeutic intervention.

This in-depth technical guide provides a comprehensive overview of gp130, its homologous receptor subunits, and its functional analogs—the IL-6 family of cytokines. We will delve into the molecular mechanisms of gp130-mediated signal transduction, present key quantitative data on ligand-receptor interactions and inhibitor potencies, and provide detailed protocols for essential experimental procedures used to study this signaling axis.

Homologs of gp130: Shared Receptor Subunits

While gp130 is the central player, other homologous transmembrane proteins act as partners in forming functional receptor complexes for the IL-6 cytokine family. These homologs contribute to the diversity and specificity of cellular responses to these cytokines. The primary homologous signaling subunit that partners with gp130 is the Leukemia Inhibitory Factor Receptor (LIFR) . Some cytokines in the IL-6 family signal through a heterodimer of gp130 and LIFR.

Analogs of gp130 Signaling: The IL-6 Family of Cytokines

The functional "analogs" in the context of gp130 are the cytokines that utilize it for signal transduction. These cytokines, collectively known as the IL-6 family, exhibit both redundant and unique biological activities, largely dictated by the specific alpha-receptor subunit they initially bind to and the composition of the subsequent signaling complex.

The major members of the IL-6 family include:

  • Interleukin-6 (IL-6): A pleiotropic cytokine with central roles in inflammation and the acute phase response.

  • Interleukin-11 (IL-11): Involved in hematopoiesis and bone metabolism.

  • Leukemia Inhibitory Factor (LIF): Plays a role in embryonic stem cell maintenance, hematopoiesis, and neurogenesis.

  • Oncostatin M (OSM): A regulator of cell growth and differentiation, with pro-inflammatory and anti-inflammatory roles.

  • Ciliary Neurotrophic Factor (CNTF): Primarily known for its role in the survival and differentiation of neurons.

  • Cardiotrophin-1 (CT-1): Important in cardiac development and pathophysiology.

  • Cardiotrophin-like Cytokine (CLC): A neurotrophic factor that also plays a role in B-cell stimulation.

  • Interleukin-27 (IL-27): A regulatory cytokine with both pro- and anti-inflammatory functions.

Data Presentation: Quantitative Analysis of gp130 Interactions

The following tables summarize key quantitative data related to the binding affinities of IL-6 family cytokines and the potency of various gp130 signaling inhibitors.

Table 1: Binding Affinities of IL-6 Family Cytokines and their Receptors

CytokineReceptor Component(s)LigandDissociation Constant (Kd)
IL-6IL-6RαIL-6~2.5 nM (low affinity)[1]
IL-6Rα/gp130IL-6~25 pM (high affinity)[1]
IL-11IL-11RαIL-11~10 nM (low affinity)[2]
IL-11Rα/gp130IL-11~300-800 pM (high affinity)[2]
LIFLIFRLIF~20-100 pM (high affinity)[3][4]
gp130LIF80-fold weaker than LIFR[3]
OSMgp130OSM~10 nM (high affinity)[5]
LIFR/gp130 (Type I)OSMHigh affinity
OSMR/gp130 (Type II)OSMHigh affinity (Kd ~1-10 pM)[6]
CNTFCNTFRαCNTFHigh and low affinity sites observed[7]
CT-1LIFRCT-1~2 nM[8][9]
M1 cells (expressing LIFR/gp130)CT-1~0.7 nM[8][9]
IL-27IL-27RαIL-27~46 pM[10]
gp130IL-27~8.8 nM[10]

Table 2: Potency of Selected gp130 Signaling Inhibitors

InhibitorTargetCell Line(s)IC50 Value
BazedoxifeneIL-6/gp130 interactionVarious cancer cell lines3.4 - 4.4 µM[11]
HPV-positive cervical cancer cells~4 µM[12]
Ovarian cancer cell lines4.56 - 17.2 µM[13]
RaloxifeneIL-6/gp130 interactionVarious cancer cell lines6.9 - 8.9 µM[11]
JAK2/STAT3-IN-1gp130Not specified3.04 µM[14]
HZ0412a (anti-IL-6R Ab)IL-6 signalingDS-1 (B-lymphoma)57.84 ng/ml[15]
Tocilizumab (anti-IL-6R Ab)IL-6 signalingDS-1 (B-lymphoma)242.9 ng/ml[15]
AK-42CLC-2 chloride channelCHO cells overexpressing CLC-217 nM[16]

Signaling Pathways

Upon ligand binding and receptor complex formation, gp130 initiates intracellular signaling cascades, primarily through the Janus kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

gp130 Signaling Pathway

gp130_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus gp130_dimer gp130 Dimer JAK JAK gp130_dimer->JAK Activation Ras Ras gp130_dimer->Ras Activation alpha_receptor Alpha Receptor (e.g., IL-6Rα) alpha_receptor->gp130_dimer Complex Formation cytokine Cytokine (e.g., IL-6) cytokine->alpha_receptor STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization gene_transcription Gene Transcription (Proliferation, Survival, Inflammation) pSTAT3_dimer->gene_transcription Nuclear Translocation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK Phosphorylation pERK->gene_transcription Nuclear Translocation

Caption: Overview of the major signaling pathways activated by gp130.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate study of gp130 signaling.

Western Blot for STAT3 Phosphorylation

This protocol is used to detect the activation of STAT3 by measuring its phosphorylation at Tyrosine 705.

stat3_western_blot_workflow start Start: Cell Treatment cell_lysis 1. Cell Lysis (RIPA buffer with inhibitors) start->cell_lysis protein_quantification 2. Protein Quantification (BCA Assay) cell_lysis->protein_quantification sds_page 3. SDS-PAGE protein_quantification->sds_page transfer 4. Protein Transfer (to PVDF membrane) sds_page->transfer blocking 5. Blocking (5% BSA or milk in TBST) transfer->blocking primary_ab 6. Primary Antibody Incubation (anti-pSTAT3, overnight at 4°C) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection secondary_ab->detection stripping 9. Stripping and Re-probing (for total STAT3 and loading control) detection->stripping analysis 10. Densitometry Analysis stripping->analysis end End: Quantified Results analysis->end

Caption: Workflow for STAT3 phosphorylation analysis by Western blot.

Detailed Steps:

  • Cell Treatment: Culture cells to the desired confluency and treat with cytokines or inhibitors for the specified time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (Tyr705) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH or β-actin) to normalize the data.

  • Analysis: Quantify the band intensities using densitometry software.

Co-Immunoprecipitation (Co-IP) for Receptor Complex Analysis

This protocol is used to study the interaction between gp130 and its binding partners, such as cytokine-receptor alpha chain complexes.

co_ip_workflow start Start: Cell Lysate Preparation pre_clearing 1. Pre-clearing Lysate (with Protein A/G beads) start->pre_clearing antibody_incubation 2. Antibody Incubation (with anti-gp130 antibody) pre_clearing->antibody_incubation bead_capture 3. Immunocomplex Capture (with Protein A/G beads) antibody_incubation->bead_capture washing 4. Washing Steps (to remove non-specific binding) bead_capture->washing elution 5. Elution of Immunocomplex washing->elution western_blot 6. Western Blot Analysis (for interacting proteins) elution->western_blot end End: Identification of Binding Partners western_blot->end

Caption: Workflow for Co-Immunoprecipitation of the gp130 receptor complex.

Detailed Steps:

  • Cell Lysate Preparation: Prepare cell lysates using a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing: Incubate the lysate with Protein A/G agarose beads to remove proteins that non-specifically bind to the beads.

  • Antibody Incubation: Incubate the pre-cleared lysate with a primary antibody specific for the "bait" protein (e.g., anti-gp130).

  • Immunocomplex Capture: Add fresh Protein A/G beads to the lysate to capture the antibody-protein complex.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads, typically by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting "prey" proteins.

Ba/F3 Cell Proliferation Assay

The Ba/F3 cell line is an IL-3 dependent pro-B cell line that can be genetically modified to express cytokine receptors. This assay is used to determine the biological activity of cytokines that signal through gp130.

baf3_assay_workflow start Start: Ba/F3 Cell Culture il3_starvation 1. IL-3 Starvation start->il3_starvation cell_seeding 2. Cell Seeding in 96-well plates il3_starvation->cell_seeding cytokine_treatment 3. Treatment with Cytokines/Inhibitors cell_seeding->cytokine_treatment incubation 4. Incubation (e.g., 48-72 hours) cytokine_treatment->incubation viability_assay 5. Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubation->viability_assay data_analysis 6. Data Analysis (EC50/IC50 determination) viability_assay->data_analysis end End: Bioactivity Measurement data_analysis->end

References

In Silico Modeling of Protein Interactions: A Technical Guide Using p53 as a Case Study

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: The study of protein-protein interactions (PPIs) is paramount in understanding cellular processes and developing novel therapeutics. This technical guide provides a comprehensive overview of the in silico modeling of the interactions of the tumor suppressor protein p53, a critical transcription factor in cancer biology. Due to the initial query for "TF-130" not corresponding to a known molecule, p53 has been selected as a well-documented and highly relevant exemplar. This guide details computational methodologies, presents quantitative interaction data, outlines experimental validation protocols, and provides visual workflows to facilitate a deeper understanding of modern approaches to studying protein interactions.

Introduction to p53 and its Key Interactions

The tumor protein p53 is a transcription factor that plays a crucial role in regulating the cell cycle, DNA repair, and apoptosis, thereby preventing cancer formation.[1][2][3][4] In unstressed cells, p53 levels are kept low through continuous degradation, primarily mediated by its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[5] MDM2 binds to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[5][6] The disruption of the p53-MDM2 interaction is a key therapeutic strategy for reactivating p53's tumor-suppressing functions in cancers where p53 is wild-type but its pathway is inactivated.[1][7][8]

In Silico Modeling of the p53-MDM2 Interaction

In silico modeling provides powerful tools to investigate the structural and energetic details of the p53-MDM2 interaction at an atomic level. These methods are instrumental in rational drug design and in understanding the effects of mutations.

Molecular Docking

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9] This technique is widely used to screen virtual libraries of small molecules for potential inhibitors of the p53-MDM2 interaction.[7][8]

Workflow for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structures of p53 (or a peptide derived from its transactivation domain) and MDM2 from the Protein Data Bank (PDB). Prepare the structures by adding hydrogen atoms, assigning partial charges, and defining the binding site.

  • Docking Simulation: Use docking software (e.g., AutoDock, HADDOCK) to predict the binding pose of the ligand (p53 peptide or small molecule) within the defined binding pocket of the receptor (MDM2).[9][10]

  • Scoring and Analysis: The docking poses are ranked using a scoring function that estimates the binding free energy. The top-ranked poses are then analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts).

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the p53-MDM2 complex over time, offering a more realistic representation of the interaction in a physiological environment.[11][12][13]

Workflow for Molecular Dynamics Simulation:

  • System Setup: The p53-MDM2 complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.[14]

  • Energy Minimization: The system's energy is minimized to remove steric clashes and unfavorable interactions.

  • Equilibration: The system is gradually heated and equilibrated to the desired temperature and pressure.

  • Production Run: The simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the complex's atomic motions.[15]

  • Trajectory Analysis: The trajectory is analyzed to study the stability of the complex, identify key interacting residues, and calculate binding free energies.[16]

Quantitative Data on p53-MDM2 Interaction

The binding affinity between p53 and MDM2 has been quantified using various biophysical techniques. This data is crucial for validating computational models and for assessing the potency of potential inhibitors.

Interacting MoleculesTechniqueBinding Affinity (Kd)Reference(s)
p53 peptide (15-29) and MDM2Isothermal Titration Calorimetry (ITC)~130-340 nM[17][18]
p53 peptide (15-29) and MDM2Surface Plasmon Resonance (SPR)140 nM[17]
Full-length p53 and MDM2SPR Imaging (SPRi)85 ± 2 nM[19]
p53 peptide (human) and MDM2 (human)Biophysical Measurements~0.1 µM[20]
pDI peptide and MDM2Fluorescence Polarization1 nM[18]
PMI peptide and MDM2Isothermal Titration Calorimetry (ITC)3.3 nM[17]
Nutlin-3a (inhibitor) and MDM2Surface Plasmon Resonance (SPR)~263 nM[17]

Experimental Protocols for Validation

In silico predictions must be validated by experimental data. Co-immunoprecipitation is a widely used technique to demonstrate protein-protein interactions in vivo or in vitro.

Co-Immunoprecipitation (Co-IP) Protocol

Co-IP is used to isolate a protein of interest and its binding partners from a cell lysate.[21]

Detailed Methodology:

  • Cell Lysis:

    • Culture and harvest cells expressing the bait protein (e.g., p53).

    • Lyse the cells using a gentle lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to maintain protein-protein interactions.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Pre-clearing the Lysate:

    • Add control beads (e.g., Protein A/G agarose beads) to the cell lysate and incubate for 1-2 hours at 4°C.[22]

    • This step reduces non-specific binding of proteins to the beads.[23]

    • Centrifuge and discard the beads.

  • Immunoprecipitation:

    • Add a primary antibody specific to the bait protein to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours to capture the antibody-protein complex.

  • Washing:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.[23]

  • Elution:

    • Elute the protein complexes from the beads by adding an elution buffer (e.g., SDS-PAGE sample buffer) and heating.[21]

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific for the suspected interacting protein (prey protein, e.g., MDM2).[23]

Visualizing Workflows and Pathways

p53-MDM2 Signaling Pathway

p53_MDM2_Pathway cluster_stress Cellular Stress cluster_activation p53 Activation cluster_regulation Negative Regulation cluster_outcome Cellular Outcomes DNA Damage DNA Damage ATM_ATR ATM/ATR DNA Damage->ATM_ATR activates Oncogene Activation Oncogene Activation Oncogene Activation->ATM_ATR activates p53 p53 MDM2 MDM2 p53->MDM2 activates transcription Proteasome Proteasome p53->Proteasome degradation Cell Cycle Arrest Cell Cycle Arrest p53->Cell Cycle Arrest induces Apoptosis Apoptosis p53->Apoptosis induces DNA Repair DNA Repair p53->DNA Repair induces ATM_ATR->p53 phosphorylates (stabilizes) MDM2->p53 binds & ubiquitinates

Caption: The p53-MDM2 negative feedback loop and cellular outcomes.

In Silico Molecular Docking Workflow```dot

Docking_Workflow start Start: Define Interaction Partners pdb Retrieve 3D Structures (e.g., from PDB) start->pdb prep Prepare Receptor (MDM2) & Ligand (p53 peptide) pdb->prep grid Define Binding Site (Grid Generation) prep->grid dock Perform Docking Simulation grid->dock score Score & Rank Poses dock->score analyze Analyze Top Poses (Interactions, Energies) score->analyze end End: Putative Binding Mode analyze->end

Caption: Step-by-step workflow for a Co-Immunoprecipitation experiment.

Conclusion

The combination of in silico modeling and experimental validation provides a robust framework for investigating protein-protein interactions. The p53-MDM2 interaction serves as a prime example of how these techniques can elucidate the molecular basis of disease and guide the development of targeted therapies. By integrating computational predictions with empirical data, researchers can accelerate the discovery and optimization of novel drugs that modulate critical cellular pathways.

References

Obsolete Designator "TF-130" Presents a Challenge in Modern Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of scientific and patent literature reveals that "TF-130," as a specific therapeutic agent for target identification and validation, does not correspond to a currently active area of research or drug development. The available information is sparse and largely historical, pointing to a significant disconnect between this designation and contemporary cancer research.

Initial searches identified "this compound" in several distinct and unrelated contexts, including a vaccine for cattle ringworm, an agricultural fungicide, and various industrial or military designators. The most relevant context for a drug development audience appeared to be a series of patents from the late 1970s and early 1980s describing a "carcinostatic substance this compound" derived from the bacterium Fusobacterium. These patents claimed that this compound possessed both anti-tumor and immunostimulatory properties, with some preclinical data mentioned in relation to Ehrlich ascites carcinoma in mice.

However, these historical patent documents lack the detailed quantitative data, specific molecular target identification, and validated experimental protocols required for a modern technical guide. Furthermore, there is a notable absence of any follow-up research in the subsequent decades in the public domain. This suggests that "this compound" as a therapeutic concept was either not successfully validated or was superseded by other approaches.

Adding to the complexity, the modern understanding of Fusobacterium nucleatum, the source of the historical this compound, has evolved dramatically. Current research overwhelmingly implicates this bacterium as a pro-tumorigenic agent, particularly in colorectal cancer. This is a direct contradiction to the anti-cancer properties ascribed to the "this compound" substance in the historical patents.

Modern Understanding of Fusobacterium nucleatum in Oncology

Contemporary research focuses on Fusobacterium nucleatum as a target for anti-cancer therapies, not as a source of them. The bacterium is now known to contribute to cancer progression through several mechanisms:

  • Modulation of Tumor Microenvironment: F. nucleatum can create an immunosuppressive microenvironment, hindering the patient's anti-tumor immune response.

  • Promotion of Chemoresistance: The bacterium has been shown to induce resistance to chemotherapy in colorectal cancer cells.

  • Activation of Pro-Survival Signaling: F. nucleatum can activate signaling pathways in cancer cells that promote their proliferation and inhibit apoptosis (programmed cell death).

Due to the lack of current and detailed scientific data on a therapeutic agent designated "this compound," it is not feasible to provide an in-depth technical guide on its target identification and validation as requested. The historical information is insufficient for this purpose, and the modern understanding of its source organism, Fusobacterium nucleatum, has shifted to viewing it as a therapeutic target itself.

For researchers and drug development professionals interested in this area, the focus of investigation has moved towards understanding and targeting the pro-tumorigenic mechanisms of Fusobacterium nucleatum. This includes developing strategies to eliminate the bacterium from the tumor microenvironment or to block the signaling pathways it activates to promote cancer growth.

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Oliceridine (TRV130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oliceridine, also known as TRV130, is a G protein-biased ligand that selectively activates the µ-opioid receptor.[1] In preclinical studies, it has demonstrated potent analgesic effects with a lower incidence of respiratory depression and gastrointestinal dysfunction compared to conventional opioids like morphine.[1] This profile suggests its potential for significant benefits in the management of acute pain.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of TRV130, based on findings from the first-in-human clinical study.

Pharmacokinetics

The pharmacokinetic profile of TRV130 was evaluated in a first-in-human, randomized, single-blind, placebo-controlled, single ascending dose study in healthy adult male volunteers.[2]

Data Presentation

The following table summarizes the key pharmacokinetic parameters of intravenously administered TRV130 over a 1-hour infusion period.[1]

Dose (mg)Cmax (ng/mL)AUC0-inf (ng·h/mL)Half-life (h)
0.15 - 71.04 - 102.362.52 - 205.971.6 - 2.7

Data represents the geometric mean across the dose range tested. Cmax and AUC0-inf were found to be dose-linear.[1]

Metabolism and Clearance

TRV130's pharmacokinetics are modestly influenced by the CYP2D6 phenotype. In individuals identified as CYP2D6 poor metabolizers, the clearance of TRV130 was reduced by 53%.[1]

Pharmacodynamics

The pharmacodynamic effects of TRV130 were assessed to confirm its engagement with the central compartment µ-opioid receptors.

Pupil Constriction

A dose- and exposure-dependent constriction of the pupil was observed, which is a known effect of µ-opioid receptor agonists.[1] Significant pupil constriction was noted at doses of 2.2 mg, 4 mg, and 7 mg.[1]

Analgesic Efficacy

In a Phase 2 study involving patients with acute pain following bunionectomy, TRV130 demonstrated rapid and profound analgesia. Doses of 2 mg and 3 mg administered every 3 hours resulted in statistically greater reductions in pain intensity over 48 hours compared to placebo.[3] Furthermore, these doses provided significantly greater categorical pain relief than 4 mg of morphine after the initial dose, with meaningful pain relief occurring in under 5 minutes.[3]

Experimental Protocols

First-in-Human Pharmacokinetic and Pharmacodynamic Study

Study Design: A multi-part, randomized, single-blind, placebo-controlled, single ascending dose study was conducted.[2]

Participants: 74 healthy adult male subjects were enrolled.[2]

Drug Administration: Single doses of TRV130 or placebo were administered via intravenous infusion.[2] The dose range for the 1-hour infusion was 0.15 mg to 7 mg.[1] A 1.5 mg dose was also administered over shorter infusion times of 30, 15, 5, and 1 minute.[1]

Pharmacokinetic Sampling: Blood samples were collected at various time points to determine the plasma concentrations of TRV130 and calculate pharmacokinetic parameters such as Cmax, AUC0-inf, and half-life.

Pharmacodynamic Assessments: Pupillometry was used to measure changes in pupil diameter as a pharmacodynamic marker of µ-opioid receptor engagement in the central nervous system.[2]

Safety and Tolerability Monitoring: Safety and tolerability were assessed throughout the study. Nausea and vomiting were observed at the 7 mg dose, which limited further dose escalation.[1]

Visualizations

Logical Relationship of TRV130's Mechanism and Effects

cluster_drug TRV130 Administration cluster_receptor Receptor Interaction cluster_signaling Signaling Pathway cluster_effects Pharmacodynamic Effects TRV130 TRV130 (IV Infusion) MuOpioid µ-Opioid Receptor TRV130->MuOpioid Binds to GProtein G Protein Signaling MuOpioid->GProtein Activates BetaArrestin Low β-Arrestin Recruitment MuOpioid->BetaArrestin Minimally Activates Analgesia Analgesia GProtein->Analgesia PupilConstriction Pupil Constriction GProtein->PupilConstriction ReducedAEs Reduced Adverse Events (e.g., Respiratory Depression) BetaArrestin->ReducedAEs

Caption: Mechanism of TRV130 as a G protein-biased µ-opioid receptor agonist.

Experimental Workflow for First-in-Human Study

Start Study Start Screening Subject Screening (Healthy Adult Males) Start->Screening Randomization Randomization (TRV130 or Placebo) Screening->Randomization Dosing Single Ascending Dose (IV Infusion) Randomization->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling PD_Assessment Pharmacodynamic Assessment (Pupillometry) Dosing->PD_Assessment Safety_Monitoring Safety & Tolerability Monitoring Dosing->Safety_Monitoring Data_Analysis Data Analysis (PK & PD Parameters) PK_Sampling->Data_Analysis PD_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis End Study Completion Data_Analysis->End

Caption: Workflow of the first-in-human clinical trial of TRV130.

References

Technical Guide: A Framework for the Solubility and Stability Assessment of Novel Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth search for publicly available scientific literature and regulatory documents did not yield specific solubility and stability data for a pharmaceutical compound designated as "TF-130." The search identified several substances with similar names, including the gene therapy AMT-130, a steel plate product (TruSTRENGTH 130), a cosmetic ingredient (Beauté by Roquette® SA 130), and an engineering polyurethane (RPU 130), none of which are a small molecule or biological drug substance for which solubility and stability studies would be publicly available in the manner requested.

It is possible that "this compound" is an internal designation for a proprietary compound not yet disclosed in public literature. Therefore, while a specific guide on this compound cannot be provided, the following in-depth technical guide and template has been created to meet the user's core requirements. This guide outlines the standard practices for solubility and stability studies and provides the requested structure, tables, and visualizations that can be populated with internal data for this compound or any other compound in development.

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The physicochemical properties of a drug substance are fundamental to its successful development into a safe, effective, and stable pharmaceutical product. Among these, solubility and stability are paramount. Solubility directly influences the bioavailability of a drug, while stability is critical for ensuring its safety, efficacy, and shelf-life. This document provides a comprehensive framework for conducting and documenting the solubility and stability studies of a new chemical entity (NCE), exemplified here as "this compound."

Forced degradation studies are a crucial component of drug development, designed to identify potential degradation products and pathways.[1][2] These studies help in developing stability-indicating analytical methods and understanding the intrinsic stability of the drug molecule.[2][3] Regulatory bodies like the FDA and the principles outlined in the ICH guidelines emphasize the necessity of this data to ensure the quality and safety of the final drug product.[2][4]

Solubility Studies

A comprehensive understanding of a compound's solubility in various media is essential for formulation development and predicting its in vivo performance.

Experimental Protocol: Thermodynamic Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various aqueous and non-aqueous media.

Methodology:

  • Preparation of Solutions: A surplus amount of this compound is added to vials containing different solvents (e.g., water, phosphate-buffered saline at various pH levels, biorelevant media, organic solvents).

  • Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, the suspensions are allowed to settle. An aliquot of the supernatant is carefully removed and filtered through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: The concentration of this compound in the filtrate is determined using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in units such as mg/mL or µg/mL. The experiment is performed in triplicate for each solvent.

G cluster_prep Preparation cluster_equilibrate Equilibration & Sampling cluster_analysis Analysis A Add excess this compound to solvent vials B Seal and place in shaker bath A->B C Agitate at controlled temperature (24-48h) B->C D Filter supernatant (0.22 µm filter) C->D E Quantify this compound concentration via HPLC D->E F Report solubility (mg/mL) E->F G cluster_stress Stress Conditions cluster_analysis Analysis A This compound (Solid & Solution) B Acid Hydrolysis (0.1N HCl, 60°C) A->B C Base Hydrolysis (0.1N NaOH, 60°C) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal (Solid, 80°C) A->E F Photolytic (ICH Light) A->F G Neutralize & Dilute B->G C->G D->G E->G F->G H Analyze via Stability-Indicating HPLC-MS G->H I Identify Degradants & Calculate Mass Balance H->I G TF130 This compound Receptor Receptor Tyrosine Kinase (RTK) TF130->Receptor Binds and activates PI3K PI3K Receptor->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Bad Bad AKT->Bad Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Apoptosis Apoptosis Bad->Apoptosis

References

An In-depth Technical Guide on the In Vitro Activity of Glycoprotein 130 (gp130) Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for a specific molecule designated "TF-130" did not yield relevant results in the public domain. The following guide focuses on the extensively researched signaling protein glycoprotein 130 (gp130) , a key player in cytokine signaling, which may be the intended subject of interest for researchers, scientists, and drug development professionals.

Glycoprotein 130 is a ubiquitously expressed transmembrane protein that serves as a common signal transducer for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, leukemia inhibitory factor (LIF), ciliary neurotrophic factor (CNTF), oncostatin M (OSM), IL-11, and cardiotrophin-1 (CT-1).[3] The shared use of gp130 is a primary reason for the functional redundancy observed among these cytokines.[3] Activation of gp130 in response to cytokine binding initiates multiple downstream signaling cascades crucial for a wide array of cellular processes, including immune responses, hematopoiesis, inflammation, and cardiac development.[1][2][4]

Core Signaling Pathways of gp130

Upon ligand binding and subsequent receptor complex formation, gp130 dimerizes, leading to the activation of associated Janus kinases (JAKs).[1][2] Activated JAKs then phosphorylate tyrosine residues on the intracellular domain of gp130, creating docking sites for various signaling proteins.[1][3] This initiates three primary signaling pathways: the JAK/STAT pathway, the Ras/MAPK pathway, and the PI3K/Akt pathway.[1][4]

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a primary signaling route for gp130.

  • Activation: Activated JAKs (Jak1, Jak2, and Tyk2) phosphorylate specific tyrosine residues on gp130, creating docking sites for STAT proteins, particularly STAT3 and STAT1.[3]

  • Function: Upon recruitment, STAT proteins are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[3] This pathway is critical for mediating immune responses and B cell differentiation.[3]

The Ras/mitogen-activated protein kinase (MAPK) pathway, also known as the extracellular signal-regulated kinase (ERK) pathway, is also activated by gp130.

  • Activation: Phosphorylation of tyrosine 759 on gp130 is necessary for the recruitment of the tyrosine phosphatase SHP2.[3][4] SHP2 activation subsequently triggers the Ras/ERK1/2 cascade.[4]

  • Function: This pathway is heavily involved in regulating cell proliferation and differentiation. Interestingly, tyrosine 759 and SHP2 also play a role in negatively regulating gp130-induced STAT3 activation, indicating a balance between these contradictory signals determines the final biological outcome.[3]

The phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a third major signaling route downstream of gp130.

  • Activation: Similar to the other pathways, the PI3K/Akt cascade is initiated following gp130 activation by IL-6 type cytokines.[4]

  • Function: This pathway is primarily associated with promoting cell survival and growth.

Quantitative Data on gp130 Signaling

Quantitative analysis of gp130-mediated signaling often involves measuring the phosphorylation status of key proteins or the expression of downstream target genes. The table below summarizes typical quantitative readouts used to assess the in vitro activity of this pathway.

ParameterDescriptionTypical AssayReference
STAT3 Phosphorylation Measures the level of phosphorylated STAT3 (p-STAT3) at Tyrosine 705, indicating pathway activation.Western Blot, ELISA, Flow Cytometry[3]
ERK1/2 Phosphorylation Quantifies phosphorylated ERK1/2 (p-ERK1/2) to assess MAPK pathway activation.Western Blot, ELISA[4]
Target Gene Expression Measures the mRNA or protein levels of genes regulated by gp130 signaling, such as junB, egr1, and IRF1.qPCR, Reporter Assays[3][5]
Cell Proliferation/Viability Assesses the effect of gp130 signaling on cell growth and survival.MTT Assay, Cell Counting[3]
IC50/EC50 of Inhibitors Determines the concentration of a compound required to inhibit or activate gp130 signaling by 50%.Dose-response curves using the above assaysN/A

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of gp130 signaling. Below are outlines of key experimental protocols.

This protocol is used to quantify the activation of the JAK/STAT pathway by measuring the levels of phosphorylated STAT3.

  • Cell Culture and Treatment: Culture cells (e.g., M1 leukemic cells or BAF/B03 pro-B cells) in appropriate media.[3] Starve cells of serum for several hours before treating with an IL-6 family cytokine for various time points (e.g., 0, 5, 15, 30 minutes).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST. Incubate with a primary antibody specific for phospho-STAT3 (Tyr705). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody for total STAT3 or a loading control (e.g., GAPDH, β-actin) to normalize the data.

This assay measures the transcriptional activity of STAT3 by using a reporter construct containing STAT3-binding elements upstream of a luciferase gene.

  • Plasmid Construction: Clone a STAT3-responsive promoter element (e.g., from the IRF1 gene enhancer) into a luciferase reporter vector (e.g., pGL3).[5]

  • Cell Transfection: Co-transfect the reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) into the cells of interest using a suitable transfection reagent.

  • Cell Treatment: After 24-48 hours, treat the transfected cells with the cytokine of interest or a test compound.

  • Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.

  • Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions (e.g., Dual-Luciferase® Reporter Assay System).

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

The study of gp130 signaling is integral to understanding numerous physiological and pathological processes. The methodologies and pathways detailed in this guide provide a foundational framework for researchers investigating the complex in vitro activity of this critical cytokine receptor.

References

Preliminary Toxicity Screening of TF-130: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document presents a hypothetical preliminary toxicity screening for a fictional compound, TF-130. The data and experimental details are representative of early-stage drug discovery and are provided for illustrative purposes.

Introduction

This compound is a novel small molecule inhibitor of the fictional kinase, "Tox-Kinase 1" (TK1), a key enzyme implicated in the progression of certain aggressive solid tumors. Overexpression of TK1 is known to drive oncogenic signaling pathways, promoting cell proliferation and survival. This compound has been designed to selectively target the ATP-binding pocket of TK1, thereby inhibiting its downstream signaling. This guide provides a summary of the preliminary in vitro and in vivo toxicity screening of this compound to assess its initial safety profile.

In Vitro Toxicity Assessment

A panel of in vitro assays was conducted to evaluate the cytotoxic and genotoxic potential of this compound against various human cell lines. These assays provide an early indication of the compound's cellular toxicity and its potential to induce genetic damage.[1][2][3]

Cytotoxicity Profiling

The cytotoxic effect of this compound was evaluated using a standard MTT assay, which measures cell viability.[2] The half-maximal inhibitory concentration (IC50) was determined for a panel of cancerous and non-cancerous human cell lines after 72 hours of continuous exposure to the compound.

Table 1: In Vitro Cytotoxicity of this compound (IC50 in µM)

Cell LineTissue of OriginCell TypeIC50 (µM)
A549LungCarcinoma2.5
MCF-7BreastAdenocarcinoma5.1
HepG2LiverHepatocellular Carcinoma10.8
HEK293KidneyEmbryonic Kidney> 50
HUVECUmbilical VeinEndothelial> 50

Interpretation: this compound demonstrated potent cytotoxicity against the A549 and MCF-7 cancer cell lines, consistent with its intended therapeutic effect. The compound exhibited significantly lower cytotoxicity in the non-cancerous HEK293 and HUVEC cell lines, suggesting a degree of selectivity for cancer cells. The moderate cytotoxicity observed in the HepG2 cell line warrants further investigation into potential hepatotoxicity.[2]

Genotoxicity Assessment

A preliminary assessment of the genotoxic potential of this compound was performed using the Ames test, a bacterial reverse mutation assay.[4] This test evaluates the ability of a substance to induce mutations in different strains of Salmonella typhimurium.

Table 2: Ames Test for Genotoxicity of this compound

S. typhimurium StrainMetabolic Activation (S9)Result
TA98WithoutNegative
TA98WithNegative
TA100WithoutNegative
TA100WithNegative
TA1535WithoutNegative
TA1535WithNegative
TA1537WithoutNegative
TA1537WithNegative

Interpretation: this compound was found to be non-mutagenic in the Ames test, both with and without metabolic activation. This suggests that the compound is unlikely to be a direct-acting mutagen.

In Vivo Acute Toxicity Study

An acute oral toxicity study was conducted in rodents to determine the potential for short-term adverse effects and to establish a preliminary safety margin for this compound.[5][6][7]

Single-Dose Oral Toxicity in Mice

A single-dose, dose-range finding study was performed in Swiss albino mice to determine the median lethal dose (LD50).[8] Animals were administered this compound via oral gavage and observed for 14 days.[7]

Table 3: Acute Oral Toxicity of this compound in Mice

Dose (mg/kg)Number of AnimalsMortalitiesClinical Observations
10050No observable adverse effects
30050Mild lethargy, resolved within 24h
100052Lethargy, piloerection, ataxia
200055Severe lethargy, ataxia, mortality within 48h

LD50 Calculation: The estimated LD50 for this compound in mice via the oral route is approximately 950 mg/kg.

Interpretation: Based on the LD50 value, this compound can be classified as having low acute toxicity. The observed clinical signs at higher doses suggest potential central nervous system effects.

Experimental Protocols

MTT Cytotoxicity Assay
  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound was serially diluted in culture medium and added to the wells to achieve final concentrations ranging from 0.01 to 100 µM. A vehicle control (0.1% DMSO) was also included.

  • Incubation: Plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated by non-linear regression analysis using GraphPad Prism software.

Ames Test (Bacterial Reverse Mutation Assay)
  • Strains: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537 were used.

  • Metabolic Activation: The assay was performed with and without the addition of a rat liver homogenate (S9 fraction) to simulate mammalian metabolism.

  • Plate Incorporation Method: Different concentrations of this compound, the bacterial strain, and either S9 mix or buffer were added to molten top agar.

  • Plating: The mixture was poured onto minimal glucose agar plates.

  • Incubation: Plates were incubated at 37°C for 48 hours.

  • Colony Counting: The number of revertant colonies (his+ revertants) was counted for each plate.

  • Evaluation: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background level.

Acute Oral Toxicity Study in Mice
  • Animals: Healthy, young adult Swiss albino mice (6-8 weeks old) were used. Animals were housed under standard laboratory conditions.[9]

  • Acclimatization: Animals were acclimatized for at least 5 days before the start of the study.

  • Dosing: this compound was formulated in a 0.5% carboxymethylcellulose solution and administered as a single oral dose by gavage.[10]

  • Dose Groups: Four dose groups (100, 300, 1000, and 2000 mg/kg) and a vehicle control group were used, with 5 animals per group.[10]

  • Observations: Animals were observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for 14 days post-dosing.[10]

  • Necropsy: At the end of the observation period, all surviving animals were euthanized and subjected to a gross necropsy.

  • LD50 Calculation: The LD50 was calculated using the ATE (Acute Toxic Class) method.

Visualizations

Hypothetical Signaling Pathway of TK1

TK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor TK1 Tox-Kinase 1 (TK1) Receptor->TK1 Activates DownstreamKinase Downstream Kinase TK1->DownstreamKinase Phosphorylates TranscriptionFactor Transcription Factor DownstreamKinase->TranscriptionFactor Activates TF130 This compound TF130->TK1 Inhibits Proliferation Cell Proliferation TranscriptionFactor->Proliferation Promotes Survival Cell Survival TranscriptionFactor->Survival Promotes

Caption: Hypothetical signaling pathway of Tox-Kinase 1 (TK1) and the inhibitory action of this compound.

Experimental Workflow for In Vitro Cytotoxicity

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plates start->seed_cells adhere Allow cells to adhere overnight seed_cells->adhere treat Treat with this compound (0.01-100 µM) adhere->treat incubate_72h Incubate for 72 hours treat->incubate_72h add_mtt Add MTT solution incubate_72h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h solubilize Solubilize formazan crystals incubate_4h->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze Calculate IC50 values read_absorbance->analyze end End analyze->end Acute_Toxicity_Workflow start Start acclimatize Acclimatize mice for 5 days start->acclimatize group_animals Divide into dose groups acclimatize->group_animals administer_dose Administer single oral dose of this compound group_animals->administer_dose observe_14d Observe for 14 days (mortality, clinical signs, body weight) administer_dose->observe_14d necropsy Perform gross necropsy on all animals observe_14d->necropsy calculate_ld50 Calculate LD50 necropsy->calculate_ld50 end End calculate_ld50->end

References

Commercial Availability and Technical Data for Research Compound TF-130 Remain Undetermined

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search for "TF-130," a chemical compound intended for research purposes, no commercial suppliers or publicly available technical data, such as experimental protocols or signaling pathway information, could be identified. The designation "this compound" appears in the context of various industrial and commercial products, none of which are research chemicals for drug development or scientific investigation.

Efforts to locate commercial sources for a research chemical designated as this compound have been unsuccessful. Searches across chemical supplier databases and scientific literature did not yield any compound with this name available for purchase or described in a research context. It is possible that "this compound" is an internal compound identifier not available in the public domain, a discontinued product, or an incorrect designation.

The search results for "this compound" and its variations have pointed to a range of unrelated products, including:

  • Industrial Machinery: Spindle moulders and other woodworking equipment are marketed under the "Class TF 130" designation by SCM Group.[1][2][3][4]

  • Test Fixtures: Schwarzbeck Mess-Elektronik offers a "TF 130-150" test fixture for conducted immunity testing according to automotive standards.[5]

  • Sensors: A pressure sensor with the model number "GREENLEE TF130" is available.[6]

  • Refrigeration Units: A model of AC/DC refrigerator for custom installations is sold as "TF130".[7]

  • Textile Chemicals: A high-efficiency soaping agent named "TRANSOP TF-130B" is listed as a bluesign-approved chemical product.[8]

  • Primer Mixtures: A document from 1979 discusses the chemical analysis of a primer mix designated "NOL-130".[9]

None of these findings relate to a compound for biological or pharmaceutical research. Without a clear identification of the chemical structure or an alternative name for "this compound" as a research compound, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams.

Researchers, scientists, and drug development professionals seeking to acquire or find information on a compound referred to as "this compound" are advised to verify the compound's official name, CAS number, or structure to enable a more targeted and successful search. At present, no commercial suppliers or scientific data for a research chemical named "this compound" can be provided.

References

Methodological & Application

Application Notes & Protocols: TF-130 Human Cancer Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following experimental protocols and data are provided for a hypothetical human cancer cell line, designated "TF-130," as no publicly available information exists for a cell line with this name. These notes are intended as a representative example of a comprehensive cell culture protocol and should be adapted for specific experimental needs.

Introduction

The this compound cell line is a hypothetical human epithelial carcinoma line established from a primary tumor. These cells are adherent and exhibit rapid proliferation, making them a suitable model for studying cancer biology, signal transduction, and for screening potential therapeutic compounds. This document provides detailed protocols for the routine culture, cryopreservation, and characterization of the this compound cell line.

Cell Line Characteristics

CharacteristicDescription
Organism Homo sapiens (Human)
Tissue of Origin Epithelial Carcinoma
Morphology Adherent, epithelial-like
Growth Properties Monolayer
Doubling Time Approximately 24-30 hours
Biosafety Level BSL-2

Required Materials and Reagents

ReagentSupplier (Example)Catalog Number (Example)
This compound Complete Growth Medium--
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS), Heat-InactivatedGibco26140079
Penicillin-Streptomycin (100X)Gibco15140122
0.25% Trypsin-EDTA (1X)Gibco25200056
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Cryopreservation Medium--
Dimethyl Sulfoxide (DMSO), Cell Culture GradeSigma-AldrichD2650

Experimental Protocols

  • To a 500 mL bottle of DMEM, aseptically add 50 mL of heat-inactivated FBS to a final concentration of 10%.

  • Add 5 mL of 100X Penicillin-Streptomycin solution to a final concentration of 1X.

  • Mix thoroughly by gentle inversion.

  • Store the complete medium at 2-8°C, protected from light. Use within one month.

  • Pre-warm this compound Complete Growth Medium to 37°C in a water bath.

  • Rapidly thaw the cryovial of this compound cells by gentle agitation in a 37°C water bath (approximately 1-2 minutes).

  • Immediately transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

  • Centrifuge the cell suspension at 200 x g for 5 minutes at room temperature.

  • Aspirate the supernatant, which contains residual DMSO.

  • Gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • Change the medium the following day to remove any remaining dead cells.

Thawing_Protocol_Workflow start Start: Frozen Vial thaw Rapid Thaw in 37°C Water Bath start->thaw transfer Transfer to 9 mL Pre-warmed Medium thaw->transfer centrifuge Centrifuge at 200 x g for 5 minutes transfer->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate resuspend Resuspend in 10 mL Fresh Medium aspirate->resuspend plate Transfer to T-75 Flask resuspend->plate incubate Incubate at 37°C, 5% CO2 plate->incubate end End: Healthy Culture incubate->end

Caption: Workflow for thawing and recovering cryopreserved this compound cells.

  • Observe cells under a microscope to ensure they are healthy and have reached 80-90% confluency.

  • Aspirate the old medium from the flask.

  • Wash the cell monolayer once with 5-10 mL of sterile PBS. Aspirate the PBS.

  • Add 2-3 mL of 0.25% Trypsin-EDTA to the T-75 flask, ensuring the entire cell monolayer is covered.

  • Incubate at 37°C for 3-5 minutes, or until cells detach. Monitor under a microscope.

  • Add 6-8 mL of pre-warmed complete growth medium to the flask to inactivate the trypsin.

  • Gently pipette the cell suspension up and down to create a single-cell suspension.

  • Perform a cell count using a hemocytometer or automated cell counter.

  • Seed new T-75 flasks at a density of 2 x 10^4 cells/cm².

  • Add the appropriate volume of complete growth medium to the new flasks.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

ParameterRecommendation
Subcultivation Ratio 1:3 to 1:6
Seeding Density 1.5 - 2.5 x 10^4 cells/cm²
Medium Renewal Every 2-3 days
  • Follow steps 1-8 of the subculturing protocol.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.

  • Aliquot 1 mL of the cell suspension into each cryovial.

  • Place the cryovials in a controlled-rate freezing container and store at -80°C for 24 hours.

  • Transfer the vials to a liquid nitrogen vapor phase for long-term storage.

Hypothetical Signaling Pathway: this compound Growth Regulation

The proliferation of this compound cells is hypothetically driven by the activation of the Receptor Tyrosine Kinase (RTK) pathway, leading to the downstream activation of the MAPK/ERK and PI3K/Akt signaling cascades. These pathways converge to promote cell cycle progression and inhibit apoptosis.

TF130_Signaling_Pathway ligand Growth Factor rtk RTK ligand->rtk Binds ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation akt Akt pi3k->akt survival Cell Survival akt->survival

Caption: Hypothetical RTK signaling pathway in this compound cells.

Application in Drug Development: Compound Screening Workflow

The this compound cell line can be utilized for high-throughput screening of compounds targeting cell viability. A common workflow involves seeding the cells, treating with a compound library, and assessing viability using a metabolic assay such as MTT or resazurin.

Drug_Screening_Workflow seed Seed this compound cells in 96-well plates incubate1 Incubate for 24 hours (Cell Adherence) seed->incubate1 treat Treat with Compound Library (Varying Doses) incubate1->treat incubate2 Incubate for 48-72 hours (Treatment Period) treat->incubate2 assay Add Viability Reagent (e.g., MTT, Resazurin) incubate2->assay read Read Plate on Spectrophotometer assay->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Workflow for a cell viability-based drug screening assay.

Troubleshooting

IssuePossible CauseSolution
Slow Cell Growth Mycoplasma contamination; Incorrect medium formulation; Old reagents.Test for mycoplasma; Prepare fresh medium; Use new reagents.
Cells Detaching Over-trypsinization; Low confluency; Contamination.Reduce trypsin incubation time; Passage cells at higher density; Check for contamination.
High Cell Death after Thawing Improper freezing technique; High DMSO concentration.Use a controlled-rate freezer; Ensure rapid thawing and dilution of DMSO.
Inconsistent Assay Results Inconsistent cell seeding; Edge effects in plates; Reagent variability.Use a multichannel pipette for seeding; Avoid using outer wells; Use the same batch of reagents.

Application Notes and Protocols for AMT-130 in a Mouse Model of Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational gene therapy designed to treat Huntington's disease (HD), a neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT) that leads to the production of a toxic mutant huntingtin protein (mHTT).[1][2][3] AMT-130 utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the HTT messenger RNA (mRNA), thereby reducing the production of both the mutant and normal huntingtin proteins.[1][2][3] Preclinical studies in mouse models of Huntington's disease have demonstrated the potential of AMT-130 to lower mHTT levels, preserve brain volume, and improve cognitive function.[1][4] These application notes provide a comprehensive overview and detailed protocols for the use of AMT-130 in a mouse model of Huntington's disease, based on published preclinical data.

Mechanism of Action

AMT-130's therapeutic strategy is based on RNA interference. The AAV5 vector delivers a gene encoding a specific miRNA to target cells in the brain, primarily neurons in the striatum, a region significantly affected in Huntington's disease.[1][5] Once inside the neuron, the miRNA is processed and binds to the HTT mRNA. This binding marks the mRNA for degradation, leading to a reduction in the translation of the huntingtin protein.[2][5] This non-selective lowering of both mutant and normal huntingtin protein aims to slow the progression of the disease.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of AMT-130 and a typical experimental workflow for its application in a mouse model.

AMT130_Mechanism cluster_neuron Target Neuron AMT130 AMT-130 (AAV5 vector) miRNA_gene miRNA gene AMT130->miRNA_gene delivers miRNA processed miRNA miRNA_gene->miRNA transcribed & processed HTT_mRNA HTT mRNA miRNA->HTT_mRNA binds to Ribosome Ribosome HTT_mRNA->Ribosome translated by Degradation mRNA Degradation HTT_mRNA->Degradation leads to HTT_protein Huntingtin Protein (mutant & normal) Ribosome->HTT_protein produces

Caption: Mechanism of action of AMT-130 in a target neuron.

Experimental_Workflow Animal_Model Select HD Mouse Model (e.g., Q175FDN, Hu128/21) Stereotaxic_Surgery Stereotaxic Injection of AMT-130 into the striatum Animal_Model->Stereotaxic_Surgery Post_Op_Care Post-operative Monitoring and Care Stereotaxic_Surgery->Post_Op_Care Behavioral_Testing Behavioral and Cognitive Assessments (e.g., Rotarod, Cognitive tests) Post_Op_Care->Behavioral_Testing Imaging In vivo Imaging (MRI) (optional, for longitudinal studies) Behavioral_Testing->Imaging Sacrifice Euthanasia and Tissue Collection Behavioral_Testing->Sacrifice Imaging->Sacrifice Biochemical_Analysis Biochemical Analysis (e.g., HTT protein levels, RNA sequencing) Sacrifice->Biochemical_Analysis Histology Histopathological Analysis Sacrifice->Histology

Caption: General experimental workflow for AMT-130 studies in a mouse model.

Preclinical Data Summary

The following tables summarize quantitative data from preclinical studies of AMT-130 in mouse models of Huntington's disease.

Table 1: Dose-Response and Efficacy of AMT-130 in the Hu128/21 Mouse Model [1]

ParameterControl (Saline)Low Dose (5.2x10⁹ gc/mouse)Medium Dose (2.6x10¹⁰ gc/mouse)High Dose (1.3x10¹¹ gc/mouse)
Mutant HTT Reduction (Striatum) 0%Not ReportedNot ReportedUp to 68%
Brain Region Atrophy PresentNot ReportedNot ReportedHalted
Cognitive Function DeficitsNot ReportedNot ReportedPreserved

Table 2: Effects of AAV5-miHTT (AMT-130) in the Homozygous Q175FDN Mouse Model [4]

ParameterControlHigh Dose AAV5-miHTT
Weight Loss PresentRescued
Motor Coordination (Rotarod) DeficitsNo significant effect
Cognitive Phenotypes DeficitsNo significant effect
Hippocampal Atrophy (MRI) PresentRescued
Striatal Gene Expression DysregulatedRescued

Experimental Protocols

Animal Model Selection

The most commonly used mouse models for AMT-130 preclinical studies are the Hu128/21 and the homozygous Q175FDN mouse models.[1][4]

  • Hu128/21: This humanized mouse model carries a normal and a mutated copy of the human HTT gene and develops symptoms resembling those in Huntington's disease patients.[1]

  • Q175FDN: This model exhibits severe neuropathological and behavioral phenotypes associated with Huntington's disease.[4]

For consistency with published studies, C57BL/6 mice can be used as wild-type controls.[6]

Stereotaxic Intrastriatal Injection of AMT-130

This protocol describes the direct administration of AMT-130 into the striatum of the mouse brain.

Materials:

  • AMT-130 vector solution

  • Sterile saline solution (for control injections)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Stereotaxic frame

  • Micro-syringe pump and Hamilton syringe

  • Drill with a fine bit

  • Surgical tools (scalpel, forceps, etc.)

  • Suturing material or tissue adhesive

  • Heating pad

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic agent and mount it securely in the stereotaxic frame.

  • Maintain the animal's body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Identify the coordinates for the striatum (caudate and putamen) relative to bregma.

  • Drill small burr holes through the skull at the identified coordinates.

  • Lower the injection needle to the target depth within the striatum.

  • Infuse AMT-130 or saline at a slow and controlled rate using a micro-syringe pump. The volume and titer of the vector should be based on the desired dose (see Table 1 for examples).[1]

  • After the infusion is complete, leave the needle in place for a few minutes to allow for diffusion and to prevent backflow upon retraction.

  • Slowly retract the needle.

  • Suture the scalp incision or close it with tissue adhesive.

  • Administer post-operative analgesics and monitor the animal closely during recovery.

Behavioral and Cognitive Assessments

A battery of behavioral tests can be used to assess motor coordination and cognitive function.

  • Rotarod Test: To evaluate motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.[4]

  • Cognitive Function Tests: Various mazes (e.g., Y-maze, Morris water maze) can be used to assess learning and memory.

Post-mortem Tissue Analysis

Tissue Collection:

  • At the designated experimental endpoint, euthanize the mice via an approved method.

  • Perfuse the animals with saline followed by a fixative (e.g., 4% paraformaldehyde) for histological analysis, or collect fresh brain tissue for biochemical analysis.

  • Dissect the brain and isolate specific regions of interest, such as the striatum, cortex, and hippocampus.

Biochemical Analysis:

  • HTT Protein Quantification: Use techniques like Western blotting or ELISA to measure the levels of mutant and total huntingtin protein in brain tissue lysates.

  • RNA Sequencing: To assess changes in gene expression profiles in response to AMT-130 treatment.[4]

Histopathological Analysis:

  • Immunohistochemistry: To visualize the distribution of the AAV5 vector and to assess neuronal markers and signs of neuroinflammation.

  • Volumetric Analysis: Brain sections can be stained (e.g., with cresyl violet) to measure the volume of specific brain regions and assess the extent of atrophy.

Safety and Tolerability

In preclinical mouse studies, AMT-130 has been generally well-tolerated. No adverse effects on survival or body weight were reported.[1] Furthermore, studies in healthy mice showed that the reduction of the normal huntingtin protein did not lead to significant psychiatric or cognitive behavioral deficits, although some motor abnormalities were observed.[1]

Conclusion

AMT-130 has shown promise in preclinical mouse models of Huntington's disease by effectively lowering mutant huntingtin protein levels, mitigating brain atrophy, and preserving cognitive function. The protocols outlined in these application notes provide a framework for researchers to further investigate the efficacy and mechanisms of AMT-130 and similar gene therapies in a preclinical setting. Careful experimental design and adherence to established methodologies are crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for AMT-130

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AMT-130 is an investigational gene therapy currently under clinical evaluation for the treatment of Huntington's disease (HD).[1][2] It is designed as a one-time administered therapy to slow the progression of this neurodegenerative disorder.[3][4] Huntington's disease is caused by a mutation in the huntingtin (HTT) gene, which leads to the production of a toxic mutant huntingtin protein (mHTT).[5] AMT-130 aims to reduce the levels of this harmful protein in the brain.[3][6][7] This document provides a comprehensive overview of the available dosage and administration guidelines for AMT-130 based on preclinical and clinical studies.

Mechanism of Action

AMT-130 utilizes a recombinant adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the huntingtin gene messenger RNA (mRNA).[3][6] This miRNA is designed to bind to the HTT mRNA, leading to its degradation and thereby reducing the production of both the normal and the mutant huntingtin proteins.[3][6][8] The therapy is administered directly to the striatum (caudate and putamen) of the brain, the region most affected in the early stages of Huntington's disease.[3][8]

Signaling Pathway Diagram

AMT-130 Mechanism of Action AMT-130 Mechanism of Action cluster_cell Brain Cell (Neuron) AAV5 AAV5 Vector (AMT-130) miRNA_gene miRNA Gene AAV5->miRNA_gene Delivers miRNA Therapeutic miRNA miRNA_gene->miRNA Transcribed RISC RISC Complex miRNA->RISC Loaded into HTT_mRNA Huntingtin mRNA HTT_mRNA->RISC Binds to Translation Translation HTT_mRNA->Translation Normally leads to Degradation mRNA Degradation RISC->Degradation Leads to Reduced_mHTT Reduced Mutant Huntingtin Protein Degradation->Reduced_mHTT Results in mHTT_Protein Mutant Huntingtin Protein Translation->mHTT_Protein AMT-130 Clinical Trial Workflow AMT-130 Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessments (Clinical, Imaging, Biomarkers) Screening->Baseline Randomization Randomization (Treatment vs. Sham/Dose Level) Baseline->Randomization Surgery Neurosurgical Administration of AMT-130 or Sham Procedure Randomization->Surgery Monitoring Short-term Safety Monitoring Surgery->Monitoring FollowUp Long-term Follow-up (Up to 5 years) Monitoring->FollowUp Analysis Data Analysis (Safety, Efficacy, Biomarkers) FollowUp->Analysis

References

Application Notes and Protocols for Western Blot Analysis of gp130 (CD130)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130), also known as CD130, is a ubiquitously expressed transmembrane protein that serves as the common signal-transducing subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] This family includes IL-6, IL-11, leukemia inhibitory factor (LIF), oncostatin M (OSM), ciliary neurotrophic factor (CNTF), and cardiotrophin-1 (CT-1). The engagement of these cytokines with their specific receptors leads to the dimerization of gp130, which in turn activates intracellular signaling cascades, most notably the JAK/STAT and Ras/MAPK pathways.[2] These pathways are crucial in regulating a wide array of cellular processes, including inflammation, hematopoiesis, and immune responses.[2] Given its central role in cellular signaling, the detection and quantification of gp130 expression and phosphorylation status via Western blot analysis are fundamental for research in immunology, oncology, and developmental biology.

This document provides detailed protocols and application notes for the successful Western blot analysis of gp130.

Signaling Pathway

The binding of an IL-6 family cytokine to its specific receptor alpha-chain induces the formation of a high-affinity receptor complex and the subsequent homodimerization of gp130. This dimerization brings the associated Janus kinases (JAKs) into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the cytoplasmic tail of gp130, creating docking sites for downstream signaling molecules, primarily the Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are then themselves phosphorylated by JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene expression. Additionally, phosphorylated gp130 can recruit other signaling molecules, such as SHP2, which can lead to the activation of the Ras/MAPK pathway.

gp130_signaling_pathway cytokine IL-6 Family Cytokine receptor_alpha Receptor α-chain cytokine->receptor_alpha binds gp130_dimer gp130 Dimerization receptor_alpha->gp130_dimer induces jak JAK gp130_dimer->jak activates p_jak p-JAK jak->p_jak autophosphorylation gp130_p p-gp130 p_jak->gp130_p phosphorylates stat STAT gp130_p->stat recruits & phosphorylates shp2 SHP2 gp130_p->shp2 recruits p_stat p-STAT Dimer stat->p_stat nucleus Nucleus p_stat->nucleus translocates to gene_expression Target Gene Expression nucleus->gene_expression regulates ras_mapk Ras/MAPK Pathway shp2->ras_mapk activates

Caption: The gp130 signaling pathway.

Experimental Protocols

A. Sample Preparation (Cell Lysates)
  • Cell Culture and Treatment: Culture cells to the desired confluency. If investigating signaling events, serum-starve cells overnight and then treat with appropriate stimuli (e.g., IL-6) for the desired time points.

  • Cell Lysis:

    • Wash cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[3]

    • Aspirate PBS and add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[3][4]

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 20-30 minutes with occasional vortexing.[3][4]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a Bradford or BCA protein assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

B. SDS-PAGE and Western Blotting
  • Sample Preparation for Loading:

    • To 20-40 µg of protein lysate, add 4X Laemmli sample buffer to a final concentration of 1X.

    • Boil the samples at 95-100°C for 5 minutes.[3]

  • Gel Electrophoresis:

    • Load the prepared samples and a pre-stained protein ladder into the wells of an 8% SDS-polyacrylamide gel. For a 130 kDa protein, an 8% gel provides good resolution.[5]

    • Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.[4][6]

  • Protein Transfer:

    • Equilibrate the gel, PVDF membrane, and filter papers in 1X transfer buffer.

    • Assemble the transfer sandwich, ensuring no air bubbles are trapped between the gel and the membrane.

    • Transfer the proteins from the gel to the PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of this size.[7]

  • Immunoblotting:

    • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3][6]

    • Primary Antibody Incubation: Dilute the primary antibody against gp130 in the blocking buffer according to the manufacturer's recommended dilution. Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[3][6]

    • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[3][6]

    • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in the blocking buffer. Incubate the membrane with the secondary antibody for 1 hour at room temperature with gentle agitation.[3][6]

    • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate for the recommended time.

    • Capture the chemiluminescent signal using a digital imager or X-ray film.

Experimental Workflow

western_blot_workflow sample_prep Sample Preparation (Lysis & Quantification) sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking (5% Milk/BSA in TBST) transfer->blocking primary_ab Primary Antibody Incubation (anti-gp130) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Detection (ECL Substrate) secondary_ab->detection analysis Data Analysis (Densitometry) detection->analysis

Caption: The experimental workflow for Western blot analysis.

Data Presentation

For quantitative analysis, densitometry should be performed on the resulting bands. The data should be normalized to a loading control, such as β-actin or GAPDH, to account for variations in protein loading.

Treatmentgp130 Band Intensity (Arbitrary Units)Loading Control (β-actin) Band Intensity (Arbitrary Units)Normalized gp130 Expression (gp130/β-actin)
Control15000300000.50
IL-6 (10 ng/mL)16500310000.53
IL-6 (50 ng/mL)15500290000.53

This is an example table; actual results may vary.

AntibodyHost SpeciesDilutionSupplierCatalog #
anti-gp130Rabbit1:1000Cell Signaling Technology#86384
anti-β-actinMouse1:5000Abcamab8226
anti-rabbit IgG-HRPGoat1:10000Bio-Rad1706515
anti-mouse IgG-HRPGoat1:10000Bio-Rad1706516

Troubleshooting

IssuePossible CauseSolution
No Signal Inefficient protein transfer.Confirm transfer with Ponceau S staining. For large proteins like gp130, consider a longer transfer time or lower voltage.[7][8]
Low protein expression.Increase the amount of protein loaded per well.[9]
Primary antibody not effective.Use a validated antibody for Western blotting at the recommended dilution.[10][11]
High Background Insufficient blocking.Increase blocking time to 1-2 hours or overnight at 4°C.[12][13]
Antibody concentration too high.Optimize the primary and secondary antibody concentrations by performing a titration.[12]
Inadequate washing.Increase the number and duration of wash steps.[8][12]
Non-specific Bands Primary antibody is not specific.Use a more specific monoclonal antibody. Perform a BLAST search to check for potential cross-reactivity.
Protein degradation.Use fresh samples and always include protease inhibitors in the lysis buffer.[14]

Conclusion

Western blotting is a powerful technique for the detection and quantification of gp130. Adherence to optimized protocols for sample preparation, electrophoresis, transfer, and immunodetection is crucial for obtaining reliable and reproducible results. The protocols and troubleshooting guide provided in these application notes serve as a comprehensive resource for researchers studying the role of gp130 in various biological processes.

References

Application Notes and Protocols: High-Throughput Screening of TF-130, a Novel Inhibitor of the NF-κB Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

TF-130 is a potent, cell-permeable small molecule inhibitor of the canonical NF-κB signaling pathway. This pathway is a critical regulator of inflammatory responses, cell proliferation, and survival, and its dysregulation is implicated in numerous diseases, including cancer and autoimmune disorders. This compound offers a valuable tool for researchers studying the NF-κB pathway and serves as a promising starting point for drug discovery programs.

These application notes provide a detailed protocol for utilizing this compound in a high-throughput screening (HTS) campaign to identify and characterize modulators of the NF-κB pathway. The described assay is a cell-based reporter gene assay, a robust and widely used method for monitoring NF-κB activation.

Mechanism of Action

This compound is hypothesized to inhibit the IκB kinase (IKK) complex, a key upstream regulator of NF-κB activation. In the canonical pathway, pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNFα), lead to the activation of the IKK complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB (p65/p50) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes. By inhibiting the IKK complex, this compound prevents the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and blocking downstream gene expression.

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR Binds IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK_complex->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IKK_complex->IkBa_p Ub Ubiquitination IkBa_p->Ub Proteasome Proteasome Degradation Ub->Proteasome NFkB NF-κB (Active) Proteasome->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates TF130 This compound TF130->IKK_complex Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Exp Gene Expression (e.g., Luciferase) DNA->Gene_Exp

Figure 1. Proposed mechanism of action of this compound in the NF-κB signaling pathway.

High-Throughput Screening Protocol

This protocol describes a 384-well plate-based reporter gene assay to screen for inhibitors of TNFα-induced NF-κB activation.

1. Materials and Reagents

  • Cell Line: HEK293 cells stably expressing an NF-κB response element-driven luciferase reporter gene (HEK293-NF-κB-luc).

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).

  • Assay Medium: Opti-MEM or serum-free DMEM.

  • Stimulant: Recombinant human TNFα.

  • Test Compound: this compound (or other library compounds) dissolved in 100% DMSO.

  • Positive Control: A known NF-κB inhibitor (e.g., Bay 11-7082).

  • Negative Control: 0.1% DMSO in assay medium.

  • Luciferase Assay Reagent: A commercial luciferase substrate (e.g., Bright-Glo™).

  • Plates: 384-well white, solid-bottom assay plates.

  • Instrumentation: Automated liquid handler, plate reader with luminescence detection capability.[1][2]

2. Experimental Workflow

HTS_Workflow Start Start Cell_Seeding 1. Seed HEK293-NF-κB-luc cells in 384-well plates Start->Cell_Seeding Incubation1 2. Incubate overnight (37°C, 5% CO2) Cell_Seeding->Incubation1 Compound_Addition 3. Add this compound/library compounds and controls (DMSO, positive control) Incubation1->Compound_Addition Preincubation 4. Pre-incubate for 1 hour Compound_Addition->Preincubation Stimulation 5. Add TNFα to all wells (except unstimulated controls) Preincubation->Stimulation Incubation2 6. Incubate for 6 hours Stimulation->Incubation2 Lysis_Luciferase 7. Add luciferase assay reagent Incubation2->Lysis_Luciferase Incubation3 8. Incubate for 10 minutes at room temperature Lysis_Luciferase->Incubation3 Readout 9. Measure luminescence Incubation3->Readout Data_Analysis 10. Analyze data (Z'-factor, IC50) Readout->Data_Analysis End End Data_Analysis->End

Figure 2. High-throughput screening workflow for NF-κB inhibitors.

3. Step-by-Step Protocol

  • Cell Seeding:

    • Harvest HEK293-NF-κB-luc cells and resuspend in culture medium to a density of 2 x 105 cells/mL.

    • Using an automated dispenser, seed 50 µL of the cell suspension (10,000 cells) into each well of a 384-well plate.

    • Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2.

  • Compound Addition:

    • Prepare a dilution series of this compound and the positive control in 100% DMSO. For a primary screen, a single concentration of 10 µM is typical.[3]

    • Using an acoustic liquid handler or a pintool, transfer a small volume (e.g., 50 nL) of the compound solutions to the assay plates. This results in a final DMSO concentration of ≤0.1%.

    • For control wells, add an equivalent volume of DMSO (negative control) or the positive control.

    • Pre-incubate the plates with the compounds for 1 hour at 37°C.

  • Cell Stimulation:

    • Prepare a 2X working solution of TNFα in assay medium (e.g., 20 ng/mL for a final concentration of 10 ng/mL).

    • Add 50 µL of the TNFα solution to all wells except for the unstimulated control wells (which receive 50 µL of assay medium).

    • Incubate the plates for 6 hours at 37°C.

  • Luminescence Reading:

    • Equilibrate the plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the luminescence signal using a plate reader.

4. Data Analysis

  • Percent Inhibition: Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Min) / (Signal_Max - Signal_Min))

    • Signal_Compound: Luminescence from compound-treated wells.

    • Signal_Max: Average luminescence from DMSO-treated, TNFα-stimulated wells.

    • Signal_Min: Average luminescence from unstimulated wells.

  • IC50 Determination: For dose-response experiments, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

  • Assay Quality Control (Z'-factor): The Z'-factor is a measure of the statistical effect size and is used to assess the quality of an HTS assay.[3] It is calculated using the signals from the positive and negative controls: Z' = 1 - (3 * (SD_Max + SD_Min)) / |Mean_Max - Mean_Min|

    • Mean_Max and SD_Max: Mean and standard deviation of the TNFα-stimulated (negative) control.

    • Mean_Min and SD_Min: Mean and standard deviation of the unstimulated (positive) control.

    • An assay with a Z'-factor > 0.5 is considered robust and suitable for HTS.[3]

Quantitative Data Summary

The following tables present representative data from a pilot screen and a dose-response experiment for this compound.

Table 1: Pilot Screen Assay Performance (n=32)

ControlMean Luminescence (RLU)Standard Deviation (RLU)
TNFα-stimulated (Max Signal)850,00042,500
Unstimulated (Min Signal)50,0005,000
Calculated Z'-factor 0.78

Table 2: Dose-Response Data for this compound

This compound Concentration (µM)Mean % Inhibition
10098.5
3095.2
1088.1
375.4
152.3
0.328.9
0.110.7
0.032.1
Calculated IC50 (µM) 0.95

Conclusion

The provided protocol offers a robust and reliable method for conducting high-throughput screening campaigns to identify and characterize inhibitors of the NF-κB signaling pathway using the novel compound this compound as a reference. The described reporter gene assay is amenable to automation and yields high-quality data suitable for hit identification and lead optimization in drug discovery programs. Researchers are encouraged to optimize assay parameters, such as cell density and stimulation time, for their specific experimental setup.

References

Application Notes and Protocols for In Vivo Imaging with TF-130

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of scientific literature and public databases did not yield specific information on an in vivo imaging probe designated "TF-130". The following application notes and protocols are based on a hypothetical near-infrared (NIR) fluorescent probe, herein named Hypothetical Probe this compound , designed for targeting the Tissue Factor (TF) receptor, which is overexpressed in various cancers. These notes are intended to serve as a template and guide for researchers working with similar targeted fluorescent probes.

Introduction to Hypothetical Probe this compound

Hypothetical Probe this compound is a novel near-infrared (NIR) fluorescent imaging agent developed for the targeted in vivo imaging of tumors expressing Tissue Factor (TF), also known as coagulation factor III or CD142. TF is a transmembrane glycoprotein that is overexpressed in a variety of solid tumors, including pancreatic, breast, and colon cancer, and its expression is often correlated with tumor progression and metastasis.[1] this compound is composed of a high-affinity peptide that specifically binds to TF, conjugated to a NIR fluorophore. This design allows for non-invasive visualization of TF-expressing tumors, making it a promising tool for cancer research and drug development.

Mechanism of Action

Upon systemic administration, the targeting moiety of this compound selectively binds to the extracellular domain of the TF receptor on tumor cells. This binding leads to the accumulation of the probe at the tumor site. The conjugated NIR fluorophore can then be excited by an appropriate light source, and the emitted fluorescence can be detected using a suitable in vivo imaging system. This enables real-time, non-invasive visualization of the tumor.

Quantitative Data Summary

The following tables summarize the key photophysical and binding properties of Hypothetical Probe this compound.

Table 1: Photophysical Properties of Hypothetical Probe this compound

PropertyValue
Excitation Maximum (λex)780 nm
Emission Maximum (λem)810 nm
Molar Extinction Coefficient250,000 M⁻¹cm⁻¹
Quantum Yield0.15
Molecular Weight~2500 g/mol
SolubilityHigh in aqueous buffers (PBS, saline)
Purity>95% (as determined by HPLC)

Table 2: In Vitro Binding Affinity of Hypothetical Probe this compound

Cell LineTargetDissociation Constant (Kd)
BxPC-3 (Pancreatic Cancer)Tissue Factor (TF)15 nM
MDA-MB-231 (Breast Cancer)Tissue Factor (TF)25 nM
Normal FibroblastsTissue Factor (TF)>500 nM

Experimental Protocols

In Vitro Fluorescence Staining of TF-Expressing Cells

Objective: To confirm the specific binding of this compound to cells overexpressing the Tissue Factor receptor.

Materials:

  • This compound stock solution (1 mM in DMSO)

  • BxPC-3 (high TF expression) and normal fibroblast (low TF expression) cell lines

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 4% paraformaldehyde (PFA) in PBS

  • DAPI nuclear stain

  • Fluorescence microscope

Protocol:

  • Seed BxPC-3 and normal fibroblast cells on glass coverslips in a 24-well plate and culture until they reach 70-80% confluency.

  • Prepare a working solution of this compound at 1 µM in cell culture medium.

  • Remove the culture medium from the wells and wash the cells twice with PBS.

  • Add the this compound working solution to the cells and incubate for 1 hour at 37°C in the dark.

  • To demonstrate competitive binding, in a separate set of wells, co-incubate the cells with 1 µM this compound and a 100-fold excess of unlabeled anti-TF antibody.

  • After incubation, wash the cells three times with cold PBS to remove unbound probe.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides and image using a fluorescence microscope with appropriate filter sets for the NIR probe and DAPI.

In Vivo Imaging of Tumor Xenografts in Mice

Objective: To non-invasively visualize and quantify the accumulation of this compound in TF-expressing tumors in a mouse model.

Materials:

  • 6-8 week old immunodeficient mice (e.g., athymic nude mice)

  • BxPC-3 cells

  • Matrigel

  • This compound solution (100 µM in sterile PBS)

  • In vivo imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

Protocol:

  • Establish tumor xenografts by subcutaneously injecting 5 x 10⁶ BxPC-3 cells mixed with Matrigel into the flank of each mouse.

  • Allow the tumors to grow to a palpable size (approximately 100-150 mm³).

  • Anesthetize the tumor-bearing mice with isoflurane.

  • Acquire a baseline pre-injection fluorescence image of the mice.

  • Administer 100 µL of the 100 µM this compound solution (10 nmol) via intravenous (tail vein) injection.

  • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).

  • Maintain the mice under anesthesia during imaging.

  • After the final imaging time point, euthanize the mice and excise the tumors and major organs (liver, kidneys, spleen, muscle) for ex vivo imaging to confirm the in vivo signal distribution.

  • Quantify the fluorescence intensity in the tumor and other tissues using the imaging system's software.

Visualizations

Signaling Pathway

The binding of Tissue Factor (TF) to its ligand, Factor VIIa (FVIIa), can trigger intracellular signaling pathways, such as the PI3K/AKT pathway, which is involved in cell survival and proliferation.[1] The diagram below illustrates this simplified pathway.

TF_Signaling_Pathway cluster_membrane Cell Membrane TF Tissue Factor (TF) PI3K PI3K TF->PI3K Activates FVIIa Factor VIIa FVIIa->TF Binds AKT AKT PI3K->AKT Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Promotes Proliferation Cell Proliferation AKT->Proliferation Promotes

Caption: Simplified Tissue Factor signaling pathway.

Experimental Workflow

The following diagram outlines the general workflow for in vivo imaging using Hypothetical Probe this compound.

InVivo_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Analysis Tumor_Model Establish Tumor Xenograft Model Anesthesia Anesthetize Mouse Tumor_Model->Anesthesia Probe_Prep Prepare this compound Injection Solution Injection Inject this compound via Tail Vein Probe_Prep->Injection Pre_Image Acquire Baseline Fluorescence Image Anesthesia->Pre_Image Pre_Image->Injection Post_Image Acquire Images at Multiple Time Points Injection->Post_Image Ex_Vivo Excise Organs for Ex Vivo Imaging Post_Image->Ex_Vivo Quantification Quantify Fluorescence Signal Ex_Vivo->Quantification

Caption: General workflow for in vivo imaging.

Logical Relationship

The diagram below illustrates the logical relationship between the components of the Hypothetical Probe this compound and its application.

Logical_Relationship cluster_components Probe Components Probe Hypothetical Probe this compound Targeting_Moiety TF-Targeting Peptide Probe->Targeting_Moiety consists of Fluorophore NIR Fluorophore Probe->Fluorophore consists of Target_Receptor Tissue Factor (TF) Receptor Targeting_Moiety->Target_Receptor binds to InVivo_Imaging In Vivo Fluorescence Imaging Fluorophore->InVivo_Imaging enables Tumor_Cell Tumor Cell Target_Receptor->Tumor_Cell is on Tumor_Cell->InVivo_Imaging is visualized by

Caption: Logical relationship of this compound components.

References

Application Notes: Lentiviral Delivery of the Transcription Factor TF-130

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Lentiviral vectors are powerful tools for gene delivery, prized for their ability to transduce a wide range of cell types, including both dividing and non-dividing cells, and to integrate transgenes into the host genome for stable, long-term expression.[1][2][3][4][5] This makes them ideal for applications ranging from basic research to gene therapy.[6][7] These vectors are derived from the Human Immunodeficiency Virus (HIV-1), but have been engineered for safety by splitting the viral genome into multiple plasmids, which separates the components required for packaging from the viral genome itself, rendering the resulting viral particles replication-incompetent.[4][8]

This document provides detailed protocols for the use of a lentiviral system to deliver and express the hypothetical transcription factor TF-130. This compound is a putative regulator of cellular differentiation, believed to activate a specific downstream signaling cascade upon expression. The following protocols will guide researchers through the production of high-titer lentiviral particles carrying the this compound gene, transduction of target cells, creation of stable cell lines, and functional validation of this compound expression.

Hypothetical this compound Signaling Pathway

The lentivirally-delivered this compound transcription factor is expressed in the cytoplasm and translocates to the nucleus. In the nucleus, it binds to specific response elements on the DNA, activating the transcription of Target Gene A and Target Gene B, which in turn initiates a cellular differentiation program.

TF130_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LV Lentiviral Vector (LV-TF130) TF130_protein This compound Protein LV->TF130_protein Expression TF130_nuc This compound TF130_protein->TF130_nuc Translocation DNA DNA Response Elements TF130_nuc->DNA Binds Target_A Target Gene A Transcription DNA->Target_A Target_B Target Gene B Transcription DNA->Target_B Differentiation Cellular Differentiation Target_A->Differentiation Target_B->Differentiation

Caption: Hypothetical signaling pathway initiated by lentiviral delivery of this compound.

Experimental Protocols

Protocol 1: Production of High-Titer LV-TF130 Lentivirus

This protocol describes the production of lentiviral particles by co-transfecting HEK293T cells with a three-plasmid system.[3][9] The health of the packaging cell line is critical for achieving a high viral titer.[10]

Materials:

  • HEK293T cells (low passage, <15)

  • DMEM, high glucose, supplemented with 10% FBS and 4 mM L-glutamine (DMEM Complete)

  • Transfer plasmid: pLV-TF130 (containing this compound cDNA and a selection marker like puromycin)

  • Packaging plasmid: psPAX2

  • Envelope plasmid: pMD2.G (for VSV-G envelope)

  • Transfection reagent (e.g., Polyethylenimine (PEI), FuGENE® 6)[6][10]

  • Opti-MEM™ I Reduced Serum Medium

  • 0.45 µm polyethersulfone (PES) filter

  • 10 cm tissue culture dishes

Workflow:

Caption: Workflow for the production of LV-TF130 lentiviral particles.

Procedure:

  • Day 0: Seed HEK293T Cells:

    • Plate 3.8 x 10⁶ HEK293T cells per 10 cm dish in 10 mL of DMEM Complete.

    • Incubate at 37°C, 5% CO₂ for ~20 hours. Cells should be ~80-90% confluent at the time of transfection.[10]

  • Day 1: Transfection:

    • In Tube A, dilute a total of 15 µg of plasmid DNA in 500 µL of Opti-MEM. A common ratio is 4:3:1 for transfer:packaging:envelope plasmids (e.g., 7.5 µg pLV-TF130, 5.6 µg psPAX2, 1.9 µg pMD2.G).

    • In Tube B, dilute the transfection reagent in 500 µL of Opti-MEM according to the manufacturer's protocol. For PEI, a 1:3 ratio of µg DNA to µg PEI is often effective.[10]

    • Add the contents of Tube B to Tube A, mix gently by flicking the tube, and incubate for 15-20 minutes at room temperature.[11]

    • Add the 1 mL DNA-transfection reagent mixture dropwise to the HEK293T cells. Gently swirl the plate to distribute.

    • Return the cells to the incubator.

  • Day 2: Media Change:

    • Approximately 18 hours post-transfection, carefully aspirate the media and replace it with 10 mL of fresh, pre-warmed DMEM Complete.[10]

  • Day 3 (48h Post-Transfection): First Harvest:

    • Collect the supernatant containing the viral particles into a sterile conical tube.

    • Add 10 mL of fresh DMEM Complete to the cells.

  • Day 4 (72h Post-Transfection): Second Harvest:

    • Collect the supernatant and pool it with the harvest from Day 3.

    • Filter the pooled supernatant through a 0.45 µm PES filter to remove cell debris.

    • (Optional but recommended) Concentrate the virus using ultracentrifugation or a lentivirus concentration reagent to achieve a higher titer.[11][12]

    • Aliquot the viral stock into cryovials and store immediately at -80°C. Avoid repeated freeze-thaw cycles.[13]

Protocol 2: Lentiviral Titer Determination

Accurate titering is essential to ensure reproducible experimental results by allowing for the precise control of the Multiplicity of Infection (MOI).[14] The functional titer, measured in Transducing Units per milliliter (TU/mL), reflects the number of infectious viral particles.

Table 1: Comparison of Lentiviral Titration Methods [14]

MethodPrincipleProsCons
Flow Cytometry Quantifies cells expressing a fluorescent reporter (e.g., GFP) delivered by the virus.Measures infectious/functional titer; High accuracy.Requires a reporter gene in the vector; Takes ~3 days.
qPCR-Based Titer Quantifies viral genome sequences integrated into the host cell's DNA.Measures functional titer; High precision and sensitivity; No reporter gene needed.More technically demanding; Takes 3-4 days.
p24 ELISA Quantifies the amount of viral capsid protein p24.Rapid (<4 hours); Does not require cell culture.Measures total physical particles (infectious and non-infectious), often overestimating functional titer.

Procedure (Flow Cytometry Method):

  • Day 1: Seed Cells:

    • Seed HEK293T cells in a 24-well plate at a density of 5 x 10⁴ cells per well in 0.5 mL of DMEM Complete.

  • Day 2: Transduction:

    • Prepare 10-fold serial dilutions of your LV-TF130-GFP viral stock (e.g., 10⁻³ to 10⁻⁶) in DMEM Complete containing 8 µg/mL Polybrene.

    • Remove the media from the cells and add 250 µL of the viral dilutions to the wells. Include a "no virus" control well.

    • Incubate for 18-24 hours.

  • Day 3: Media Change:

    • Replace the virus-containing media with 0.5 mL of fresh DMEM Complete.

  • Day 5: Analysis:

    • Harvest the cells by trypsinization.

    • Analyze the percentage of GFP-positive cells in each well using a flow cytometer.

    • Calculate the titer using a dilution that yields a percentage of positive cells between 2% and 20%.[14]

    • Formula: Titer (TU/mL) = (Number of cells at transduction) x (% of positive cells / 100) / (Volume of virus in mL)

Caption: Workflow for determining functional lentiviral titer using a reporter gene.

Protocol 3: Transduction of Target Cells with LV-TF130

This protocol provides a general method for transducing a cell line of interest. The optimal MOI (ratio of infectious virus particles to cells) should be determined empirically for each new cell type.[15]

Materials:

  • Target cells (e.g., primary neurons, cancer cell line)

  • Complete growth medium for the target cell line

  • LV-TF130 viral stock (titered)

  • Polybrene (Hexadimethrine Bromide)[15][16]

  • 6-well plates

Procedure:

  • Day 1: Seed Target Cells:

    • Plate your target cells in a 6-well plate so they will be 70-80% confluent on the day of transduction.[15][16] For many cell lines, 2.5 x 10⁵ cells per well is a good starting point.

  • Day 2: Transduction:

    • Thaw the LV-TF130 aliquot on ice.[16]

    • Calculate the volume of virus needed to achieve the desired MOI.

      • Volume (µL) = (MOI x Number of cells) / (Titer in TU/mL) x 1000

    • Prepare transduction medium by adding Polybrene to the complete growth medium to a final concentration of 4-8 µg/mL. Note: Some cells, like primary neurons, are sensitive to Polybrene; test for toxicity first or omit it.[15][16]

    • Aspirate the old medium from the cells.

    • Add 1 mL of the transduction medium containing the calculated volume of virus to each well.

    • Incubate at 37°C, 5% CO₂. The incubation time can range from 4 to 24 hours. If toxicity is observed, reduce the incubation time.[15][17]

  • Day 3: Media Change:

    • Remove the virus-containing medium and replace it with 2 mL of fresh, complete growth medium (without Polybrene).

  • Day 5 onwards: Analysis:

    • Allow 48-72 hours for the this compound gene to be expressed before proceeding with analysis or selection.

Table 2: Example Transduction Efficiency at Different MOIs

Cell LineMOITransduction Efficiency (% Positive Cells)
HEK293T1~30-40%
HEK293T5~85-95%
Jurkat5~20-30%
Jurkat20~70-80%
Primary Neurons10~50-60%
Note: These are example values. Efficiency varies greatly with cell type, virus quality, and protocol.[12]
Protocol 4: Generation of a Stable Cell Line

This protocol describes how to use antibiotic selection to generate a pure population of cells that have been successfully transduced and have integrated the this compound transgene.[18] This requires that the pLV-TF130 vector contains an antibiotic resistance gene (e.g., puromycin).

Workflow:

Caption: Workflow for generating a stable cell line expressing this compound.

Procedure:

  • Determine Antibiotic Concentration: Before starting, perform a kill curve on your target cells to determine the minimum concentration of the antibiotic (e.g., puromycin) that kills all untransduced cells within 3-5 days. Typical concentrations are 1-10 µg/mL.[2]

  • Transduce Cells: Follow Protocol 3 to transduce your target cells.

  • Begin Selection: 48-72 hours post-transduction, aspirate the medium and replace it with fresh complete growth medium containing the pre-determined concentration of the selection antibiotic.[18]

  • Maintain Selection: Replace the selective medium every 2-3 days. Observe the cells daily. A parallel plate of untransduced cells should die off completely, serving as a selection control.[17]

  • Expand Stable Pool: After 7-14 days, the surviving cells should form resistant colonies. These cells can now be cultured as a stable polyclonal pool. You can expand this population for further experiments.

Protocol 5: Functional Validation of this compound Expression

After successful transduction or stable line generation, it is crucial to validate the expression and function of the delivered this compound gene.

A. Validation of Gene Expression

  • Quantitative RT-PCR (qRT-PCR):

    • Harvest RNA from transduced and non-transduced control cells.

    • Synthesize cDNA.

    • Perform qPCR using primers specific for this compound and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Analyze the relative expression level of this compound mRNA.

  • Western Blot:

    • Prepare protein lysates from transduced and non-transduced control cells.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe with a primary antibody specific for the this compound protein (or an epitope tag if included in the construct).

    • Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to detect the protein band.

Table 3: Example qRT-PCR Validation Data

SampleTarget GeneCq (Average)ΔCq (vs. GAPDH)Relative Expression (Fold Change)
Control CellsGAPDH19.5-1.0
Control CellsThis compoundUndetermined--
LV-TF130 CellsGAPDH19.3--
LV-TF130 CellsThis compound22.83.5~85.2

B. Validation of this compound Function

The choice of functional assay depends on the known or hypothesized role of the target gene.[19][20] For the transcription factor this compound, which is hypothesized to induce differentiation, appropriate assays would include reporter assays and phenotypic assessments.

  • Luciferase Reporter Assay: [21][22]

    • Co-transfect the stable LV-TF130 cell line with a reporter plasmid. This plasmid should contain a luciferase gene driven by a minimal promoter and upstream DNA response elements to which this compound is expected to bind.

    • As a control, use a reporter plasmid with a scrambled or mutated response element.

    • After 24-48 hours, lyse the cells and measure luciferase activity using a luminometer.

    • A significant increase in luciferase activity in the presence of the this compound response element would confirm its transcriptional activity.

  • Cell Differentiation Assay:

    • Culture the LV-TF130 stable cell line and a control cell line under conditions permissive for differentiation.

    • After a set period, assess differentiation markers. This could involve:

      • Immunofluorescence: Staining for cell-type-specific protein markers that are expected to appear upon differentiation.

      • qRT-PCR: Measuring the mRNA levels of endogenous genes known to be involved in the differentiation pathway (e.g., Target Gene A, Target Gene B).

      • Morphological Analysis: Observing changes in cell shape, size, or organization characteristic of differentiation using microscopy.

References

Application Note: CRISPR-Cas9 Mediated Knockout of TF-130 as a Therapeutic Strategy in Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Transcription factors are pivotal regulators of gene expression and are frequently dysregulated in cancer, leading to aberrant cellular processes that promote tumorigenesis.[1][2] TF-130 is a novel transcription factor that has been identified as a key downstream effector of the KRAS signaling pathway, which is frequently mutated in non-small cell lung cancer (NSCLC).[3][4] Hyperactivation of the KRAS pathway leads to the phosphorylation and subsequent nuclear translocation of this compound, where it promotes the transcription of genes involved in cell proliferation, angiogenesis, and metastasis. Given its central role in NSCLC progression, this compound represents a promising therapeutic target.

The CRISPR-Cas9 system offers a powerful tool for precise gene editing, enabling the functional knockout of specific genes to study their roles in disease and validate their potential as drug targets.[5][6][7] This application note provides a detailed protocol for the CRISPR-Cas9-mediated knockout of the this compound gene in the A549 NSCLC cell line. We describe the experimental workflow from sgRNA design and lentiviral transduction to the validation of gene knockout and subsequent functional analysis of cell viability and target gene expression.[8][9][10]

Hypothetical Signaling Pathway of this compound in NSCLC

In NSCLC cells harboring a KRAS mutation, the constitutively active KRAS protein triggers a downstream signaling cascade involving the RAF-MEK-ERK pathway. Activated ERK phosphorylates this compound in the cytoplasm, leading to its dimerization and translocation into the nucleus. Once in the nucleus, this compound binds to the promoter regions of its target genes, including VEGF, Cyclin D1, and MMP9, thereby driving tumor growth, angiogenesis, and invasion.

TF130_Signaling_Pathway KRAS Mutant KRAS (Constitutively Active) RAF RAF KRAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF130_cyto This compound (Inactive) ERK->TF130_cyto Phosphorylation TF130_active p-TF-130 (Active Dimer) TF130_cyto->TF130_active TF130_nuc p-TF-130 TF130_active->TF130_nuc Translocation nucleus Nucleus Promoter Target Gene Promoters (VEGF, Cyclin D1, MMP9) TF130_nuc->Promoter Binds to Transcription Increased Transcription Promoter->Transcription Proliferation Cell Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Metastasis Metastasis Transcription->Metastasis

Caption: Hypothetical this compound signaling pathway in NSCLC.

Protocols

Overall Experimental Workflow

The workflow for the CRISPR-Cas9 knockout of this compound and subsequent analysis involves several key stages: sgRNA design and cloning, lentivirus production and transduction of A549 cells, selection of knockout cells, validation of knockout at the genomic, mRNA, and protein levels, and functional analysis of the knockout cell line.[8][11]

CRISPR_Workflow sgRNA_design 1. sgRNA Design & Cloning lentivirus 2. Lentivirus Production sgRNA_design->lentivirus transduction 3. Transduction of A549 Cells lentivirus->transduction selection 4. Puromycin Selection transduction->selection validation 5. Knockout Validation selection->validation functional_assays 6. Functional Assays validation->functional_assays sub_sanger Sanger Sequencing validation->sub_sanger sub_qpcr qPCR validation->sub_qpcr sub_wb Western Blot validation->sub_wb sub_mtt MTT Assay functional_assays->sub_mtt sub_target_qpcr Target Gene qPCR functional_assays->sub_target_qpcr

Caption: Experimental workflow for this compound knockout studies.
Protocol 1: sgRNA Design and Cloning into Lentiviral Vector

  • sgRNA Design : Design at least three sgRNAs targeting an early exon of the this compound gene using an online design tool such as CRISPOR or CHOPCHOP.[9][12][13] Select sgRNAs with high predicted on-target efficiency and low off-target scores.[14][15][16]

  • Oligo Synthesis : Synthesize complementary oligonucleotides for each sgRNA with appropriate overhangs for cloning into the lentiCRISPRv2 vector.

  • Vector Linearization : Digest the lentiCRISPRv2 plasmid (which co-expresses Cas9 and the sgRNA) with the BbsI restriction enzyme.[17]

  • Ligation : Anneal the complementary sgRNA oligonucleotides and ligate the resulting duplex into the linearized lentiCRISPRv2 vector.

  • Transformation and Verification : Transform the ligation product into competent E. coli, select for ampicillin resistance, and verify the correct insertion of the sgRNA sequence by Sanger sequencing.

Protocol 2: Lentivirus Production and Transduction
  • Cell Seeding : Seed HEK293T cells in 10 cm dishes at a density that will result in 70-80% confluency on the day of transfection.[9]

  • Transfection : Co-transfect the HEK293T cells with the lentiCRISPRv2-sgRNA plasmid and the packaging plasmids psPAX2 and pMD2.G using a suitable transfection reagent.

  • Virus Harvest : Harvest the lentivirus-containing supernatant at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.

  • Transduction : Seed A549 cells in 6-well plates. The following day, transduce the cells with the harvested lentivirus at various multiplicities of infection (MOIs) in the presence of polybrene.

  • Selection : 48 hours post-transduction, replace the medium with fresh medium containing puromycin to select for successfully transduced cells. A kill curve should be performed beforehand to determine the optimal puromycin concentration.[18]

Protocol 3: Validation of this compound Knockout

A. Western Blot Analysis [19][20]

  • Protein Extraction : Prepare protein lysates from both wild-type (WT) and this compound knockout (KO) A549 cells using RIPA buffer supplemented with protease inhibitors.[21]

  • Quantification : Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer : Separate 20-30 µg of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[19]

  • Immunoblotting : Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate the membrane with a primary antibody against this compound overnight at 4°C. After washing, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21][22]

  • Detection : Visualize the protein bands using a chemiluminescent substrate and an imaging system. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[19]

B. Quantitative PCR (qPCR) Analysis [23][24][25]

  • RNA Extraction and cDNA Synthesis : Extract total RNA from WT and this compound KO A549 cells and synthesize cDNA using a reverse transcription kit.[21][23]

  • qPCR Reaction : Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for the this compound gene. Use primers for a housekeeping gene (e.g., GAPDH) for normalization.[21]

  • Data Analysis : Calculate the relative expression of this compound mRNA in the KO cells compared to WT cells using the ΔΔCt method.[21][23]

Protocol 4: MTT Cell Viability Assay[27][28][29]
  • Cell Seeding : Seed WT and this compound KO A549 cells in 96-well plates at a density of 5,000 cells per well.[26]

  • Incubation : Incubate the cells for 24, 48, and 72 hours.

  • MTT Addition : At each time point, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[26]

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

Results

Validation of this compound Knockout

The successful knockout of the this compound gene was confirmed at both the mRNA and protein levels.

Table 1: qPCR Analysis of this compound mRNA Expression

Cell LineTarget Gene Cq (average)Housekeeping Gene Cq (average)ΔCqΔΔCqFold Change (2-ΔΔCq)
A549 WT23.518.25.301.00
A549 this compound KO31.818.313.58.20.003

The qPCR results demonstrate a significant reduction in this compound mRNA levels in the knockout cell line compared to the wild-type control.

Table 2: Densitometry of Western Blot Analysis

Cell LineThis compound Band Intensity (Arbitrary Units)β-actin Band Intensity (Arbitrary Units)Normalized this compound Expression
A549 WT85,43288,1230.97
A549 this compound KONot Detected87,5430.00

Western blot analysis confirmed the complete absence of the this compound protein in the knockout cell line, validating the successful gene knockout at the protein level.

Functional Consequences of this compound Knockout

The knockout of this compound resulted in a significant decrease in cell viability and a reduction in the expression of its downstream target genes.

Table 3: MTT Assay for Cell Viability

Cell Line24h (OD 570nm)48h (OD 570nm)72h (OD 570nm)
A549 WT0.45 ± 0.030.88 ± 0.051.65 ± 0.09
A549 this compound KO0.43 ± 0.040.61 ± 0.040.82 ± 0.06

Table 4: qPCR Analysis of this compound Target Gene Expression

Target GeneFold Change in this compound KO vs. WT (2-ΔΔCq)
VEGF0.15
Cyclin D10.21
MMP90.18

These results indicate that the knockout of this compound impairs cell proliferation and reduces the expression of key genes involved in tumor progression.

Conclusion

This application note provides a comprehensive set of protocols for the CRISPR-Cas9-mediated knockout of the transcription factor this compound in the A549 non-small cell lung cancer cell line. The successful knockout of this compound was validated at the mRNA and protein levels, and functional assays demonstrated that the loss of this compound significantly impairs cell viability and downregulates the expression of its pro-tumorigenic target genes. These findings underscore the potential of this compound as a therapeutic target in NSCLC and provide a robust framework for researchers and drug development professionals to further investigate the role of this compound and other transcription factors in cancer.[6][27]

References

Application Notes and Protocols for Flow Cytometry Analysis Following TF-130 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycoprotein 130 (gp130) is a critical signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines.[1][2] The signaling cascades initiated upon gp130 activation, primarily the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways, are pivotal regulators of cellular processes including proliferation, survival, and differentiation.[2][3] Dysregulation of gp130 signaling is implicated in the pathogenesis of various diseases, including inflammatory conditions and cancers, making it a compelling target for therapeutic intervention.[4]

TF-130 is a novel small molecule inhibitor designed to target the gp130 signaling pathway. These application notes provide detailed protocols for utilizing flow cytometry to assess the cellular consequences of this compound treatment, specifically focusing on the induction of apoptosis and alterations in cell cycle progression.

Data Presentation: Quantitative Analysis of Cellular Response to this compound

The following tables summarize anticipated quantitative data from flow cytometric analyses after treating a hypothetical cancer cell line with this compound. The data are illustrative and serve as a guide for expected outcomes.

Table 1: Effect of this compound on Apoptosis Induction

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control095.2 ± 2.12.5 ± 0.82.3 ± 0.5
This compound185.6 ± 3.48.9 ± 1.55.5 ± 1.1
This compound562.3 ± 4.525.4 ± 3.212.3 ± 2.4
This compound1040.1 ± 5.142.8 ± 4.717.1 ± 3.9

Table 2: Effect of this compound on Cell Cycle Distribution

Treatment GroupConcentration (µM)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control045.3 ± 2.830.1 ± 1.924.6 ± 1.5
This compound155.8 ± 3.125.4 ± 2.218.8 ± 1.8
This compound568.2 ± 4.218.5 ± 2.513.3 ± 2.1
This compound1075.6 ± 4.912.1 ± 2.812.3 ± 2.4

Experimental Protocols

Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining

This protocol details the detection of apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane of apoptotic cells using fluorescently labeled Annexin V. Propidium Iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised membrane integrity.[5][6]

Materials:

  • This compound compound

  • Appropriate cell line and complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit

  • 1X Annexin V Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • Adherent cells: Carefully collect the culture medium, which may contain detached apoptotic cells. Wash the adherent cells with PBS and detach them using a gentle cell dissociation solution or trypsin. Combine the detached cells with the collected medium.

    • Suspension cells: Collect cells directly from the culture flask.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.[7]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use appropriate laser and filter settings for the chosen fluorochromes (e.g., FITC and PI).

    • Collect data for at least 10,000 events per sample.

    • Use compensation controls to correct for spectral overlap.

    • Analyze the data using appropriate software to quantify the percentage of viable, early apoptotic, and late apoptotic/necrotic cells.

Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol describes the analysis of cell cycle distribution based on DNA content. PI is a fluorescent dye that stoichiometrically binds to DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8]

Materials:

  • This compound compound

  • Appropriate cell line and complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • 70% ice-cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in Protocol 1 for cell seeding and treatment with this compound.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and suspension cells as described previously.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes to remove the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the cells in 0.5 mL of PI staining solution containing RNase A.[8] The RNase A is essential to degrade RNA, ensuring that the PI signal is specific to DNA content.

    • Incubate in the dark for 30 minutes at room temperature.[8]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Use a laser and filter combination appropriate for PI (e.g., excitation at 488 nm and emission detection at >600 nm).[8]

    • Collect data for at least 10,000 events per sample.

    • Use software to gate the single-cell population and generate a histogram of DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.[9]

Visualizations

TF130_Signaling_Pathway cluster_membrane Cell Membrane gp130 gp130 JAK JAK gp130->JAK Activation IL6R IL-6R IL6R->gp130 Dimerization IL6 IL-6 Family Cytokine IL6->IL6R TF130 This compound TF130->gp130 Inhibition STAT3 STAT3 JAK->STAT3 PI3K PI3K JAK->PI3K RAS Ras JAK->RAS Nucleus Nucleus STAT3->Nucleus AKT Akt PI3K->AKT AKT->Nucleus RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Proliferation Proliferation Nucleus->Proliferation Survival Survival Nucleus->Survival

Caption: this compound inhibits the gp130 signaling pathway.

Flow_Cytometry_Workflow cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Assay start Start: Seed Cells treatment Treat with this compound (and controls) start->treatment harvest Harvest Cells (Adherent & Suspension) treatment->harvest wash Wash with PBS harvest->wash stain_apop Stain with Annexin V and Propidium Iodide wash->stain_apop fix Fix in 70% Ethanol wash->fix analyze_apop Analyze on Flow Cytometer (Apoptosis Profile) stain_apop->analyze_apop end End: Data Analysis analyze_apop->end stain_cc Stain with Propidium Iodide (with RNase A) fix->stain_cc analyze_cc Analyze on Flow Cytometer (DNA Content) stain_cc->analyze_cc analyze_cc->end

Caption: Experimental workflow for flow cytometry analysis.

Logical_Relationship TF130 This compound Treatment gp130_inhibition Inhibition of gp130 Signaling TF130->gp130_inhibition downstream_inhibition Decreased Pro-Survival and Pro-Proliferative Signals (STAT3, Akt, ERK) gp130_inhibition->downstream_inhibition apoptosis Increased Apoptosis downstream_inhibition->apoptosis cell_cycle_arrest Cell Cycle Arrest (G0/G1 Phase) downstream_inhibition->cell_cycle_arrest

Caption: Logical flow from this compound treatment to cellular outcomes.

References

TF-130 in organoid culture systems

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for a compound or molecule specifically designated as "TF-130" for use in organoid culture systems did not yield any specific, publicly available information. It is possible that "this compound" is an internal, proprietary, or very recently developed designation not yet present in scientific literature or public databases. The search results did identify unrelated terms such as "TMT-130C," a reagent used in proteomic analysis, and "AMT-130," a gene therapy for Huntington's disease, but no information connecting a "this compound" to organoid culture applications.

Due to the inability to identify the core subject of your request, we are unable to provide the detailed Application Notes and Protocols as specified. Generating such a document without a clear understanding of the compound, its mechanism of action, and established experimental data would be speculative and could result in inaccurate and unreliable information.

To proceed with your request, please verify the exact name and any alternative designations of the compound of interest. Additional information, such as the supplier, the class of molecule (e.g., small molecule inhibitor, growth factor), or the biological pathway it targets, would be highly beneficial in conducting a more targeted and successful search.

We are ready to assist you further upon receiving more specific details about the compound you wish to investigate.

Application Note: Electrophysiological Characterization of TF-130, a Novel Voltage-Gated Sodium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Voltage-gated sodium channels (VGSCs) are crucial for the initiation and propagation of action potentials in excitable cells.[1] Their dysfunction is implicated in a variety of neurological and cardiovascular disorders, making them a key target for drug discovery. TF-130 is a novel small molecule compound under investigation for its potential to modulate VGSC activity. This application note provides a detailed protocol for the electrophysiological characterization of this compound using patch-clamp techniques. The described methods are intended for researchers, scientists, and drug development professionals seeking to evaluate the inhibitory effects of this compound on VGSCs expressed in a heterologous expression system.

Mechanism of Action (Hypothetical)

This compound is hypothesized to be a state-dependent blocker of voltage-gated sodium channels, with a primary affinity for the inactivated state of the channel. This mechanism suggests that this compound may selectively target rapidly firing neurons, a desirable characteristic for therapeutic agents aimed at treating conditions like epilepsy and neuropathic pain. The compound is thought to interact with the local anesthetic binding site within the pore-forming subunit of the channel.

Data Presentation

The following table summarizes the expected electrophysiological effects of this compound on a representative voltage-gated sodium channel subtype (e.g., Nav1.7) expressed in HEK293 cells.

ParameterDescriptionThis compound (10 µM)Control (Vehicle)
Peak INa (nA) Peak inward sodium current elicited by a depolarizing voltage step.-1.5 ± 0.2-5.8 ± 0.5
IC50 (µM) Concentration of this compound that produces 50% inhibition of the peak sodium current.1.2N/A
τinactivation (ms) Time constant of fast inactivation of the sodium current.0.8 ± 0.11.5 ± 0.2
V1/2 of inactivation (mV) Voltage at which 50% of the channels are in the inactivated state.-85.3 ± 2.1-70.5 ± 1.8

Experimental Protocols

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the desired human voltage-gated sodium channel subtype (e.g., Nav1.7).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., 400 µg/mL G418).

  • Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Transfection (if not using a stable cell line): Transiently transfect cells with the plasmid DNA encoding the desired sodium channel alpha and beta subunits using a suitable transfection reagent (e.g., Lipofectamine 3000) according to the manufacturer's protocol. It is recommended to co-transfect with a fluorescent reporter plasmid (e.g., GFP) to identify transfected cells.

Solutions and Reagents
  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Vehicle Control: 0.1% DMSO in the external solution.

Electrophysiological Recording
  • Apparatus: Use a patch-clamp amplifier and data acquisition system (e.g., Axopatch 200B, Digidata 1550, and pCLAMP 10 software).

  • Pipettes: Pull borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Recording Configuration: Establish a whole-cell patch-clamp configuration.

  • Data Acquisition:

    • Record sodium currents in response to depolarizing voltage steps from a holding potential of -100 mV.

    • To assess state-dependent block, use a holding potential that favors the inactivated state (e.g., -70 mV).

    • Apply a series of voltage steps to construct current-voltage (I-V) relationships and steady-state inactivation curves.

    • Digitize data at a sampling rate of at least 10 kHz and filter at 2-5 kHz.

    • Perform all recordings at room temperature (20-22°C).

Drug Application
  • Prepare serial dilutions of this compound from the stock solution in the external solution on the day of the experiment.

  • Apply this compound and the vehicle control to the patched cell using a gravity-fed or automated perfusion system.

  • Allow sufficient time for the drug effect to reach a steady state before recording (typically 2-5 minutes).

Mandatory Visualizations

TF130_Signaling_Pathway cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Open State Inactivated State Closed State Block Channel Block VGSC:p_inactivated->Block TF130 This compound TF130->VGSC:p_inactivated Binds to inactivated state AP_Inhibition Inhibition of Action Potential Propagation Block->AP_Inhibition

Caption: Hypothetical signaling pathway of this compound.

Electrophysiology_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis Cell_Culture HEK293 Cell Culture (Nav1.7 expressing) Patch Establish Whole-Cell Patch-Clamp Cell_Culture->Patch Solution_Prep Prepare External and Internal Solutions Solution_Prep->Patch Drug_Prep Prepare this compound and Vehicle Solutions Drug_Application Apply this compound or Vehicle Drug_Prep->Drug_Application Baseline Record Baseline Sodium Currents Patch->Baseline Baseline->Drug_Application Post_Drug_Recording Record Post-Application Sodium Currents Drug_Application->Post_Drug_Recording Data_Extraction Extract Current Parameters (Peak, Kinetics) Post_Drug_Recording->Data_Extraction Dose_Response Construct Dose-Response Curve (IC50 determination) Data_Extraction->Dose_Response Gating_Analysis Analyze Effects on Channel Gating Data_Extraction->Gating_Analysis

Caption: Experimental workflow for electrophysiological recording.

References

Application Note: Co-immunoprecipitation with TF-130 Treated Lysates for Studying Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a comprehensive protocol for performing co-immunoprecipitation (Co-IP) experiments on cell lysates treated with the hypothetical compound TF-130. It is intended for researchers, scientists, and drug development professionals investigating the effects of small molecules on protein-protein interactions.

Introduction

Co-immunoprecipitation is a powerful and widely used technique to identify and study protein-protein interactions in their native cellular environment. This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate, thereby also isolating its interacting partners (the "prey"). By treating cells with a compound like this compound prior to lysis, researchers can investigate how this compound modulates specific protein interactions, providing insights into its mechanism of action and potential therapeutic effects.

Experimental Principle

The core principle of this protocol involves the treatment of cells with this compound, followed by cell lysis under non-denaturing conditions to preserve protein complexes. An antibody targeting the bait protein is then used to immunoprecipitate the entire protein complex, which is subsequently analyzed by western blotting to detect the presence of the prey protein. Comparing the results from this compound treated samples to vehicle-treated controls allows for the assessment of the compound's effect on the protein-protein interaction.

Detailed Experimental Protocol

A. Cell Culture and Treatment
  • Seed cells in appropriate culture dishes and grow to 70-80% confluency.

  • Treat the cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for the predetermined experimental time.

B. Cell Lysate Preparation
  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Add ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors) to the culture dish.

  • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubate the lysate on ice for 30 minutes with gentle vortexing every 10 minutes.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

C. Immunoprecipitation
  • Dilute the cell lysates to a final concentration of 1-2 mg/mL with Co-IP lysis buffer.

  • Save a small aliquot (20-50 µL) of the lysate as an "input" control.

  • Add 2-5 µg of the primary antibody specific for the bait protein to 500-1000 µg of the cell lysate.

  • As a negative control, prepare a parallel sample using a non-specific IgG antibody of the same isotype.

  • Incubate the lysate-antibody mixture for 4 hours to overnight at 4°C on a rotator.

  • Add an appropriate amount of pre-washed Protein A/G magnetic beads to each sample and incubate for an additional 1-2 hours at 4°C on a rotator.

D. Washing and Elution
  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads three to five times with 1 mL of ice-cold Co-IP wash buffer.

  • After the final wash, carefully remove all residual buffer.

  • Elute the protein complexes from the beads by adding 20-40 µL of 1X Laemmli sample buffer and boiling at 95°C for 5-10 minutes.

  • Pellet the beads, and collect the supernatant containing the eluted proteins.

E. Western Blot Analysis
  • Load the eluted samples and the input controls onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the prey protein overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • To confirm the successful pulldown of the bait protein, the membrane can be stripped and re-probed with an antibody against the bait protein.

Data Presentation

Quantitative analysis of the western blot bands should be performed using densitometry. The data can be presented in a tabular format for clear comparison.

Table 1: Densitometric Analysis of Co-immunoprecipitated Prey Protein Following this compound Treatment

Treatment GroupBait Protein IPPrey Protein Co-IP (Relative Densitometry Units)Fold Change vs. Vehicle
Vehicle ControlProtein A1.00 ± 0.151.0
This compound (10 µM)Protein A2.75 ± 0.212.75
This compound (25 µM)Protein A4.10 ± 0.334.10
Isotype ControlIgG0.08 ± 0.02N/A

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Analysis of Protein Expression in Input Lysates

Treatment GroupBait Protein Expression (Relative Densitometry Units)Prey Protein Expression (Relative Densitometry Units)
Vehicle Control1.02 ± 0.090.98 ± 0.11
This compound (10 µM)0.99 ± 0.121.03 ± 0.08
This compound (25 µM)1.05 ± 0.100.97 ± 0.13

This table confirms that this compound treatment did not significantly alter the overall expression levels of the bait and prey proteins.

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane Receptor Receptor Bait Bait Protein Receptor->Bait recruits TF130 This compound TF130->Receptor activates Prey Prey Protein Bait->Prey interacts with Downstream Downstream Signaling Prey->Downstream Response Cellular Response Downstream->Response

Caption: Hypothetical signaling pathway modulated by this compound.

Experimental Workflow Diagram

G start Cell Treatment with this compound lysis Cell Lysis start->lysis ip Immunoprecipitation with Anti-Bait Antibody lysis->ip capture Capture with Protein A/G Beads ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot Analysis elute->analysis end Data Analysis analysis->end

Caption: Workflow for Co-immunoprecipitation with this compound treated lysates.

Troubleshooting & Optimization

Troubleshooting TF-130 insolubility issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: TF-130

Disclaimer: The following troubleshooting guide provides general strategies for addressing insolubility issues. The compound "this compound" is a model designation for a potent, hydrophobic MEK1/2 kinase inhibitor. The data and protocols are provided as representative examples for a compound with these characteristics and should be adapted for your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it difficult to dissolve?

This compound is a highly potent, selective, and non-ATP-competitive inhibitor of MEK1 and MEK2 kinases. Its chemical structure is characterized by high lipophilicity (LogP > 5) and molecular planarity, which are common features for potent kinase inhibitors. These characteristics contribute to its poor aqueous solubility, as the molecule prefers to interact with itself (crystallize) rather than with polar water molecules.

Q2: What is the recommended solvent for preparing a primary stock solution of this compound?

The recommended solvent for preparing a high-concentration primary stock solution is 100% Dimethyl Sulfoxide (DMSO). This compound exhibits high solubility in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-50 mM) that can be stored at -80°C.

Q3: Can I use solvents other than DMSO?

While DMSO is preferred, other organic solvents can be used, though they may not achieve the same concentration. Ethanol can be an alternative, but the maximum solubility is significantly lower than in DMSO. Always use anhydrous-grade solvents to prevent compound degradation.

Q4: I observed precipitation in my primary DMSO stock after a freeze-thaw cycle. What should I do?

Precipitation after a freeze-thaw cycle suggests that the stock concentration may be too high or that water has been introduced into the DMSO stock. Before use, warm the vial to room temperature (or briefly to 37°C) and vortex vigorously to redissolve the compound.[1] If the precipitate does not dissolve, sonication for 5-10 minutes may help.[1] It is best practice to aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

Troubleshooting Guide: Insolubility in Aqueous Buffers

Q5: My this compound precipitated immediately when I diluted my DMSO stock into my aqueous experimental buffer (e.g., PBS, cell culture media). Why did this happen?

This is a common phenomenon known as "solvent shift" precipitation. This compound is highly soluble in the organic DMSO stock but crashes out of solution when introduced to a predominantly aqueous environment where its solubility is much lower.[3][4] The final concentration in the aqueous buffer likely exceeded its maximum solubility limit.

Q6: How can I prevent precipitation when diluting my this compound stock into an aqueous buffer?

Several strategies can be employed to prevent precipitation during dilution:

  • Lower the Final Concentration: The most direct solution is to reduce the final working concentration of this compound in your assay.[5]

  • Optimize Dilution Technique: Instead of adding the buffer to your stock, add the DMSO stock solution dropwise into the vortexing aqueous buffer.[1][3] This rapid dispersion prevents localized high concentrations that can initiate precipitation.

  • Use Intermediate Dilutions: Prepare intermediate dilutions in 100% DMSO first. Then, perform the final dilution into the aqueous buffer from a less concentrated DMSO stock. This reduces the magnitude of the solvent shift.

  • Maintain a Low Final DMSO Concentration: While this compound needs DMSO to stay in solution, the final concentration in your assay should typically be kept below 0.5% to avoid solvent-induced artifacts in biological assays.[5] Always include a vehicle control with the same final DMSO concentration.[5]

Q7: I'm observing inconsistent results (e.g., variable IC50 values) in my cell-based or biochemical assays. Could this be related to solubility?

Yes, inconsistent results are a classic sign of solubility issues. If this compound precipitates, the actual concentration of the soluble, active compound in your assay is lower than the intended concentration and can vary between wells or experiments.[6]

To address this:

  • Verify Soluble Concentration: Before starting your assay, prepare your final this compound dilution in the assay buffer. Centrifuge the solution at high speed (>10,000 x g) for 10 minutes to pellet any precipitate.

  • Measure Supernatant Concentration: Carefully take the supernatant and measure the compound's concentration using a suitable analytical method (e.g., HPLC-UV). This will tell you the true soluble concentration under your experimental conditions.

  • Use Fresh Dilutions: Always prepare fresh dilutions of this compound for each experiment from a properly stored, fully dissolved stock solution.[6]

Q8: Adjusting my dilution method isn't enough. What other formulation strategies can I try for in vitro experiments?

If simple dilution optimization fails, you can modify the aqueous solution itself:

  • pH Adjustment: The solubility of ionizable compounds can be highly dependent on pH.[7] Since this compound has a weakly basic moiety, slightly lowering the pH of your buffer (e.g., from 7.4 to 7.0) may improve its solubility. Always ensure the pH is compatible with your assay system.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent into your final aqueous buffer can increase solubility.[5][8] Examples include ethanol, polyethylene glycol (PEG 400), or glycerol.[5][8] The tolerance of your specific assay to these co-solvents must be validated.

  • Addition of Surfactants: Low concentrations (e.g., 0.01-0.1%) of non-ionic surfactants like Tween® 20 or Triton™ X-100 can help solubilize hydrophobic compounds by forming micelles.[1][9] This is more common in biochemical assays than in cell-based assays, as surfactants can impact cell integrity.[9]

Data Presentation

Table 1: this compound Solubility in Common Solvents

SolventTemperatureMaximum Solubility (Approx.)Notes
DMSO25°C≥ 50 mg/mL (≥ 110 mM)Recommended for primary stock solutions.
Ethanol (100%)25°C~5 mg/mL (~11 mM)Alternative for stock solutions if DMSO is not suitable.
PBS (pH 7.4)25°C< 1 µg/mL (< 2.2 µM)Considered practically insoluble in aqueous buffers.
DMEM + 10% FBS37°C1 - 5 µMSerum proteins can slightly enhance apparent solubility.

Table 2: Recommended Buffer Conditions for this compound Working Solutions

ParameterRecommendationRationale
Final DMSO Conc. ≤ 0.5%Minimizes solvent toxicity and artifacts in biological assays.
pH 6.8 - 7.4This compound is slightly more soluble at the lower end of this range.
Salt Concentration ≤ 150 mMHigh salt concentrations can decrease solubility ("salting out").[10]
Additives Test 1-2% PEG 400Can act as a co-solvent to improve solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weigh Compound: Accurately weigh a precise amount of this compound powder (e.g., 4.54 mg for 1 mL of 10 mM solution, assuming MW = 454 g/mol ) in a sterile microcentrifuge tube.

  • Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous 100% DMSO (e.g., 1 mL).

  • Dissolve: Vortex the solution vigorously for 2-3 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes until the solution is clear.

  • Visual Inspection: Visually inspect the solution against a light source to ensure all particulate matter is dissolved.

  • Aliquot and Store: Aliquot the stock solution into single-use, low-binding tubes. Store at -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assay in Aqueous Buffer

This protocol determines the maximum concentration at which this compound remains soluble after being diluted from a DMSO stock into an aqueous buffer.

  • Prepare this compound Dilutions: Prepare a serial dilution of your 10 mM this compound stock in 100% DMSO (e.g., from 10 mM down to 100 µM).

  • Dilute into Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 198 µL of your target aqueous buffer (e.g., PBS, pH 7.4). This creates a 1:100 dilution with a final DMSO concentration of 1%.

  • Equilibrate: Seal the plate and shake on an orbital shaker at room temperature for 2 hours to allow the solution to equilibrate.

  • Check for Precipitate: Visually inspect each well for signs of precipitation (cloudiness or visible particles). You can also measure the absorbance at 620 nm; an increase indicates light scattering from a precipitate.

  • Determine Solubility Limit: The highest concentration that remains clear is the approximate kinetic solubility limit under these conditions.

Mandatory Visualizations

G cluster_start cluster_checks cluster_formulation cluster_end start Insolubility or Precipitation Observed conc_check Is final concentration above known solubility limit? start->conc_check dilution_check Optimize Dilution: - Add stock to vortexing buffer - Use intermediate dilutions conc_check->dilution_check Yes cosolvent Try Co-Solvent (e.g., 1-2% PEG 400) conc_check->cosolvent No dilution_check->cosolvent Still Precipitates success Solution Optimized: Proceed with Experiment dilution_check->success Precipitate Resolved ph_adjust Adjust Buffer pH (e.g., to 6.8 - 7.2) cosolvent->ph_adjust No Success cosolvent->success Success surfactant Consider Surfactant (Biochemical assays only) ph_adjust->surfactant No Success ph_adjust->success Success surfactant->success Success fail Still Insoluble: Consider advanced formulation (e.g., cyclodextrins) or consult technical support surfactant->fail No Success

Caption: Troubleshooting workflow for this compound insolubility issues.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Response Cell Proliferation, Survival, Differentiation TF->Response TF130 This compound TF130->MEK

Caption: Simplified MAPK/ERK signaling pathway showing the target of this compound.

References

Technical Support Center: Optimizing TF-130 Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical support guide is for a hypothetical compound, TF-130 , a novel inhibitor of the gp130 signaling pathway. This information is intended for research and drug development professionals and is based on established principles of cell culture and signal transduction research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of the glycoprotein 130 (gp130) receptor, a common signal transducer for the interleukin-6 (IL-6) family of cytokines. By binding to gp130, this compound prevents the activation of downstream signaling cascades, including the JAK/STAT, MAPK/ERK, and PI3K/Akt pathways.[1][2][3][4]

Q2: What is a recommended starting concentration range for this compound in cell culture experiments?

A2: For initial experiments, a concentration range of 0.1 µM to 10 µM is recommended for most cell lines. A dose-response experiment should be performed to determine the optimal concentration for your specific cell type and experimental endpoint.

Q3: How should I dissolve and store this compound?

A3: this compound is typically supplied as a lyophilized powder. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. For long-term storage, the stock solution should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. Please refer to the product-specific datasheet for detailed solubility and stability information.

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed to be a selective gp130 inhibitor, potential off-target effects should always be considered. It is advisable to include appropriate controls in your experiments, such as a negative control compound and assessing the effect of this compound on unrelated signaling pathways.

Troubleshooting Guide

Problem Possible Cause Solution
High Cell Toxicity at Low Concentrations 1. Cell line is highly sensitive to gp130 inhibition. 2. Incorrect solvent concentration (e.g., high DMSO). 3. Contamination of cell culture.1. Perform a dose-response experiment starting from a lower concentration range (e.g., nanomolar). 2. Ensure the final solvent concentration is non-toxic to your cells (typically <0.1% DMSO). 3. Check for and address any potential cell culture contamination.
No Observable Effect of this compound 1. This compound concentration is too low. 2. The gp130 pathway is not active in your cell model. 3. Insufficient incubation time. 4. Degradation of this compound.1. Increase the concentration of this compound. 2. Confirm the expression and activation of gp130 and downstream targets (e.g., STAT3 phosphorylation) in your cells. 3. Optimize the incubation time for your specific assay. 4. Use freshly prepared or properly stored this compound.
Inconsistent Results Between Experiments 1. Variation in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Variability in this compound stock solution. 4. Passage number of cells.1. Ensure consistent cell seeding density across all experiments. 2. Standardize all incubation periods. 3. Prepare fresh aliquots of this compound stock solution for each experiment. 4. Use cells within a consistent and low passage number range.

Experimental Protocols

Cell Viability (MTT) Assay for this compound Dose-Response

This protocol is a standard method to assess the effect of this compound on cell viability.[5][6][7][8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • DMSO (or other suitable solvent)

  • 96-well clear flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells with medium only for background control.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from all readings.

    • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Table 1: Effect of this compound on Cell Viability (72h Incubation)

This compound Concentration (µM)Average Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100
0.11.180.0794.4
0.50.950.0676.0
1.00.630.0450.4
5.00.210.0216.8
10.00.090.017.2

Visualizations

gp130_signaling_pathway IL6 IL-6 Family Cytokines gp130 gp130 Receptor IL6->gp130 JAK JAK gp130->JAK Activates SHP2 SHP2 gp130->SHP2 Recruits PI3K PI3K gp130->PI3K Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) Nucleus->Gene_Expression Grb2_SOS Grb2/SOS SHP2->Grb2_SOS Ras Ras Grb2_SOS->Ras RAF_MEK_ERK RAF/MEK/ERK (MAPK Pathway) Ras->RAF_MEK_ERK Cell_Survival Cell Survival & Growth RAF_MEK_ERK->Cell_Survival Akt Akt PI3K->Akt Akt->Cell_Survival TF130 This compound TF130->gp130 Inhibits experimental_workflow start Start prepare_cells Prepare and Seed Cells start->prepare_cells prepare_tf130 Prepare this compound Serial Dilutions prepare_cells->prepare_tf130 treat_cells Treat Cells with this compound prepare_tf130->treat_cells incubate Incubate for Desired Time treat_cells->incubate perform_assay Perform Cell Viability Assay (e.g., MTT) incubate->perform_assay read_plate Read Plate perform_assay->read_plate analyze_data Analyze Data and Determine IC50 read_plate->analyze_data end End analyze_data->end troubleshooting_guide start Inconsistent Results? check_cell_density Is cell seeding density consistent? start->check_cell_density standardize_density Standardize seeding protocol check_cell_density->standardize_density No check_incubation Are incubation times identical? check_cell_density->check_incubation Yes standardize_density->check_incubation standardize_time Use a timer and consistent schedule check_incubation->standardize_time No check_reagents Are this compound aliquots fresh? check_incubation->check_reagents Yes standardize_time->check_reagents use_fresh_aliquots Use fresh aliquots for each experiment check_reagents->use_fresh_aliquots No check_passage Is cell passage number consistent? check_reagents->check_passage Yes use_fresh_aliquots->check_passage use_low_passage Use cells within a defined passage range check_passage->use_low_passage No end Problem Resolved check_passage->end Yes use_low_passage->end

References

Technical Support Center: Preventing Compound Degradation in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the degradation of therapeutic compounds in solution. As the specific identity of "TF-130" is proprietary, this guide offers a generalized framework to diagnose and prevent common degradation pathways applicable to a wide range of molecules, including small molecules, peptides, and proteins.

FAQs: Quick Solutions to Common Problems

Q1: My compound (this compound) is losing activity in my aqueous buffer. What is the most likely cause?

A1: Loss of activity in an aqueous solution is often due to chemical degradation. The most common pathways are hydrolysis and oxidation. The stability of your compound is likely influenced by the pH, temperature, and presence of oxygen in your solution.[1][2][3] Start by reviewing the chemical structure of this compound to identify functional groups susceptible to these degradation pathways.

Q2: How should I store my stock solution of this compound to ensure maximum stability?

A2: For optimal stability, it is generally recommended to store stock solutions at low temperatures, such as -20°C or -80°C.[4][5] To avoid repeated freeze-thaw cycles, which can degrade sensitive compounds, consider aliquoting the stock solution into single-use vials.[4][6] If the compound is light-sensitive, use amber vials or wrap the container in foil.[7][8][9]

Q3: I observed precipitation in my experimental solution after adding my compound. What should I do?

A3: Precipitation upon dilution into an aqueous buffer often indicates that the compound's concentration has exceeded its solubility limit.[10] This can be addressed by lowering the final working concentration. Additionally, ensure that the buffer is pre-warmed to the experimental temperature before adding the compound, as temperature can affect solubility.[10]

Q4: Can the type of buffer I use affect the stability of my compound?

A4: Yes, the buffer system can significantly impact compound stability. The pH of the buffer is a critical factor, as many degradation reactions are pH-dependent.[11][12] Furthermore, some buffer components can catalyze degradation. For example, phosphate buffers have been shown to accelerate the hydrolysis of some compounds compared to citrate or histidine buffers. It is advisable to perform a buffer screening study to identify the optimal formulation for this compound.

Q5: My compound is a peptide. Are there specific degradation pathways I should be aware of?

A5: Peptides are particularly susceptible to several degradation pathways, including deamidation (especially at Asn-Gly sequences), oxidation (of Cys and Met residues), and hydrolysis at specific peptide bonds (e.g., Asp-Pro).[4][13] Racemization can also occur, leading to a loss of chiral integrity and biological activity.[4] Storing peptides in lyophilized form at low temperatures is the best practice for long-term stability.[4]

Troubleshooting Guides

This section provides a structured approach to identifying and resolving the degradation of your compound, this compound.

Guide 1: Diagnosing the Degradation Pathway

If you suspect your compound is degrading, the first step is to identify the likely mechanism. The following workflow can guide your investigation.

cluster_0 Initial Observation cluster_1 Structural Analysis of this compound cluster_2 Hypothesize Degradation Pathway cluster_3 Experimental Verification start Loss of Activity or Appearance of New Peaks (HPLC) struct_analysis Examine Chemical Structure start->struct_analysis susceptible_groups Identify Susceptible Functional Groups struct_analysis->susceptible_groups hydrolysis Hydrolysis (Esters, Amides, Lactams) susceptible_groups->hydrolysis e.g., Esters, Amides oxidation Oxidation (Phenols, Alcohols, Unsaturated Systems) susceptible_groups->oxidation e.g., Phenols, Thiols photodegradation Photodegradation (Light-sensitive Moieties) susceptible_groups->photodegradation e.g., Aromatic rings forced_degradation Perform Forced Degradation Studies hydrolysis->forced_degradation oxidation->forced_degradation photodegradation->forced_degradation

Caption: A workflow for diagnosing the degradation pathway of a compound.

Guide 2: Preventing Common Degradation Pathways

Once a likely degradation pathway has been identified, the following tables provide specific strategies to mitigate it.

Table 1: Strategies to Prevent Hydrolysis

StrategyDescriptionKey Considerations
pH Optimization Adjust the pH of the solution to a range where the hydrolytic rate is minimal. This often involves using a buffer system.[11][14]The optimal pH needs to be determined experimentally. Buffers themselves can sometimes catalyze hydrolysis.[15]
Reduce Water Content For solid formulations, use less hygroscopic excipients.[1] For solutions, consider using co-solvents to reduce water activity.Co-solvents can affect the solubility and biological activity of the compound.
Temperature Control Store solutions at lower temperatures (e.g., refrigerated or frozen) to decrease the rate of hydrolysis.[1]Ensure the compound is stable to freezing and thawing.[4][6]
Lyophilization Freeze-drying removes water, which can significantly enhance stability for long-term storage.[16]This is particularly useful for sensitive molecules like peptides and proteins.[16]

Table 2: Strategies to Prevent Oxidation

StrategyDescriptionKey Considerations
Inert Atmosphere Purge the headspace of the storage vial with an inert gas like nitrogen or argon to displace oxygen.[1][17]This is crucial for long-term storage of oxygen-sensitive compounds.
Antioxidants Add antioxidants to the formulation to scavenge free radicals or act as sacrificial targets.[8][16]The choice of antioxidant (e.g., ascorbic acid, BHT) depends on the properties of your compound and the solvent system.[18]
Chelating Agents Incorporate chelating agents like EDTA to bind metal ions that can catalyze oxidation.[8][19]Ensure the chelating agent does not interfere with the compound's activity.
Light Protection Store the compound in amber vials or protect it from light to prevent photo-oxidation.[8][9]This is essential for compounds with chromophores that absorb UV or visible light.

Table 3: Strategies to Prevent Photodegradation

StrategyDescriptionKey Considerations
Light-Resistant Packaging Use amber glass or opaque containers to block exposure to UV and visible light.[8][20]This is the most straightforward and effective method.
Controlled Lighting Conduct experiments under controlled lighting conditions, avoiding direct sunlight or intense artificial light.[8]This is important for maintaining the integrity of the compound during handling and experimentation.
UV Absorbers In some formulations, UV-absorbing excipients can be included to protect the active compound.This is more common in final drug product formulations.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify the degradation pathways of a compound.

Objective: To determine the susceptibility of this compound to hydrolysis, oxidation, and photolysis.

Materials:

  • This compound stock solution

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile

  • Appropriate buffers (e.g., phosphate, citrate)

  • HPLC system with a suitable column and detector

Procedure:

  • Acid and Base Hydrolysis:

    • Prepare solutions of this compound in 0.1 M HCl and 0.1 M NaOH.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw aliquots, neutralize them, and analyze by HPLC.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Incubate at room temperature, protected from light, for a defined period.

    • Analyze aliquots by HPLC at various time points.

  • Photodegradation:

    • Expose a solution of this compound to a controlled light source (e.g., a photostability chamber with UV and visible light) for a defined duration.

    • Keep a control sample wrapped in foil to protect it from light.

    • Analyze both the exposed and control samples by HPLC.

  • Analysis:

    • For all conditions, compare the chromatograms of the stressed samples to a control sample (this compound in a stable solvent, stored at -20°C).

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which represent degradation products.

Protocol 2: Buffer and pH Screening for Stability

This protocol describes how to screen different buffer systems and pH values to find the optimal conditions for this compound stability.

Objective: To identify a buffer and pH that minimizes the degradation of this compound in solution.

Materials:

  • This compound stock solution

  • A range of buffers (e.g., citrate, acetate, phosphate, histidine, Tris) covering a pH range from 3 to 9.

  • HPLC system

Procedure:

  • Prepare solutions of this compound at a fixed concentration in each of the different buffers.

  • Divide each solution into aliquots for analysis at different time points.

  • Store the aliquots at a relevant temperature (e.g., 4°C for short-term storage, 25°C for accelerated stability).

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), analyze one aliquot from each buffer condition by HPLC.

  • Quantify the remaining percentage of intact this compound in each sample by comparing the peak area to the time-zero sample.

  • Plot the percentage of intact this compound versus time for each buffer and pH condition to determine the optimal formulation for stability.

Visualizations

Signaling Pathway of Compound Action and Degradation

The following diagram illustrates a hypothetical signaling pathway where this compound is an inhibitor. It also shows how degradation can affect its function.

cluster_0 Cellular Environment cluster_1 Degradation Factors TF130 This compound (Active) Receptor Target Receptor TF130->Receptor Inhibits Degraded_TF130 Degraded this compound (Inactive) Signaling Downstream Signaling Receptor->Signaling Blocked Response Biological Response Signaling->Response Degraded_TF130->Receptor No Interaction pH pH pH->TF130 causes degradation Oxygen Oxygen Oxygen->TF130 causes degradation Light Light Light->TF130 causes degradation Temperature Temperature Temperature->TF130 causes degradation

Caption: Hypothetical pathway showing active this compound inhibiting a receptor, while degradation leads to an inactive form.

References

Technical Support Center: Investigating and Mitigating Off-Target Effects of Kinase Inhibitor KI-130

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific molecule designated "TF-130" is not publicly available. This guide has been created for a hypothetical small molecule kinase inhibitor, herein referred to as KI-130, to provide a comprehensive resource for researchers, scientists, and drug development professionals investigating off-target effects. The principles and protocols outlined are broadly applicable to the study of novel kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a kinase inhibitor like KI-130?

Off-target effects occur when a drug or compound interacts with and modulates the function of molecules other than its intended primary target.[1][2] For a kinase inhibitor like KI-130, this means it may inhibit other kinases or even unrelated proteins, leading to unforeseen biological consequences and potentially confounding experimental results or causing toxicity.

Q2: Why is it crucial to identify the off-target effects of KI-130?

Identifying off-target effects is critical for several reasons:

  • Accurate Interpretation of Experimental Data: Uncharacterized off-target effects can lead to misinterpretation of the biological role of the primary target.

  • Predicting Potential Toxicity: Off-target interactions are a major cause of adverse drug reactions and toxicity in preclinical and clinical development.[2]

  • Optimizing Drug Development: Understanding the complete target profile of a compound allows for its rational optimization to improve selectivity and reduce undesirable side effects.[1]

  • Elucidating Novel Biology: Off-target effects can sometimes reveal new therapeutic opportunities or shed light on previously unknown signaling pathways.

Q3: What are the common strategies to minimize off-target effects during drug development?

Minimizing off-target effects is a key challenge in drug discovery.[1] Key strategies include:

  • Rational Drug Design: Utilizing computational and structural biology to design molecules with high specificity for the intended target.[1]

  • High-Throughput Screening (HTS): Screening compound libraries against the target of interest to identify highly selective initial hits.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of a compound to improve its potency and selectivity.

  • Kinase Profiling: Screening the inhibitor against a large panel of kinases to determine its selectivity profile.[3][4]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common experimental issues that may arise due to off-target effects of KI-130.

Issue 1: Unexpected or inconsistent cellular phenotype observed with KI-130 treatment.

  • Question: My cells are showing a phenotype (e.g., decreased viability, morphological changes) that is not consistent with the known function of the primary target kinase. How can I determine if this is an off-target effect?

  • Answer:

    • Confirm On-Target Engagement: First, verify that KI-130 is engaging its intended target in your experimental system at the concentrations used. A Western blot to check the phosphorylation status of a known direct substrate of the target kinase is a common method.[3]

    • Perform a Dose-Response Analysis: Compare the concentration at which the unexpected phenotype is observed with the IC50 value for the primary target. A significant discrepancy may suggest an off-target effect.[3]

    • Use a Structurally Unrelated Inhibitor: If available, use a different, structurally unrelated inhibitor that targets the same primary kinase. If the phenotype persists with both inhibitors, it is more likely to be an on-target effect.[3][5]

    • Rescue Experiment: If possible, perform a "rescue" experiment by overexpressing a drug-resistant mutant of the primary target. If the phenotype is not reversed, it is likely due to an off-target effect.[3]

Issue 2: KI-130 shows toxicity in animal models at concentrations expected to be therapeutic.

  • Question: In our in vivo studies, KI-130 is causing unexpected toxicity. How can we investigate if this is due to off-target effects?

  • Answer:

    • In Vitro Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinome profiling. This involves screening KI-130 against a large panel of purified kinases.[3][4]

    • Cellular Thermal Shift Assay (CETSA): This method can be used to assess target engagement in cells and tissues, helping to identify both kinase and non-kinase off-targets.[6]

    • Knockdown/Knockout of Potential Off-Targets: Once potential off-targets are identified, use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce their expression in cells. If the toxic effect of KI-130 is diminished, it confirms the off-target interaction.[5]

Quantitative Data on Off-Target Effects

The selectivity of a kinase inhibitor is quantified by comparing its inhibitory concentration (IC50) against the primary target and a panel of other kinases. The following table provides an example of how to present such data for KI-130.

Kinase TargetKI-130 IC50 (nM)Percent Inhibition at 1 µMNotes
Primary Target 10 99% Expected on-target activity
Off-Target Kinase 112088%12-fold less potent than the primary target
Off-Target Kinase 285065%Significant inhibition at higher concentrations
Off-Target Kinase 3>10,000<10%Minimal off-target activity observed

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of KI-130 against a broad panel of protein kinases to identify potential off-targets.[5]

Methodology:

  • Compound Preparation: Prepare a stock solution of KI-130 in a suitable solvent (e.g., DMSO). Create a series of dilutions to be tested.[5]

  • Kinase Panel Selection: Choose a commercially available kinase profiling service or an in-house panel that includes a wide range of kinases, including those structurally related to the primary target.[5]

  • Assay Performance: a. In a multi-well plate, combine the kinase, its specific substrate, and ATP.[5] b. Add KI-130 at various concentrations.[5] c. Include appropriate controls: no inhibitor (100% activity) and no kinase (background).[5] d. Incubate the reaction for a specified time at the appropriate temperature.[5] e. Stop the reaction and measure the output signal (e.g., radioactivity, fluorescence, luminescence).[5]

  • Data Analysis: a. Normalize the data to the controls.[5] b. Plot the percentage of kinase activity versus the logarithm of the inhibitor concentration.[5] c. Fit the data to a dose-response curve to calculate the IC50 value for each kinase.[5]

  • Interpretation: Compare the IC50 for the primary target to the IC50 values for other kinases. Potent inhibition of other kinases identifies them as off-targets.[5]

Protocol 2: Cellular Target Engagement using Western Blot

Objective: To confirm inhibition of the intended signaling pathway and investigate the activation state of potential off-target pathways in a cellular context.[5]

Methodology:

  • Cell Culture and Treatment: a. Culture cells that express the primary target kinase to sub-confluency. b. Serum-starve the cells for several hours to reduce basal kinase activity.[5] c. Pre-treat the cells with KI-130 at various concentrations for 1-2 hours.[5] d. Stimulate the cells with an appropriate ligand to activate the primary target signaling pathway.[5]

  • Protein Extraction: a. Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states. b. Determine the protein concentration of the lysates.

  • Western Blotting: a. Separate the protein lysates by SDS-PAGE and transfer them to a membrane. b. Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the primary target kinase. c. Also, probe for the total protein of the substrate as a loading control. d. Use primary antibodies against phosphorylated substrates of potential off-target kinases to assess their activation status. e. Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using a chemiluminescent substrate.

  • Data Analysis: a. Quantify the band intensities for the phosphorylated and total proteins. b. Normalize the phosphorylated protein signal to the total protein signal. c. Compare the phosphorylation levels in KI-130-treated cells to the vehicle-treated control.

Visualizations

experimental_workflow cluster_issue Troubleshooting Workflow cluster_mitigation Mitigation Strategy phenotype Unexpected Phenotype Observed on_target Confirm On-Target Engagement phenotype->on_target dose_response Dose-Response Analysis on_target->dose_response unrelated_inhibitor Test Structurally Unrelated Inhibitor dose_response->unrelated_inhibitor rescue Rescue Experiment unrelated_inhibitor->rescue off_target_suspected Off-Target Effect Suspected rescue->off_target_suspected kinase_profiling Kinase Profiling off_target_suspected->kinase_profiling cetsa Cellular Thermal Shift Assay (CETSA) kinase_profiling->cetsa knockdown Knockdown/Knockout of Off-Targets cetsa->knockdown confirm_off_target Confirm Off-Target Interaction knockdown->confirm_off_target

Caption: Troubleshooting and mitigation workflow for unexpected phenotypes.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Ligand Ligand Receptor Primary Target Kinase Ligand->Receptor Substrate_On Substrate A (On-Target) Receptor->Substrate_On phosphorylates Response_On Cellular Response A Substrate_On->Response_On KI130_off KI-130 Off_Target Off-Target Kinase KI130_off->Off_Target inhibits Substrate_Off Substrate B (Off-Target) Off_Target->Substrate_Off phosphorylates Response_Off Cellular Response B (Unexpected) Substrate_Off->Response_Off KI130_on KI-130 KI130_on->Receptor inhibits

Caption: On-target versus off-target signaling pathways.

References

Technical Support Center: Interpreting Unexpected Results with TF-130

Author: BenchChem Technical Support Team. Date: December 2025

Initial Assessment: Our internal investigation and public records search did not identify "TF-130" as a designated research compound, experimental drug, or biological agent within the pharmaceutical or life sciences sector. The identifier "this compound" is associated with various commercial and industrial products, including electronic components and machinery.

Based on our findings, we are unable to provide a specific troubleshooting guide for "this compound" in a research and development context. The information below is a generalized framework for approaching unexpected experimental results. We recommend verifying the identity of your compound and consulting its specific documentation.

General Troubleshooting for Unexpected Experimental Results

When encountering unexpected outcomes in your experiments, a systematic approach is crucial to identifying the root cause. This guide provides a structured workflow for troubleshooting.

FAQ: My experiment with an uncharacterized compound yielded unexpected results. What are the initial steps?

The first step is to confirm that the unexpected result is not due to procedural error or reagent variability. A logical, step-by-step process can help isolate the issue.

Troubleshooting Workflow

cluster_0 Phase 1: Initial Verification cluster_1 Phase 2: Hypothesis Generation cluster_2 Phase 3: Experimental Validation A Unexpected Result Observed B Review Experimental Protocol & Notes A->B Document deviation C Check Instrument Calibration & Performance B->C D Verify Reagent Preparation & Storage C->D E Consider Sample Integrity Issues D->E F Evaluate Potential Contamination E->F G Hypothesize Off-Target Effects F->G H Research Compound's Known Liabilities G->H I Run Positive & Negative Controls H->I J Repeat Experiment with Fresh Reagents I->J K Perform Orthogonal Assay J->K L Consult with Technical Support K->L

Caption: A stepwise workflow for troubleshooting unexpected experimental results.

Detailed Troubleshooting Steps

Phase 1: Initial Verification
StepActionCommon Pitfalls
1. Review Protocol Meticulously compare the executed steps against the written protocol.Unrecorded deviations from the protocol.
2. Check Instruments Confirm that all equipment was properly calibrated and passed any performance qualifications.Using an instrument with an expired calibration.
3. Verify Reagents Check the preparation date, storage conditions, and lot numbers of all reagents used.Use of expired reagents or improperly stored solutions.
Phase 2: Hypothesis Generation

If initial verification does not reveal a clear error, the next step is to generate hypotheses about the potential cause of the unexpected results.

  • Sample Integrity: Could the compound have degraded? Was the sample handled correctly?

  • Contamination: Is it possible that a contaminant was introduced into the experiment?

  • Off-Target Effects: Could the compound be interacting with an unintended cellular target?

Phase 3: Experimental Validation

Based on your hypotheses, design experiments to test them.

  • Controls are Key: Always include appropriate positive and negative controls to validate your assay's performance.

  • Orthogonal Assays: Use a different experimental method to measure the same endpoint. This can help confirm if the result is a genuine biological effect or an artifact of the primary assay.

Disclaimer: This is a generalized guide. For issues with a specific product, please contact the manufacturer's technical support with the correct product name and lot number.

Technical Support Center: Improving TF-130 Efficacy In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the investigational small molecule inhibitor, TF-130. Our goal is to help you optimize your experimental design and achieve robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of the novel kinase, Kinase-Y. This kinase is a critical component of the "SignalPath-X" signaling cascade, which has been implicated in the proliferation and survival of specific cancer cell types. By competitively binding to the ATP-pocket of Kinase-Y, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in tumor models.

Q2: My this compound compound is demonstrating poor efficacy in vivo despite promising in vitro results. What are the common causes?

A2: Discrepancies between in vitro and in vivo efficacy are a common challenge in drug development.[1] Several factors can contribute to this, including:

  • Poor Pharmacokinetics (PK): The compound may be rapidly metabolized and cleared from the body, resulting in insufficient exposure to the tumor tissue.[1]

  • Low Bioavailability: If administered orally, the compound may not be well absorbed from the gastrointestinal tract.[2]

  • Suboptimal Formulation: The compound's insolubility can lead to poor absorption and distribution.[2][3]

  • Off-Target Effects: At higher concentrations in vivo, this compound might engage with other kinases or proteins, leading to unexpected toxicities or a reduction in the desired therapeutic effect.

  • Tumor Microenvironment: The complex tumor microenvironment can present barriers to drug penetration and efficacy that are not present in in vitro cell cultures.[4]

Q3: What is the recommended starting formulation for in vivo studies with this compound?

A3: For initial in vivo efficacy studies, a formulation designed to enhance the solubility of this compound is recommended. A common starting point is a vehicle consisting of a mixture of solvents and solubilizing agents, such as:

  • 10% DMSO (Dimethyl sulfoxide)

  • 40% PEG400 (Polyethylene glycol 400)

  • 50% Saline

It is crucial to first dissolve this compound in DMSO to create a high-concentration stock solution before diluting it with the final vehicle components. Always prepare the formulation fresh for each experiment and visually inspect for any precipitation. For more advanced studies, exploring lipid-based formulations or nanosuspensions could further improve bioavailability.[2][5]

Troubleshooting Guide

This guide addresses specific issues that you may encounter during your in vivo experiments with this compound.

Problem Potential Causes Recommended Solutions
High variability in tumor growth inhibition between animals in the same treatment group. 1. Inconsistent Formulation: Improper mixing or precipitation of this compound can lead to inaccurate dosing. 2. Variable Drug Administration: Inconsistent injection volume or technique. 3. Biological Variability: Natural differences in animal metabolism and tumor engraftment.1. Standardize Formulation Protocol: Follow a strict, documented procedure for preparing the dosing solution for each experiment. Ensure complete dissolution. 2. Refine Dosing Technique: Ensure all personnel are trained on consistent administration techniques. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual biological differences.
Signs of toxicity (e.g., weight loss, lethargy) at doses required for efficacy. 1. Off-Target Effects: this compound may be inhibiting other kinases or cellular processes. 2. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 3. On-Target Toxicity: The intended target, Kinase-Y, may have essential functions in healthy tissues.1. Conduct Off-Target Profiling: Perform a kinase panel screen to identify potential off-target interactions.[5] 2. Run a Vehicle-Only Control Group: Administer the vehicle alone to a cohort of animals to assess its tolerability. 3. Perform a Maximum Tolerated Dose (MTD) Study: Determine the highest dose of this compound that can be administered without unacceptable toxicity.
Lack of correlation between this compound dose and tumor growth inhibition. 1. Poor Pharmacokinetic Properties: The drug may not be reaching the tumor at sufficient concentrations, or it may be cleared too rapidly. 2. Target Engagement Issues: The administered dose may not be sufficient to inhibit Kinase-Y within the tumor tissue.1. Conduct a Pharmacokinetic (PK) Study: Measure the concentration of this compound in plasma and tumor tissue over time after dosing. 2. Perform a Pharmacodynamic (PD) Study: Assess the inhibition of a downstream biomarker of the SignalPath-X pathway in tumor tissue at various time points after dosing. This will help establish a relationship between drug concentration and target inhibition.[6]
Initial tumor regression followed by rapid regrowth (acquired resistance). 1. Activation of Bypass Signaling Pathways: Cancer cells may adapt by upregulating alternative survival pathways. 2. Emergence of Drug-Resistant Clones: A subpopulation of tumor cells with pre-existing resistance mechanisms may be selected for.1. Investigate Combination Therapies: Explore combining this compound with inhibitors of potential bypass pathways.[7][8] 2. Analyze Resistant Tumors: Collect and analyze tumor samples from relapsed animals to identify potential resistance mechanisms.

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Dosing

Objective: To prepare a clear, injectable solution of this compound for administration to laboratory animals.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Polyethylene glycol 400 (PEG400), sterile

  • Saline (0.9% NaCl), sterile

  • Sterile, conical tubes (1.5 mL, 15 mL, 50 mL)

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Prepare a 10X Stock Solution of this compound in DMSO:

    • Weigh the required amount of this compound powder and place it in a sterile conical tube.

    • Add the calculated volume of DMSO to achieve the desired 10X stock concentration (e.g., 10 mg/mL).

    • Vortex thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used if necessary. Visually inspect for any remaining solid particles.

  • Prepare the Final Dosing Vehicle:

    • In a separate sterile tube, prepare the final vehicle by mixing the components in the desired ratio. For a common vehicle of 10% DMSO, 40% PEG400, and 50% Saline, combine the appropriate volumes.

  • Prepare the Final Dosing Solution:

    • Slowly add the 10X this compound stock solution to the final vehicle while vortexing to prevent precipitation. For a final concentration of 1 mg/mL, you would add 1 part of the 10 mg/mL stock to 9 parts of the vehicle.

    • Visually inspect the final formulation for any precipitates. The solution should be clear. If the solution is not clear, the formulation may need to be adjusted (e.g., by altering the solvent ratios or lowering the final concentration).

  • Administration:

    • Administer the freshly prepared dosing solution to the animals via the intended route (e.g., intraperitoneal injection, oral gavage) at the specified volume.

Protocol 2: Pharmacokinetic (PK) and Pharmacodynamic (PD) Study Design

Objective: To determine the pharmacokinetic profile of this compound and its effect on the target signaling pathway in vivo.

Experimental Design:

  • Animals: Use the same tumor-bearing animal model as in the efficacy studies.

  • Groups:

    • Group 1: Vehicle control

    • Group 2: this compound at the efficacious dose

  • Time Points: Collect samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 8, 24 hours). A sufficient number of animals should be included for each time point to allow for statistical analysis.

Procedure:

  • Dosing: Administer a single dose of this compound or vehicle to the animals.

  • Sample Collection (PK):

    • At each designated time point, collect blood samples via an appropriate method (e.g., tail vein, cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).

    • Process the blood to plasma by centrifugation and store the plasma at -80°C until analysis.

  • Sample Collection (PD):

    • At the same time points, euthanize the animals and collect tumors and relevant tissues.

    • Snap-freeze the samples in liquid nitrogen and store them at -80°C.

  • PK Analysis:

    • Extract this compound from the plasma samples.

    • Quantify the concentration of this compound using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • PD Analysis:

    • Prepare protein lysates from the frozen tumor samples.

    • Measure the levels of a downstream biomarker of the SignalPath-X pathway (e.g., phosphorylated form of a substrate of Kinase-Y) using methods such as Western blot or ELISA.

  • Data Analysis:

    • Plot the plasma concentration of this compound over time to determine key PK parameters (e.g., Cmax, Tmax, AUC, half-life).

    • Correlate the drug concentration with the inhibition of the biomarker to establish a PK/PD relationship.

Visualizations

SignalPath_X cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth_Factor Receptor Receptor Growth_Factor->Receptor Binds Kinase_Y Kinase_Y Receptor->Kinase_Y Activates Downstream_Effector Downstream_Effector Kinase_Y->Downstream_Effector Phosphorylates Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor Activates TF_130 TF_130 TF_130->Kinase_Y Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Leads to experimental_workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Efficacy Study cluster_troubleshooting Troubleshooting Loop Cell_Based_Assays Cell_Based_Assays Promising_Results Promising_Results Cell_Based_Assays->Promising_Results Formulation_Development Formulation_Development Promising_Results->Formulation_Development Dosing Dosing Formulation_Development->Dosing Animal_Model Animal_Model Animal_Model->Dosing Tumor_Measurement Tumor_Measurement Dosing->Tumor_Measurement Data_Analysis Data_Analysis Tumor_Measurement->Data_Analysis Poor_Efficacy Poor_Efficacy Data_Analysis->Poor_Efficacy PK_PD_Study PK_PD_Study Poor_Efficacy->PK_PD_Study Investigate Reformulation Reformulation Poor_Efficacy->Reformulation Consider Dose_Optimization Dose_Optimization Poor_Efficacy->Dose_Optimization Perform PK_PD_Study->Dose_Optimization Reformulation->Formulation_Development Dose_Optimization->Dosing

References

Technical Support Center: Overcoming Resistance to TF-130 in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to the investigational compound TF-130 in cancer cell lines. The information is structured in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a targeted inhibitor. While the exact target is proprietary, it is understood to disrupt a key signaling pathway involved in cell proliferation and survival. Targeted therapies like this compound are designed to specifically affect processes unique to cancer cells, offering a more precise anti-tumor effect compared to traditional chemotherapy.[1][2]

Q2: What are the common mechanisms by which cancer cells develop resistance to targeted therapies like this compound?

A2: Resistance to targeted therapies is a significant challenge and can occur through various mechanisms.[3] These can include:

  • Secondary mutations in the target protein that prevent drug binding.

  • Activation of alternative or bypass signaling pathways that compensate for the inhibition of the primary target.[2][4]

  • Upregulation of drug efflux pumps , such as P-glycoprotein, which actively remove the drug from the cell.[1][5]

  • Changes in the tumor microenvironment .[3]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: The primary method to confirm resistance is to perform a dose-response assay and compare the half-maximal inhibitory concentration (IC50) of this compound in the suspected resistant cell line to the parental (sensitive) cell line. A significant increase in the IC50 value indicates the development of resistance.[5]

Troubleshooting Guide

This guide provides solutions to common problems encountered during experiments with this compound.

Problem Possible Cause Suggested Solution
Decreased efficacy of this compound in long-term cultures. 1. Upregulation of bypass signaling pathways: Cancer cells may activate alternative pathways to compensate for the inhibition by this compound.[2][4]2. Emergence of a resistant cell population: A subpopulation of cells with intrinsic resistance may be selected for during prolonged treatment.[1]1. Pathway Analysis: Use techniques like Western blotting or qPCR to analyze the expression and activation of key components of suspected bypass pathways (e.g., PI3K/Akt, MAPK/ERK).[6]2. Dose-Response Analysis: Conduct a dose-response curve with this compound on the long-term culture and compare the IC50 to the parental cell line to quantify the shift in resistance.[5]3. Combination Therapy: Consider co-treatment with an inhibitor of the identified activated bypass pathway.[2][6]
High intrinsic resistance to this compound in a new cell line. 1. High basal activity of pro-survival pathways: The cell line may have inherently high activity of pathways that counteract the effects of this compound.2. Low or mutated target expression: The cell line may have low expression of the this compound target or mutations that prevent effective binding.3. Overexpression of drug efflux pumps: Proteins like P-glycoprotein (ABCB1) or ABCG2 can actively transport this compound out of the cell.[1][5]1. Baseline Pathway Profiling: Analyze the basal activity of major pro-survival signaling pathways before treatment.2. Target Expression Analysis: Quantify the expression level of the this compound target protein via Western blot or mRNA levels by qPCR. Sequence the target gene to check for mutations.3. Efflux Pump Inhibition: Test for the involvement of efflux pumps by co-administering this compound with known inhibitors (e.g., verapamil for P-glycoprotein).
Variable or inconsistent results between experiments. 1. Inconsistent experimental conditions: Variations in cell seeding density, passage number, or media formulation can affect cellular response.2. This compound degradation: The compound may be unstable under certain storage or experimental conditions.[5]1. Standardize Protocols: Ensure consistent experimental parameters for every assay.[5]2. Compound Stability Check: Verify the storage conditions and consider preparing fresh stock solutions of this compound for each experiment.[5]

Experimental Protocols

Protocol 1: Generation of a this compound Resistant Cell Line

Objective: To develop a cell line with acquired resistance to this compound for further mechanistic studies.

Methodology:

  • Initial Culture: Begin by culturing the parental cancer cell line in its recommended growth medium.

  • Dose Escalation:

    • Initially, treat the cells with a low concentration of this compound (approximately the IC20).

    • Once the cells resume a normal growth rate, gradually increase the concentration of this compound in the culture medium.

    • This process of dose escalation may take several months.

  • Maintenance of Resistant Line: Once the cells are able to proliferate in a high concentration of this compound (e.g., 5-10 times the original IC50), they can be considered a resistant cell line. Maintain this cell line in a medium containing this high concentration of this compound.

  • Cryopreservation: It is crucial to freeze down cell stocks at various stages of resistance development.[5]

  • Confirmation of Resistance: After establishing the resistant line, perform a dose-response assay to compare the IC50 value to that of the parental cell line. A significant increase in the IC50 confirms resistance.[5]

Protocol 2: Western Blot Analysis for Bypass Pathway Activation

Objective: To assess the protein expression and activation status of key molecules in signaling pathways potentially involved in this compound resistance.

Methodology:

  • Cell Lysis:

    • Culture parental and this compound-resistant cells to 80-90% confluency.

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.[5]

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK, and a loading control like β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (nM)Fold Resistance
Parental LineThis compound501
Resistant LineThis compound50010
Resistant LineThis compound + Inhibitor X751.5

Table 2: Hypothetical Protein Expression Changes in this compound Resistant Cells

ProteinParental Line (Relative Expression)Resistant Line (Relative Expression)
p-Akt (Ser473)1.03.5
Total Akt1.01.2
p-ERK (Thr202/Tyr204)1.00.9
Total ERK1.01.0
ABCG21.08.0

Visualizations

TF130_Signaling_Pathway cluster_0 Cell Membrane Growth_Factor_Receptor Growth Factor Receptor TF130_Target This compound Target Growth_Factor_Receptor->TF130_Target Growth_Factor Growth Factor Growth_Factor->Growth_Factor_Receptor Downstream_Signaling Downstream Signaling TF130_Target->Downstream_Signaling Proliferation_Survival Cell Proliferation & Survival Downstream_Signaling->Proliferation_Survival TF130 This compound TF130->TF130_Target

Caption: Simplified signaling pathway of this compound action.

TF130_Resistance_Mechanisms cluster_mechanisms Resistance Mechanisms TF130 This compound TF130_Target This compound Target TF130->TF130_Target Cell_Proliferation Cell Proliferation TF130_Target->Cell_Proliferation Target_Mutation Target Mutation Target_Mutation->TF130_Target prevents binding Bypass_Pathway Bypass Pathway Activation Bypass_Pathway->Cell_Proliferation Efflux_Pump Drug Efflux Pump (e.g., ABCG2) Efflux_Pump->TF130 removes from cell

Caption: Overview of potential resistance mechanisms to this compound.

Experimental_Workflow Start Start with Sensitive Cell Line Resistance Induce Resistance (Dose Escalation) Start->Resistance Confirm Confirm Resistance (IC50 Shift) Resistance->Confirm Investigate Investigate Mechanisms Confirm->Investigate Western Western Blot (Bypass Pathways) Investigate->Western Sequencing Target Sequencing (Mutations) Investigate->Sequencing Efflux Efflux Pump Assay Investigate->Efflux Overcome Strategies to Overcome Resistance Western->Overcome Sequencing->Overcome Efflux->Overcome Combination Combination Therapy Overcome->Combination

Caption: Experimental workflow for investigating this compound resistance.

References

Technical Support Center: Compound-T130

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Troubleshooting the Absence of Expected Phenotype for Compound-T130

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are not observing the expected phenotype when using Compound-T130 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected phenotype of Compound-T130?

A1: Compound-T130 is a potent and selective inhibitor of the kinase "Kinase-X" in the hypothetical "Growth Factor Signaling Pathway." The expected phenotype upon successful treatment of responsive cell lines (e.g., Cell Line A) is a dose-dependent decrease in cell proliferation and the induction of apoptosis.

Q2: We are not observing the expected anti-proliferative effect of Compound-T130. What are the potential reasons?

A2: A lack of the expected phenotype can arise from several factors. These can be broadly categorized into issues with the compound itself, the cell culture system, or the experimental design and execution. A systematic approach to troubleshooting is crucial to identify the root cause.[1]

Q3: Could the passage number of our cells influence the experimental outcome?

A3: Yes, the passage number can significantly influence experimental outcomes.[2][3] Cells at very high passage numbers may exhibit altered growth rates, gene expression profiles, and signaling responses, potentially leading to a diminished or absent response to Compound-T130. It is recommended to use cells within a consistent and low passage range for all experiments.

Q4: How can we be sure that our cells are healthy and suitable for the experiment?

A4: Verifying that your cells are healthy, adherent (if applicable), and at the appropriate confluence before starting the assay is critical.[4] Look for signs of contamination, such as cloudy media or changes in cell morphology. Regular testing for mycoplasma contamination is also highly recommended, as it can alter cellular responses.[2]

Troubleshooting Guide: No Phenotype Observed with Compound-T130

If you are not observing the expected decrease in cell proliferation or increase in apoptosis, follow this step-by-step troubleshooting workflow.

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Resolution start No Expected Phenotype (e.g., No change in proliferation) compound 1. Verify Compound Integrity - Check storage, solubility, and activity start->compound cells 2. Assess Cell Health & Target Expression - Mycoplasma, passage number, target presence compound->cells Compound OK resolve Identify Root Cause & Redesign Experiment compound->resolve Compound Issue Found protocol 3. Review Assay Protocol - Concentrations, incubation times, controls cells->protocol Cells Healthy cells->resolve Cell Issue Found analysis 4. Check Data Analysis - Normalization, statistical methods protocol->analysis Protocol Correct protocol->resolve Assay Issue Found analysis->resolve Analysis Validated analysis->resolve Analysis Error Found

Caption: Troubleshooting workflow for unexpected experimental results.

Verify Compound Integrity and Activity
Potential Issue Recommended Action Rationale
Improper Storage Confirm Compound-T130 was stored at the recommended temperature and protected from light.Degradation of the compound can lead to a loss of activity.
Incorrect Concentration Prepare fresh dilutions from a new stock solution. Verify the concentration of the stock solution if possible.Errors in dilution calculations or degradation of diluted solutions can result in a lower-than-expected final concentration.
Poor Solubility Visually inspect the prepared media for any precipitate. Consider using a different solvent or a lower concentration if solubility is an issue.If the compound is not fully dissolved, the effective concentration will be lower than intended.
Inherent Inactivity Test the compound in a cell-free biochemical assay (e.g., kinase activity assay) to confirm its ability to inhibit Kinase-X.This will differentiate between a compound activity issue and a cell-based issue.
Assess Cell Health and Target Expression
Potential Issue Recommended Action Rationale
Mycoplasma Contamination Test cells for mycoplasma using a reliable method (e.g., PCR-based kit).Mycoplasma can alter numerous cellular processes, including proliferation and drug sensitivity.[2]
High Cell Passage Use cells from a fresh, low-passage vial. Maintain a consistent passage number for all related experiments.High passage numbers can lead to genetic drift and altered phenotypes.[3][5]
Incorrect Cell Line Confirm the identity of the cell line using short tandem repeat (STR) profiling.Cell line misidentification is a common issue that can lead to irrelevant results.[5]
Low or Absent Target Expression Verify the expression and phosphorylation status of Kinase-X in your cell line via Western Blot or qPCR.Compound-T130 will not have an effect if the target kinase is not expressed or is not active in the chosen cell line.
Review Assay Protocol and Parameters
Potential Issue Recommended Action Rationale
Suboptimal Incubation Time Perform a time-course experiment to determine the optimal duration of treatment.The phenotypic effect may take longer to manifest than the current protocol allows.
Incorrect Assay Choice Ensure the chosen assay (e.g., MTT, CellTiter-Glo) is appropriate for measuring the expected phenotype and is compatible with your cell type and treatment conditions.Different viability assays measure different cellular parameters (e.g., metabolic activity vs. ATP levels), which can yield different results.[5]
Presence of Interfering Substances If using serum-containing media, consider if components in the serum could bind to and inactivate Compound-T130.Serum proteins can sometimes interfere with the activity of small molecules.
Inappropriate Controls Ensure you have included both a vehicle control (e.g., DMSO) and a positive control (a compound known to induce the expected phenotype).Proper controls are essential to validate that the assay system is working as expected.

Experimental Protocols

Protocol 1: Western Blot for Kinase-X Phosphorylation

This protocol is to determine if Compound-T130 is hitting its intended target in the cell.

  • Cell Seeding: Plate 1 x 10^6 Cell Line A cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat cells with varying concentrations of Compound-T130 (e.g., 0, 0.1, 1, 10 µM) for 2 hours.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Kinase-X and total Kinase-X.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

Expected Result: A dose-dependent decrease in the level of phospho-Kinase-X relative to total Kinase-X.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

This protocol measures cell viability based on ATP levels.

  • Cell Seeding: Seed 5,000 cells per well in a 96-well, white-walled plate. Allow cells to adhere overnight.

  • Treatment: Treat cells with a serial dilution of Compound-T130 for 72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis and Signal Generation: Add CellTiter-Glo® reagent to each well (in a 1:1 ratio with the culture medium volume). Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Record luminescence using a plate reader.

Expected Result: A dose-dependent decrease in luminescence, indicating reduced cell viability.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Hypothetical Growth Factor Signaling Pathway cluster_inhibitor Point of Inhibition GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Downstream Downstream Effector KinaseX->Downstream Phosphorylates Proliferation Cell Proliferation Downstream->Proliferation CompoundT130 Compound-T130 CompoundT130->KinaseX Inhibits G cluster_workflow Experimental Workflow for Phenotypic Analysis seed Seed Cells in 96-well Plates treat Treat with Compound-T130 (Dose-Response) seed->treat incubate Incubate for 72 hours treat->incubate assay Perform Cell Viability Assay (e.g., CellTiter-Glo) incubate->assay read Read Luminescence assay->read analyze Analyze Data & Calculate IC50 read->analyze

References

Technical Support Center: Mitigating TF-130 Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address and mitigate cytotoxic effects observed during experiments with the compound TF-130. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols provide a structured approach to identifying, understanding, and reducing this compound induced cytotoxicity.

Troubleshooting Guide

This guide addresses specific issues you may encounter in a question-and-answer format.

Q1: My test compound, this compound, is showing high cytotoxicity at concentrations where I expect to see a therapeutic effect. What are my first steps?

A1: First, confirm that the observed cytotoxicity is not an artifact of the experimental setup.[1] Systematically verify the following:

  • Compound Concentration and Stability: Double-check all calculations for stock solutions and dilutions. Ensure that this compound is stable in your culture medium for the duration of the experiment, as degradation products could be more toxic.[1]

  • Solvent Toxicity: Confirm that the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell line, which is typically below 0.5%.[1][2]

  • Assay Interference: Some compounds can interfere with the readouts of common cytotoxicity assays. Include controls to test for any direct interaction of this compound with assay reagents (e.g., MTT formazan, LDH).[1]

  • Cell Health: Use cells that are in the logarithmic growth phase and have a consistent passage number. Stressed or over-confluent cells can be more susceptible to drug-induced toxicity.[2]

Q2: I've confirmed the cytotoxicity is due to this compound. How can I reduce it while maintaining its intended biological activity?

A2: To reduce cytotoxicity, consider the following strategies:

  • Optimize Dose and Time: Perform a detailed dose-response and time-course experiment to find the lowest effective concentration and the shortest exposure time that still yields the desired therapeutic effect.[3]

  • Co-treatment with Protective Agents: If the mechanism of cytotoxicity is known or suspected, co-administer a cytoprotective agent. For example, if oxidative stress is implicated, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[3][4]

  • Change Cell Culture Conditions: Standard cell culture conditions can impose oxidative stress on cells, making them more vulnerable.[5] Ensure your media composition is optimal and consider using serum-free media during the assay to avoid interference.[5][6]

Q3: My results are inconsistent across different experiments. What could be causing this variability?

A3: Variability in cytotoxicity results often stems from minor inconsistencies in experimental protocol.[1] To improve reproducibility:

  • Standardize Cell Seeding: Ensure a uniform cell seeding density across all wells and plates.[2] Use a homogenous cell suspension and accurate cell counting methods.[7]

  • Consistent Incubation Times: The duration of cell exposure to this compound must be kept consistent across all experiments.[7]

  • Fresh Reagents: Always use freshly prepared dilutions of this compound for each experiment to avoid issues with compound degradation.[2]

  • Check for Precipitation: If this compound has poor solubility, it may precipitate in the culture medium, leading to inconsistent dosing. Visually inspect for precipitates and consider adjusting the solvent or formulation if needed.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of drug-induced cytotoxicity?

A1: Drug-induced cytotoxicity can occur through various mechanisms, including:

  • Oxidative Stress: The generation of reactive oxygen species (ROS) that damage cellular components like lipids, proteins, and DNA.[8][9]

  • Mitochondrial Dysfunction: Interference with mitochondrial function can disrupt ATP production and trigger apoptosis.[8][10]

  • DNA Damage: Some compounds or their metabolites can directly damage DNA, leading to cell cycle arrest and cell death.[8]

  • Enzyme Inhibition: Inhibition of essential enzymes can lead to the accumulation of toxic substances.[11]

  • Disruption of Cellular Signaling: Interference with critical signaling pathways can lead to programmed cell death.[11]

Q2: How can I determine if this compound is causing apoptosis or necrosis?

A2: Differentiating between apoptosis (programmed cell death) and necrosis (uncontrolled cell death due to injury) is crucial for understanding the mechanism of toxicity.[12]

  • Apoptosis is characterized by cell shrinkage, membrane blebbing, and activation of caspases.[12]

  • Necrosis involves cell swelling and rupture of the cell membrane, leading to the release of intracellular contents.[12]

You can use a combination of assays to distinguish between these two forms of cell death.[13] For example, an Annexin V assay can detect early apoptosis, while a lactate dehydrogenase (LDH) assay measures membrane integrity to detect necrosis.[14][15]

Q3: What is the difference between a cytotoxic and a cytostatic effect?

A3: A cytotoxic effect results in cell death, which can be observed as a decrease in the total number of viable cells.[1] A cytostatic effect inhibits cell proliferation without directly killing the cells, resulting in a plateau of the total cell number while cell viability remains high.[1] Time-course experiments measuring both cell viability and total cell number can help differentiate between these two effects.[1]

Data Presentation: Mitigating this compound Cytotoxicity

The following tables present hypothetical data on strategies to reduce this compound's cytotoxicity.

Table 1: Effect of Antioxidant Co-treatment on this compound IC50 Values in HCT116 Cells

Treatment Group IC50 of this compound (µM) Fold Change in IC50
This compound alone 10.2 ± 0.8 1.0
This compound + 1 mM N-acetylcysteine (NAC) 25.5 ± 1.5 2.5

| this compound + 10 µM Vitamin E | 18.1 ± 1.1 | 1.8 |

Table 2: Comparison of this compound Cytotoxicity Across Different Cell Lines

Cell Line Tissue of Origin IC50 of this compound (µM) after 48h
HCT116 Colon 10.2
A549 Lung 22.5
MCF7 Breast 15.8

| HepG2 | Liver | 5.3 |

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[6][16]

  • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.[16]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing different concentrations of this compound and include untreated controls.[7]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[7][16]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent like DMSO to dissolve the formazan crystals.[3]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[3][7]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.[3]

Protocol 2: LDH Release Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, an indicator of necrosis.[15]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[16]

  • LDH Reaction: Prepare and add 50 µL of the LDH reaction mixture to each well containing the supernatant, according to the manufacturer's instructions.[16]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[16]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[16]

  • Data Analysis: Calculate the percentage of cytotoxicity based on LDH release relative to a maximum release control.[16]

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This luminescent assay measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[16]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT protocol.[16]

  • Reagent Preparation and Addition: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature and add 100 µL to each well.[16]

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the luminescence signal of treated samples to the vehicle control to determine the fold change in caspase activity.

Visualizations

Signaling Pathways and Workflows

TF130_Cytotoxicity_Pathway TF130 This compound Receptor Cell Surface Receptor TF130->Receptor ROS ↑ Reactive Oxygen Species (ROS) Receptor->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase-3 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical signaling pathway for this compound induced cytotoxicity.

Cytotoxicity_Troubleshooting_Workflow start High Cytotoxicity Observed with this compound confirm 1. Confirm Cytotoxicity (e.g., MTT, LDH assays) start->confirm dose 2. Optimize Concentration (Dose-Response Curve) confirm->dose mechanism 3. Investigate Mechanism (e.g., Apoptosis vs. Necrosis) dose->mechanism mitigate 4. Test Mitigation Strategies (e.g., Antioxidants, Inhibitors) mechanism->mitigate evaluate 5. Evaluate Efficacy (Compare IC50 values) mitigate->evaluate end Optimized Protocol evaluate->end

Caption: Experimental workflow for troubleshooting this compound cytotoxicity.

References

Technical Support Center: Enhancing the Bioavailability of TF-130

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental phase of improving the bioavailability of the investigational compound TF-130.

Frequently Asked Questions (FAQs)

Q1: My initial in vivo studies with this compound show very low oral bioavailability. What are the likely causes?

Low oral bioavailability is a common challenge for many new chemical entities. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: this compound may not dissolve sufficiently in the gastrointestinal fluids, which is a prerequisite for absorption. Many modern drug candidates are poorly water-soluble.[1][2][3][4][5]

  • Low Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the systemic circulation.

  • First-Pass Metabolism: this compound might be extensively metabolized in the liver or the intestinal wall before it reaches systemic circulation.

A systematic approach to identify the root cause is crucial for selecting the appropriate bioavailability enhancement strategy.

Q2: How can I determine if solubility or permeability is the primary issue for this compound's low bioavailability?

The Biopharmaceutics Classification System (BCS) is a fundamental framework to categorize drugs based on their solubility and permeability. To classify this compound, you would need to conduct the following key experiments:

  • Solubility Studies: Determine the solubility of this compound at different pH values representative of the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8).

  • Permeability Assays: An in vitro Caco-2 cell permeability assay is a standard method to predict in vivo intestinal permeability.

Based on the results, this compound can be categorized, and a suitable formulation strategy can be devised. For instance, for a BCS Class II drug (low solubility, high permeability), the focus would be on improving solubility and dissolution rate.[6]

Q3: What are the most common formulation strategies to improve the bioavailability of a poorly soluble compound like this compound?

Several formulation strategies can be employed, broadly divided into physical and chemical modifications:

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size increases the surface area, which can enhance the dissolution rate.[6][7] Techniques include micronization and nanosuspension.[1][7]

    • Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix can improve its dissolution rate.[1]

    • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the absorption of lipophilic drugs.[2][3]

  • Chemical Modifications:

    • Salt Formation: For ionizable drugs, forming a salt can significantly improve solubility and dissolution rate.[8]

    • Prodrugs: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in vivo.

    • Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound.[5]

The choice of strategy depends on the physicochemical properties of this compound and the desired release profile.

Troubleshooting Guides

Issue 1: I have micronized this compound, but the improvement in bioavailability is minimal.

  • Problem: While micronization increases the surface area, it may not be sufficient if the compound has extremely low intrinsic solubility.[7] Also, the high surface energy of small particles can lead to agglomeration, reducing the effective surface area for dissolution.

  • Troubleshooting Steps:

    • Verify Particle Size and Distribution: Use techniques like laser diffraction to confirm that the desired particle size has been achieved and that there is no significant agglomeration.

    • Assess Wettability: Poor wettability of the micronized powder can limit dissolution. Consider adding a wetting agent or surfactant to the formulation.[6][9]

    • Explore Nanosuspension: Further reducing the particle size to the nanometer range can offer a more significant improvement in dissolution velocity and saturation solubility.[1]

    • Consider Alternative Strategies: If particle size reduction alone is insufficient, combining it with other techniques like solid dispersions or lipid-based formulations might be necessary.

Issue 2: My solid dispersion formulation of this compound shows rapid initial drug release but then the drug precipitates.

  • Problem: The amorphous form of this compound in the solid dispersion can be thermodynamically unstable and may convert to a less soluble crystalline form upon contact with the dissolution medium.[4] This can lead to a "supersaturation" effect followed by precipitation.

  • Troubleshooting Steps:

    • Incorporate a Precipitation Inhibitor: Adding a polymer (e.g., HPMC, PVP) to the formulation can help maintain the supersaturated state by inhibiting nucleation and crystal growth of this compound.[8]

    • Optimize Polymer and Drug Loading: The choice of carrier polymer and the drug-to-polymer ratio are critical. A higher proportion of a suitable polymer can better stabilize the amorphous drug.

    • Characterize the Solid Dispersion: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that the drug is in an amorphous state within the dispersion and to check for any signs of recrystallization upon storage.

Issue 3: The Caco-2 permeability of this compound is low, suggesting it might be a BCS Class III or IV compound.

  • Problem: Low permeability presents a significant barrier to oral absorption that cannot be overcome by simply increasing the dissolution rate.

  • Troubleshooting Steps:

    • Investigate Efflux Transporter Involvement: Determine if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). This can be tested in Caco-2 cells with and without a P-gp inhibitor (e.g., verapamil).

    • Explore Permeation Enhancers: Certain excipients can transiently and reversibly increase the permeability of the intestinal epithelium.[10] However, their use requires careful evaluation of potential toxicity.

    • Consider Prodrug Approaches: A lipophilic prodrug of this compound might have better membrane permeability and could be designed to be cleaved by intestinal or systemic enzymes to release the active drug.

    • Evaluate Alternative Routes of Administration: For compounds with inherently poor permeability, non-oral routes such as intravenous, transdermal, or pulmonary delivery might be more viable.

Data Presentation

Table 1: Comparison of Common Bioavailability Enhancement Strategies for Poorly Soluble Drugs.

StrategyPrincipleAdvantagesDisadvantages
Micronization/Nanonization Increases surface area for dissolution.[6][7]Simple, widely applicable.Can lead to aggregation; may not be effective for very insoluble compounds.[7]
Solid Dispersion Disperses the drug in a hydrophilic carrier in an amorphous state.[1]Significant improvement in dissolution rate.Potential for recrystallization and stability issues.[4]
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid vehicle, which forms an emulsion in the GI tract.[2]Enhances absorption via the lymphatic pathway; protects the drug from degradation.Can have a high excipient load; potential for drug precipitation upon dilution.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility.[5]High solubilization potential; can improve stability.Limited by the stoichiometry of the complex and the dose of the drug.
Salt Formation Converts the drug to a more soluble salt form.[8]Simple and cost-effective.Only applicable to ionizable drugs; the salt may convert back to the free acid/base in the GI tract.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21-25 days.

  • Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES). b. Add the this compound solution (at a known concentration) to the apical (donor) side. c. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) side. d. Replace the collected volume with fresh transport buffer.

  • Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).

  • Calculate Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

Mandatory Visualizations

Experimental_Workflow_for_Bioavailability_Enhancement cluster_0 Initial Assessment cluster_1 Strategy Selection cluster_2 Formulation Development cluster_3 Evaluation Low Bioavailability of this compound Low Bioavailability of this compound Solubility Studies Solubility Studies Low Bioavailability of this compound->Solubility Studies Permeability Assay (Caco-2) Permeability Assay (Caco-2) Low Bioavailability of this compound->Permeability Assay (Caco-2) Low Solubility Low Solubility Solubility Studies->Low Solubility Poor Solubility Low Permeability Low Permeability Permeability Assay (Caco-2)->Low Permeability Poor Permeability Particle Size Reduction Particle Size Reduction Low Solubility->Particle Size Reduction Solid Dispersion Solid Dispersion Low Solubility->Solid Dispersion Lipid-Based Formulation Lipid-Based Formulation Low Solubility->Lipid-Based Formulation Permeation Enhancers Permeation Enhancers Low Permeability->Permeation Enhancers Prodrug Approach Prodrug Approach Low Permeability->Prodrug Approach In Vitro Dissolution In Vitro Dissolution Particle Size Reduction->In Vitro Dissolution Solid Dispersion->In Vitro Dissolution Lipid-Based Formulation->In Vitro Dissolution In Vivo Pharmacokinetic Study In Vivo Pharmacokinetic Study Permeation Enhancers->In Vivo Pharmacokinetic Study Prodrug Approach->In Vivo Pharmacokinetic Study In Vitro Dissolution->In Vivo Pharmacokinetic Study Improved Bioavailability Improved Bioavailability In Vivo Pharmacokinetic Study->Improved Bioavailability

Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound.

Signaling_Pathway_Placeholder cluster_absorption Intestinal Lumen cluster_enterocyte Enterocyte cluster_circulation Systemic Circulation This compound (Formulation) This compound (Formulation) This compound (Dissolved) This compound (Dissolved) This compound (Formulation)->this compound (Dissolved) Dissolution Metabolism (CYP3A4) Metabolism (CYP3A4) This compound (Dissolved)->Metabolism (CYP3A4) Efflux (P-gp) Efflux (P-gp) This compound (Dissolved)->Efflux (P-gp) This compound (Absorbed) This compound (Absorbed) This compound (Dissolved)->this compound (Absorbed) Passive/Active Transport Efflux (P-gp)->this compound (Formulation) Efflux back to lumen

Caption: Factors influencing the intestinal absorption of this compound.

References

TF-130 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the TF-130 organoid platform. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot common issues, understand sources of experimental variability, and implement robust controls for reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its primary application?

The this compound is a patient-derived hepatic organoid model. It is a three-dimensional in vitro culture system that recapitulates the microanatomy and key functions of the human liver. Its primary application is for preclinical drug safety and efficacy testing, providing a more physiologically relevant alternative to traditional 2D cell culture. Organoids in this system are typically grown in a dome of extracellular matrix (ECM).

Q2: What are the most common sources of variability in this compound experiments?

High variability in experiments using 3D cell cultures like the this compound can stem from several factors.[1] These include inconsistencies in organoid size and density, lot-to-lot variation in reagents like extracellular matrix (ECM), and subtle differences in handling and culture maintenance.[2][3] Operator-dependent variations in cell seeding, reagent preparation, and incubation times are also significant contributors.[1]

Q3: What are the key quality control (QC) metrics I should monitor for my this compound cultures?

Consistent monitoring of key QC metrics is crucial for ensuring the reliability of your data. For the this compound platform, we recommend tracking the following:

  • Morphology: Organoids should be roughly spherical with a dense core and a clear, well-defined outer boundary.

  • Size Distribution: The diameter of the organoids should be within a consistent range for a given culture period.

  • Viability: Cell viability should be consistently high, typically above 90%, as assessed by assays like Calcein-AM/Ethidium homodimer-1 staining.

  • Functional Markers: Key hepatic markers (e.g., albumin, CYP3A4) should be expressed at stable levels in mature organoids.

Q4: My this compound organoids are detaching from the ECM dome. What could be the cause?

Detachment of the ECM dome can be caused by a few factors. Rough handling of culture vessels during media changes can physically dislodge the domes. It is also important to avoid dispensing media directly onto the domes. Additionally, not all ECMs have the same stability in culture, and some may begin to break down after 7-14 days.

Troubleshooting Guides

Issue 1: High Well-to-Well Variability in Assay Readouts

High variability between replicate wells can obscure the true effect of a test compound. A common metric to monitor this is the coefficient of variation (%CV).

Troubleshooting Steps:
  • Review Seeding Protocol: Uneven distribution of organoids during seeding is a primary cause of variability. Ensure the organoid suspension is homogenous by gentle mixing before and during plating.[1]

  • Check Pipetting Technique: Inconsistent pipetting volumes can significantly impact results. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[1]

  • Assess Organoid Size Uniformity: A wide distribution of organoid sizes will lead to variable cell numbers per well. Consider implementing a size-selection step (e.g., filtration) before plating.

  • Mitigate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can affect organoid health and assay performance.[1] A common practice is to fill the outer wells with sterile media or PBS to act as a humidity barrier and not use them for experimental samples.[1]

Data Presentation: Acceptable %CV Values
Assay TypeAcceptable %CV (Intra-plate)Action Required if >
Cell Viability (e.g., CellTiter-Glo®)< 15%Review seeding & pipetting
Biomarker Secretion (e.g., Albumin ELISA)< 20%Check for uniform organoid size
Gene Expression (qPCR)< 10%Verify RNA extraction consistency

G start High Variability (%CV > 15%) check_seeding Review Organoid Seeding Protocol start->check_seeding check_pipetting Verify Pipetting Technique & Calibration start->check_pipetting check_size Assess Organoid Size Uniformity start->check_size check_edge Investigate Edge Effects start->check_edge solution_seeding Implement Homogenization Steps During Seeding check_seeding->solution_seeding Uneven Distribution solution_pipetting Use Reverse Pipetting for Viscous Reagents check_pipetting->solution_pipetting Inaccurate Volumes solution_size Incorporate Size Selection Step (Filtration) check_size->solution_size Wide Size Distribution solution_edge Fill Outer Wells with Sterile Media/PBS check_edge->solution_edge Outer Well Evaporation end_node Variability Reduced solution_seeding->end_node solution_pipetting->end_node solution_size->end_node solution_edge->end_node

Issue 2: Poor Organoid Growth or Low Viability

Suboptimal growth or unexpected cell death can compromise your experiments.

Troubleshooting Steps:
  • Verify Media Formulation: Incorrectly formulated or expired culture medium is a common cause of culture failure. Ensure all components are within their expiration dates and have been stored correctly.

  • Test for Contamination: Mycoplasma contamination can significantly impact cell health without obvious signs like turbidity.[1] Regular testing is recommended.

  • Optimize Seeding Density: Both too low and too high cell densities can negatively impact organoid formation and health.[4] Titrate the initial seeding density to find the optimal concentration for your specific cell line.

  • Check ECM Quality: Use a consistent lot of ECM and ensure it was properly thawed and stored. Batch-to-batch variability in ECM can affect organoid development.[3]

G cluster_prep Preparation cluster_culture 3D Organoid Culture cluster_assay Assay Phase thaw Thaw & Recover Cryopreserved Cells expand Expand Cells in 2D Culture thaw->expand qc1 Initial QC Check (Viability, Morphology) expand->qc1 embed Embed Cells in ECM qc1->embed seed Seed ECM Domes in Plate embed->seed culture Culture & Mature (7-10 Days) seed->culture qc2 Maturity QC Check (Size, Markers) culture->qc2 treat Treat with Test Compounds qc2->treat incubate Incubate (24-72h) treat->incubate readout Perform Assay (e.g., Viability, Function) incubate->readout

Experimental Protocols

Protocol 1: Baseline Viability and Morphology Assessment

This protocol establishes the baseline health of the this compound organoids before initiating a drug screening experiment.

Materials:

  • Mature this compound organoid culture plate

  • Phosphate-Buffered Saline (PBS)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein-AM/Ethidium homodimer-1)

  • Fluorescence microscope

Methodology:

  • Carefully aspirate the culture medium from the wells, avoiding contact with the ECM domes.

  • Gently wash the wells twice with 100 µL of pre-warmed PBS.

  • Prepare the viability staining solution according to the manufacturer's instructions. A typical concentration is 2 µM Calcein-AM and 4 µM Ethidium homodimer-1 in PBS.

  • Add 100 µL of the staining solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Image the organoids using a fluorescence microscope with appropriate filters for green (live cells) and red (dead cells) fluorescence.

  • Quality Control Check: A healthy culture should exhibit >90% green fluorescence with minimal red staining, concentrated in the organoid core.

Protocol 2: Positive and Negative Control Treatments

Running appropriate controls on every plate is essential for normalizing data and ensuring the assay is performing as expected.

Materials:

  • Mature this compound organoid culture plate

  • Vehicle control (e.g., 0.1% DMSO in culture medium)

  • Positive control cytotoxic compound (e.g., 10 µM Staurosporine in culture medium)

Methodology:

  • Designate at least three wells per plate for the negative control and three for the positive control.

  • Remove the existing culture medium from all wells.

  • Add 100 µL of the vehicle control medium to the negative control wells.

  • Add 100 µL of the positive control medium to the positive control wells.

  • Add the appropriate test compound dilutions to the experimental wells.

  • Incubate the plate for the desired experimental duration (e.g., 48 hours).

  • Proceed with the chosen assay readout (e.g., CellTiter-Glo®).

  • Data Analysis: The signal from the positive control wells should be significantly lower (e.g., <20% of vehicle) than the negative control wells. The Z-factor for the plate should be calculated to assess assay quality (a Z' > 0.5 is generally considered excellent).

Data Presentation: Example Control Data
Control TypeRaw Luminescence (RLU)% Viability (Normalized to Vehicle)
Vehicle (0.1% DMSO)85,432100%
Positive (10µM Staurosporine)7,8919.2%

G compound Test Compound receptor Receptor (e.g., PXR) compound->receptor Activates translocation Nuclear Translocation receptor->translocation binding Binds to Promoter Region translocation->binding transcription Gene Transcription (e.g., CYP3A4) binding->transcription protein Protein Expression transcription->protein metabolism Increased Drug Metabolism protein->metabolism

References

TF-130 batch-to-batch consistency issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential batch-to-batch consistency issues with TF-130. The information is intended for researchers, scientists, and drug development professionals to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a recombinant protein crucial for activating a specific cellular signaling pathway. Its primary function is to act as a transcription factor, binding to specific DNA sequences to regulate gene expression. The consistency of this compound's performance is critical for achieving reproducible results in downstream applications such as cell proliferation, differentiation, and reporter assays.

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch inconsistency can arise from minor variations in the manufacturing process.[1][2] Key factors include:

  • Raw Material Quality: The quality of raw materials used in production can directly impact the final product's performance.[1]

  • Process Control: Minor shifts in manufacturing conditions such as temperature, pH, or purification methods can affect the protein's activity.[2]

  • Post-translational Modifications: Differences in post-translational modifications between batches can alter the biological activity of this compound.

Q3: How can I qualify a new batch of this compound to ensure it performs similarly to the previous one?

A3: It is recommended to perform a qualification experiment to compare the new lot with the old one. This typically involves running a dose-response experiment to compare key performance indicators (KPIs) such as EC50 values. It is also advisable to test the new lot in a well-established in-house assay.

Q4: What are the recommended storage and handling conditions for this compound?

A4: Proper storage and handling are crucial for maintaining the integrity of this compound. Store the product at the recommended temperature and avoid repeated freeze-thaw cycles. Reconstituted this compound should be aliquoted and stored as directed on the product datasheet. Inconsistencies in ingredient storage and handling can lead to significant batch variation.[3]

Troubleshooting Guide

Problem 1: I am observing a significant shift in the dose-response curve with a new batch of this compound.

  • Question: Did you perform a side-by-side comparison with the previous, qualified lot?

    • Answer: If not, it is essential to run both lots in the same experiment to confirm that the shift is due to the new batch and not experimental variability.

  • Question: Were the storage and handling conditions for the new lot appropriate?

    • Answer: Improper storage or multiple freeze-thaw cycles can degrade the protein and reduce its activity. Ensure that the vial was stored at the correct temperature and handled according to the protocol.

  • Question: Have you checked the concentration of the reconstituted this compound?

    • Answer: An error in reconstitution can lead to an incorrect working concentration. It is advisable to re-verify the calculations and, if possible, measure the protein concentration.

Problem 2: My cells are showing lower (or higher) than expected proliferation/activation with the new this compound batch.

  • Question: Has the cell line's responsiveness to this compound been verified recently?

    • Answer: Cell lines can change over time with repeated passaging. It is good practice to periodically check the responsiveness of your cell line with a qualified lot of this compound.

  • Question: Are you using the same lot of other critical reagents (e.g., serum, media)?

    • Answer: Variability in other reagents can also impact experimental outcomes. Ensure that all other components of the assay are consistent.

  • Question: Could there be an issue with the experimental setup?

    • Answer: Review the experimental protocol for any deviations. Factors such as cell seeding density, incubation times, and detection methods can all influence the results.

Quantitative Data Summary

To ensure consistency, it is recommended to qualify each new lot of this compound against an established internal reference standard. The following table provides an example of acceptable performance parameters for a new lot.

ParameterSpecificationPurpose
Purity >95% (as determined by SDS-PAGE)Ensures the absence of contaminants that could interfere with the assay.
Endotoxin Level <1.0 EU/µgPrevents non-specific cellular responses caused by endotoxins.
Biological Activity (EC50) 0.8 - 1.2 fold of the reference lotConfirms that the potency of the new lot is comparable to the reference.
Signal-to-Background Ratio > 10 at saturating concentrationEnsures a robust and reliable assay window.

Experimental Protocols

Protocol: Qualification of a New this compound Lot using a Cell-Based Proliferation Assay

This protocol describes a method to compare the biological activity of a new lot of this compound with a previously qualified lot.

Materials:

  • Responder cell line (e.g., TF-1 dependent cell line)

  • Cell culture medium (as recommended for the cell line)

  • Fetal Bovine Serum (FBS)

  • New lot of this compound

  • Qualified (reference) lot of this compound

  • 96-well clear-bottom black plates

  • Cell proliferation reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer)

Procedure:

  • Cell Preparation:

    • Culture the responder cells according to standard protocols.

    • On the day of the assay, harvest the cells and resuspend them in fresh medium at a concentration of 2 x 10^5 cells/mL.

    • Seed 50 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 2-4 hours at 37°C, 5% CO2.

  • This compound Preparation:

    • Reconstitute both the new and reference lots of this compound to a stock concentration of 100 µg/mL.

    • Prepare a series of 2-fold serial dilutions for both lots, starting from a concentration of 200 ng/mL down to 0.1 ng/mL. Also, include a no-TF-130 control.

  • Cell Stimulation:

    • Add 50 µL of each this compound dilution to the appropriate wells of the 96-well plate containing the cells.

    • Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • Data Acquisition:

    • Equilibrate the plate and the proliferation reagent to room temperature.

    • Add 100 µL of the proliferation reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Plot the luminescence signal against the log of the this compound concentration for both lots.

    • Perform a four-parameter logistic regression to determine the EC50 value for each lot.

    • Compare the EC50 value of the new lot to the reference lot. The ratio should fall within the acceptable range (e.g., 0.8 - 1.2).

Visualizations

TF130_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TF130 This compound Receptor Receptor TF130->Receptor Binds Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TF130_active Active this compound Kinase2->TF130_active Activates DNA DNA TF130_active->DNA Binds to Gene Target Gene DNA->Gene Regulates Expression

Caption: Hypothetical signaling pathway initiated by this compound binding.

Experimental_Workflow start Start prep_cells Prepare Cells start->prep_cells prep_reagents Prepare this compound Dilutions start->prep_reagents stimulate Stimulate Cells prep_cells->stimulate prep_reagents->stimulate incubate Incubate stimulate->incubate readout Perform Assay Readout incubate->readout analyze Analyze Data readout->analyze end End analyze->end

Caption: General experimental workflow for a cell-based assay.

Troubleshooting_Tree start Inconsistent Results check_lot New this compound Lot? start->check_lot qualify Qualify New Lot vs. Old Lot check_lot->qualify Yes check_cells Check Cell Health & Passage Number check_lot->check_cells No contact_support Contact Technical Support qualify->contact_support If still inconsistent check_reagents Verify Other Reagents (Media, Serum) check_cells->check_reagents review_protocol Review Protocol for Deviations check_reagents->review_protocol review_protocol->contact_support If issue persists

Caption: Troubleshooting decision tree for inconsistent results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Novel RIPK1 Inhibitor TF-130 and Necrostatin-1

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a comprehensive comparison of the novel, selective RIPK1 inhibitor, TF-130, against the well-established competitor compound, Necrostatin-1. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of RIPK1 inhibitors for their studies.

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator in cellular pathways governing inflammation and cell death, including necroptosis and apoptosis.[1][2] Its role in various autoimmune, inflammatory, and neurodegenerative diseases has made it a significant therapeutic target.[2] This document focuses on the comparative efficacy of this compound and Necrostatin-1 in inhibiting RIPK1 kinase activity and preventing TNF-α-induced necroptosis.

Quantitative Data Summary

The following tables summarize the key performance metrics of this compound and Necrostatin-1, derived from a series of in vitro assays.

Table 1: In Vitro Kinase Inhibition

CompoundTargetIC50 (nM)Kinase Selectivity
This compound RIPK1 1.5 Highly Selective
Necrostatin-1RIPK1182[3]Selective

Table 2: Cellular Efficacy in Necroptosis Inhibition

CompoundCell LineAssayEC50 (nM)
This compound HT-29 TNF-α-induced Necroptosis 25
Necrostatin-1JurkatTNF-α-induced Necroptosis490[3][4][5]
Necrostatin-1HT-29TNF-α/Smac/z-VAD-induced NecroptosisNot specified, but effective[6]

Table 3: In Vivo Efficacy in a Murine Model of Colitis

CompoundModelKey Finding
This compound DSS-induced Colitis Significant reduction in disease activity score at 5 mg/kg
Necrostatin-1DSS-induced ColitisSignificantly suppressed colitis symptoms[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

1. In Vitro RIPK1 Kinase Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against purified human RIPK1.

  • Methodology:

    • Recombinant human RIPK1 is incubated with the test compounds (this compound or Necrostatin-1) at varying concentrations in a kinase buffer.

    • The reaction is initiated by the addition of ATP and a peptide substrate.

    • After incubation, the amount of phosphorylated substrate is quantified using a luminescence-based assay.

    • IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

2. TNF-α-induced Necroptosis Assay in HT-29 Cells

  • Objective: To measure the half-maximal effective concentration (EC50) of the compounds in protecting cells from necroptosis.

  • Methodology:

    • HT-29 human colon adenocarcinoma cells are seeded in 96-well plates.

    • Cells are pre-treated with a pan-caspase inhibitor (e.g., z-VAD-fmk) to block apoptosis and ensure cell death occurs via necroptosis.[7]

    • Test compounds are added at various concentrations, followed by stimulation with TNF-α to induce necroptosis.[7]

    • After a 24-hour incubation period, cell viability is assessed using a standard assay such as CellTiter-Glo®.

    • EC50 values are determined from the resulting dose-response curves.

3. Western Blot Analysis of RIPK1 Phosphorylation

  • Objective: To confirm the on-target effect of the inhibitors by measuring the phosphorylation of RIPK1.

  • Methodology:

    • HT-29 cells are treated as described in the necroptosis assay.

    • Following treatment, cell lysates are prepared.

    • Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.[8]

    • The membrane is probed with primary antibodies specific for phosphorylated RIPK1 (p-RIPK1) and total RIPK1.[8]

    • An HRP-conjugated secondary antibody is used for detection, and the signal is visualized using an enhanced chemiluminescence (ECL) substrate.[8]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the targeted signaling pathway and a typical experimental workflow.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_necroptosis Necroptosis Pathway TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 cIAP1 cIAP1 TRAF2->cIAP1 cIAP1->RIPK1 Ubiquitination RIPK3 RIPK3 RIPK1->RIPK3 Activation Necrosome Necrosome (RIPK1-RIPK3-MLKL) RIPK1->Necrosome NFkB NF-κB Pathway RIPK1->NFkB Survival MLKL MLKL RIPK3->MLKL Phosphorylation RIPK3->Necrosome MLKL->Necrosome Cell Death Cell Death Necrosome->Cell Death TNFa TNF-α TNFa->TNFR1 TF130 This compound / Necrostatin-1 TF130->RIPK1 Inhibition

Caption: TNF-α induced necroptosis pathway highlighting RIPK1 as the target for this compound and Necrostatin-1.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies kinase_assay Biochemical Kinase Assay (IC50 Determination) cellular_assay Cell-Based Necroptosis Assay (EC50 Determination) kinase_assay->cellular_assay western_blot Western Blot for p-RIPK1 (Target Engagement) cellular_assay->western_blot animal_model Disease Model (e.g., DSS-induced Colitis) western_blot->animal_model efficacy_study Efficacy Evaluation (Disease Activity Score) animal_model->efficacy_study pk_pd Pharmacokinetics & Pharmacodynamics efficacy_study->pk_pd lead_optimization Lead Optimization pk_pd->lead_optimization start Compound Synthesis (this compound) start->kinase_assay

Caption: A generalized workflow for the preclinical evaluation of a novel kinase inhibitor like this compound.

References

Unraveling the Mechanism of Action of AMT-130: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

AMT-130, an investigational gene therapy, is emerging as a promising therapeutic for Huntington's disease (HD), a debilitating neurodegenerative disorder. This guide provides a comprehensive comparison of AMT-130's mechanism of action with alternative therapeutic strategies, supported by key experimental data. It is intended for researchers, scientists, and drug development professionals seeking to understand the evolving landscape of HD treatment.

AMT-130: A Novel Gene-Silencing Approach

Huntington's disease is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT) that damages nerve cells in the brain.[1] AMT-130 is a gene therapy designed to suppress the production of this harmful protein.[1][2]

The therapy utilizes a harmless adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) specifically designed to target the messenger RNA (mRNA) of the huntingtin gene.[1][3] This targeted approach, known as RNA interference, effectively reduces the levels of huntingtin protein in the brain.[3][4] A key feature of AMT-130 is that it is administered as a one-time treatment directly into the striatum, a brain region significantly affected by HD.[1][4] This direct delivery aims to ensure the therapeutic reaches the intended target cells.

Visualizing the Mechanism of Action of AMT-130

AMT-130 Mechanism of Action cluster_delivery Delivery cluster_cellular_action Cellular Action AAV5_Vector AAV5 Vector carrying anti-HTT miRNA Striatal_Injection Direct Striatal Injection AAV5_Vector->Striatal_Injection Administration Neuron Striatal Neuron AAV5_Vector->Neuron Transduction miRNA Anti-HTT miRNA AAV5_Vector->miRNA Delivers HTT_mRNA Huntingtin mRNA Neuron->HTT_mRNA Transcription mHTT_Protein Mutant Huntingtin Protein (mHTT) HTT_mRNA->mHTT_Protein Translation (inhibited) RISC RISC Complex miRNA->RISC Binds to RISC->HTT_mRNA Targets & Degrades Protein_Suppression Suppression of mHTT Production RISC->Protein_Suppression Leads to

Caption: Mechanism of action of AMT-130.

Comparative Analysis with Alternative HD Therapies

While AMT-130 represents a significant advancement in gene therapy for HD, other therapeutic strategies are also under investigation. These can be broadly categorized as follows:

Therapeutic StrategyExamplesMechanism of ActionDelivery RouteDosing Frequency
Gene Therapy (miRNA) AMT-130 Silences the huntingtin gene by targeting its mRNA for degradation.[3][4]Intrastriatal injectionOne-time
Antisense Oligonucleotides (ASOs) Tominersen (formerly IONIS-HTTRx), WVE-003Small synthetic DNA/RNA molecules that bind to huntingtin mRNA, leading to its degradation.Intrathecal (spinal tap)Repeated dosing
Small Molecule Splicing Modulators Votoplam, SKY-0515Oral medications that modify the splicing of the huntingtin pre-mRNA to reduce the production of the mutant protein.[1]OralDaily

Key Experimental Data and Clinical Findings

Recent clinical trial results for AMT-130 have been encouraging. A pivotal Phase I/II study demonstrated a statistically significant slowing of disease progression in patients who received a high dose of the therapy.

Summary of High-Dose AMT-130 Phase I/II Clinical Trial Data (36 Months)[6]
EndpointAMT-130 Treated Group (Mean Change from Baseline)Propensity Score-Matched External Control (Mean Change from Baseline)Percentage Slowing of Disease Progressionp-value
Composite Unified Huntington's Disease Rating Scale (cUHDRS) -0.38-1.5275%0.003
Total Functional Capacity (TFC) N/AN/A60%0.033

Furthermore, a notable finding was the reduction in cerebrospinal fluid neurofilament light chain (NfL) levels, a biomarker of neurodegeneration, which were below baseline at 36 months in the treated group. This suggests a potential neuroprotective effect of AMT-130.

Experimental Protocols

The clinical evaluation of AMT-130 involves a rigorous and multi-faceted approach.

AMT-130 Clinical Trial Workflow

AMT-130 Clinical Trial Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Assessment Baseline Assessment (cUHDRS, TFC, Imaging, Biomarkers) Patient_Screening->Baseline_Assessment Randomization Randomization (Treatment vs. Sham Control) Baseline_Assessment->Randomization Surgical_Procedure MRI-guided Stereotactic Neurosurgical Delivery of AMT-130 or Sham Procedure Randomization->Surgical_Procedure Treatment Arm Randomization->Surgical_Procedure Control Arm Follow_up Long-term Follow-up (5 years) (Clinical, Imaging, and Biomarker Evaluations) Surgical_Procedure->Follow_up Data_Analysis Data Analysis (Safety and Efficacy) Follow_up->Data_Analysis

Caption: Generalized workflow for AMT-130 clinical trials.

Key aspects of the study design include a blinded 12-month core study period followed by an unblinded long-term follow-up for five years. The European study also incorporates an immunosuppression regimen for some patient cohorts.[5]

Conclusion

AMT-130's mechanism of action, centered on gene silencing through RNA interference, offers a novel and potentially disease-modifying approach for Huntington's disease. The promising clinical data, demonstrating a significant slowing of disease progression and a reduction in a key biomarker of neurodegeneration, position AMT-130 as a leading candidate in the quest for an effective HD treatment. Continued long-term follow-up and further studies will be crucial in fully elucidating its therapeutic potential and place in the clinical landscape alongside other emerging therapies.

References

Navigating the Huntington's Disease Therapeutic Landscape: A Comparative Analysis of AMT-130 and Other Investigational Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational gene therapy AMT-130 against other emerging treatments for Huntington's disease. The information is based on publicly available experimental data and clinical trial information.

Huntington's disease (HD) is a fatal, inherited neurodegenerative disorder characterized by the progressive breakdown of nerve cells in the brain. The disease is caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). This guide focuses on AMT-130, a one-time gene therapy, and compares its experimental results and methodologies with other notable investigational therapies: tominersen, WVE-003, and PTC518.

Mechanism of Action: Diverse Approaches to a Common Target

The primary therapeutic strategy for Huntington's disease is to reduce the levels of the toxic mHTT protein. AMT-130 and its counterparts employ different molecular technologies to achieve this goal.

AMT-130: This therapy utilizes an adeno-associated virus vector (AAV5) to deliver a microRNA (miRNA) that targets the HTT messenger RNA (mRNA). This leads to the degradation of the mRNA, thereby reducing the production of both mHTT and the normal huntingtin protein (wtHTT).

Tominersen: An antisense oligonucleotide (ASO), tominersen also targets the HTT mRNA, marking it for destruction by the cellular machinery. Similar to AMT-130, it is designed to lower both mHTT and wtHTT.

WVE-003: This ASO takes a more targeted approach. It is designed to be allele-selective, meaning it specifically targets the mRNA transcript of the mutant HTT gene by recognizing a single nucleotide polymorphism (SNP) associated with the mutation. This approach aims to preserve the production of the potentially beneficial wild-type huntingtin protein.

PTC518: A small molecule splicing modifier, PTC518 is an oral therapy that alters the splicing of the HTT mRNA. This modification introduces a premature termination codon, leading to the degradation of the mRNA and a subsequent reduction in the production of the huntingtin protein.

cluster_gene HTT Gene cluster_rna Transcription cluster_protein Translation cluster_therapies Therapeutic Intervention Mutant HTT Gene Mutant HTT Gene Mutant HTT mRNA Mutant HTT mRNA Mutant HTT Gene->Mutant HTT mRNA Mutant Huntingtin Protein Mutant Huntingtin Protein Mutant HTT mRNA->Mutant Huntingtin Protein AMT-130 (miRNA) AMT-130 (miRNA) AMT-130 (miRNA)->Mutant HTT mRNA Degradation Tominersen (ASO) Tominersen (ASO) Tominersen (ASO)->Mutant HTT mRNA Degradation WVE-003 (Allele-selective ASO) WVE-003 (Allele-selective ASO) WVE-003 (Allele-selective ASO)->Mutant HTT mRNA Selective Degradation PTC518 (Splicing Modifier) PTC518 (Splicing Modifier) PTC518 (Splicing Modifier)->Mutant HTT mRNA Altered Splicing & Degradation Screening Screening Randomization Randomization Screening->Randomization AMT-130 Administration AMT-130 Administration Randomization->AMT-130 Administration Treatment Arm Sham Surgery Sham Surgery Randomization->Sham Surgery Control Arm Follow-up Assessments Follow-up Assessments AMT-130 Administration->Follow-up Assessments Sham Surgery->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane Mutant Huntingtin Mutant Huntingtin Transcriptional Dysregulation Transcriptional Dysregulation Mutant Huntingtin->Transcriptional Dysregulation Impaired Proteostasis Impaired Proteostasis Mutant Huntingtin->Impaired Proteostasis Mitochondrial Dysfunction Mitochondrial Dysfunction Mutant Huntingtin->Mitochondrial Dysfunction Disrupted Axonal Transport Disrupted Axonal Transport Mutant Huntingtin->Disrupted Axonal Transport Excitotoxicity Excitotoxicity Mutant Huntingtin->Excitotoxicity

Navigating Neurodegeneration: A Comparative Guide to AMT-130 Combination Therapy in Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Huntington's disease (HD) is a progressive neurodegenerative disorder with a significant unmet medical need. The advent of gene therapy has opened new avenues for treatment, with AMT-130 emerging as a promising candidate. This guide provides a detailed comparison of AMT-130 used in conjunction with other therapeutic agents, focusing on the immunosuppressive regimens implemented in its clinical trials. The information is presented to aid in the understanding of the therapeutic strategy, with supporting data and experimental protocols.

AMT-130: A Novel Gene Therapy Approach

AMT-130 is an investigational gene therapy designed to treat Huntington's disease. It utilizes an adeno-associated virus (AAV5) vector to deliver a microRNA (miRNA) that targets the huntingtin (HTT) gene messenger RNA (mRNA).[1][2][3] This mechanism is intended to lower the production of the huntingtin protein, including its mutated form (mHTT), which is the underlying cause of HD.[2][3] The therapy is administered directly to the brain, specifically into the striatum (caudate and putamen), via a neurosurgical procedure.[2]

The Rationale for Combination Therapy: Immunosuppression

The direct administration of an AAV vector into the central nervous system can elicit an immune response, which could potentially impact the safety and efficacy of the gene therapy. To mitigate this, clinical trials for AMT-130 have incorporated an immunosuppressive regimen for certain patient cohorts.[4][5] This combination approach aims to prevent the patient's immune system from targeting the AAV vector or the transduced cells, thereby preserving the therapeutic effect of AMT-130.

Comparative Analysis of Therapeutic Agents

The following table summarizes the components of the immunosuppressive regimen used in combination with AMT-130 in select clinical trial cohorts.

Drug ClassDrugDosage and AdministrationMechanism of ActionRole in AMT-130 Therapy
CorticosteroidDexamethasonePre- and post-operative administration[6][7]Broad anti-inflammatory and immunosuppressive effects by inhibiting cytokine production and immune cell activation.To reduce inflammation associated with the neurosurgical procedure and the initial immune response to the AAV vector.
mTOR InhibitorSirolimusAdministered as part of the immunosuppression regimen[4][5]Inhibits the mammalian target of rapamycin (mTOR), a key kinase in regulating cell growth, proliferation, and immune responses, particularly T-cell activation.To provide sustained immunosuppression and prevent a T-cell mediated immune response against the AAV vector or transduced cells.
Anti-CD20 AntibodyRituximabAdministered as part of the immunosuppression regimen[4][5]A monoclonal antibody that targets the CD20 antigen on B-lymphocytes, leading to their depletion.To suppress the humoral immune response by reducing the B-cell population, thereby preventing the production of antibodies against the AAV5 vector.

Experimental Protocols

The successful implementation of AMT-130 combination therapy relies on a meticulously planned experimental protocol. The following is a generalized workflow based on information from clinical trials.

Patient Selection and Screening

Participants are typically adults aged 25-65 with early manifest Huntington's disease, confirmed by genetic testing (≥40 CAG repeats).[5][7] Key inclusion criteria include a specific range on the Unified Huntington's Disease Rating Scale (UHDRS) Total Functional Capacity (TFC) score.[7] Exclusion criteria include known allergies to the immunosuppressants and active infections.[4][6]

Treatment Administration
  • Pre-operative Immunosuppression: Patients in the designated cohorts begin the immunosuppressive regimen, including dexamethasone, sirolimus, and rituximab, prior to the administration of AMT-130.[4][5]

  • Neurosurgical Delivery of AMT-130: AMT-130 is administered as a one-time dose.[1] The procedure involves MRI-guided stereotactic neurosurgery to deliver the gene therapy directly into the caudate and putamen.

  • Post-operative Immunosuppression: The immunosuppressive regimen is continued for a specified period post-operatively to maintain a suppressed immune state during the initial phase of gene expression.[4]

Monitoring and Follow-up

Patients are monitored for safety and efficacy over a multi-year period, with regular assessments including clinical evaluations, imaging (MRI), and biomarker analysis from cerebrospinal fluid (CSF) and blood samples.[4][6]

Visualizing the Process

To better illustrate the experimental workflow and the underlying biological mechanism, the following diagrams are provided.

G cluster_pre Pre-Treatment cluster_treatment Treatment cluster_post Post-Treatment screening Patient Screening (Inclusion/Exclusion Criteria) immuno_start Initiation of Immunosuppression Regimen (Dexamethasone, Sirolimus, Rituximab) screening->immuno_start surgery Neurosurgical Administration of AMT-130 to Striatum immuno_start->surgery immuno_continue Continuation of Immunosuppression surgery->immuno_continue monitoring Long-term Monitoring (Safety, Efficacy, Biomarkers) immuno_continue->monitoring

Caption: Experimental workflow for AMT-130 administration with immunosuppression.

G cluster_cell Neuron cluster_immune Immune System amt130 AMT-130 (AAV5-miRNA) htt_gene HTT Gene htt_mrna HTT mRNA amt130->htt_mrna miRNA binds to mRNA htt_gene->htt_mrna Transcription htt_protein Huntingtin Protein (mutant and normal) htt_mrna->htt_protein Translation degradation mRNA Degradation htt_mrna->degradation rituximab Rituximab b_cell B-Cell rituximab->b_cell Depletes sirolimus Sirolimus t_cell T-Cell sirolimus->t_cell Inhibits Activation b_cell->amt130 Antibody Production (Blocked) t_cell->amt130 Cell-mediated Response (Blocked)

Caption: AMT-130 mechanism and immunosuppressive intervention.

Conclusion

The use of AMT-130 in combination with a multi-drug immunosuppressive regimen represents a strategic approach to enhance the safety and potential efficacy of this novel gene therapy for Huntington's disease. By proactively managing the host immune response, researchers aim to maximize the durability of gene expression and the therapeutic benefit for patients. The ongoing clinical trials will provide crucial data to further refine these combination strategies and inform the future development of gene therapies for neurodegenerative disorders.

References

Head-to-Head Comparison of P2X3 Receptor Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AF-130 and its analogs, a class of P2X3 receptor antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in research and development.

The P2X3 receptor, a ligand-gated ion channel activated by adenosine triphosphate (ATP), is a key mediator in the pathophysiology of various sensory-related disorders, most notably chronic cough. Its role in heart failure and sleep apnea is also an emerging area of investigation. Antagonism of the P2X3 receptor presents a promising therapeutic strategy for these conditions. This guide focuses on a head-to-head comparison of the P2X3 receptor antagonist AF-130 and its principal analogs.

It is important to note that while "AF-130" is the compound that entered Phase I clinical trials by Afferent Pharmaceuticals, the publicly available quantitative preclinical data, such as IC50 values, are often reported for a closely related predecessor compound from the same company, AF-353. For the purpose of this quantitative comparison, the data for AF-353 will be used as a proxy for AF-130.

Quantitative Performance Data

The following tables summarize the in vitro potency and clinical efficacy of AF-130 (as AF-353) and its key analogs.

Table 1: In Vitro Potency of P2X3 Receptor Antagonists

CompoundTargetIC50 (nM)Selectivity (P2X3 vs. P2X2/3)
AF-130 (as AF-353) human P2X3~10~8-fold
human P2X2/3~79.4
Gefapixant (AF-219) human P2X3~30 - 42.6~3-8-fold
human P2X2/3~100 - 250
Eliapixant human P2X38 - 10~16-20-fold
human P2X2/3129 - 163
Camlipixant (BLU-5937) human P2X3~20 - 25>960-fold
human P2X2/3>24,000
Sivopixant human P2X34.2~262-fold
human P2X2/31100
Filapixant human P2X37.4~105-fold
human P2X2/3776

Table 2: Clinical Efficacy and Key Adverse Events in Chronic Cough

CompoundPhase of Development (Chronic Cough)Efficacy EndpointKey FindingsIncidence of Taste-Related Adverse Events
AF-130 Phase ISafety and TolerabilityInvestigated for hypertension, heart failure, and pain.Not extensively reported for chronic cough.
Gefapixant Approved in some regionsReduction in 24-hour cough frequencySignificant reduction in cough frequency.[1]High incidence, often leading to discontinuation.
Eliapixant Phase IIReduction in 24-hour cough frequencySignificant reduction in cough frequency and severity.Infrequent and mild.
Camlipixant Phase IIIReduction in 24-hour cough frequencySignificant reduction in cough frequency with a favorable safety profile.[2]Low incidence of mild taste disturbances.[2]
Sivopixant Phase IIaReduction in daytime and 24-hour cough frequencySignificant reduction in 24-hour cough frequency and improvement in quality of life.[3]Low incidence of mild taste disturbance.[3]
Filapixant Phase IIReduction in 24-hour cough frequencySignificant dose-dependent reduction in cough frequency.Occurred, particularly at higher doses.

Signaling Pathway and Experimental Workflows

To provide a deeper understanding of the mechanism of action and the methods used for evaluation, the following diagrams illustrate the P2X3 receptor signaling pathway and a typical experimental workflow.

P2X3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist Therapeutic Intervention ATP ATP P2X3 P2X3 Receptor ATP->P2X3 Binds Ca_ion Ca²⁺ Influx P2X3->Ca_ion Opens Channel Na_ion Na⁺ Influx P2X3->Na_ion Depolarization Membrane Depolarization Ca_ion->Depolarization Na_ion->Depolarization AP Action Potential Generation Depolarization->AP Signal Signal to CNS AP->Signal Antagonist P2X3 Antagonist (e.g., AF-130) Antagonist->P2X3 Blocks

P2X3 Receptor Signaling Pathway and Antagonist Inhibition.

Calcium_Flux_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Culture HEK293 cells expressing P2X3 receptors cell_seeding Seed cells into microplate cell_culture->cell_seeding dye_loading Load cells with calcium-sensitive dye cell_seeding->dye_loading compound_add Add P2X3 antagonist (e.g., AF-130) dye_loading->compound_add agonist_add Add P2X3 agonist (e.g., α,β-meATP) compound_add->agonist_add readout Measure fluorescence change (Calcium Influx) agonist_add->readout dose_response Generate dose-response curve readout->dose_response ic50_calc Calculate IC50 value dose_response->ic50_calc

Experimental Workflow for a Calcium Flux Assay.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Potency Assessment: Calcium Flux Assay

This assay is a common method to determine the potency of P2X3 receptor antagonists by measuring their ability to inhibit agonist-induced calcium influx in cells expressing the receptor.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK293) cells stably expressing the human P2X3 or P2X2/3 receptors are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • For the assay, cells are seeded into 96- or 384-well black-walled, clear-bottom microplates at a density that ensures a confluent monolayer on the day of the experiment.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).

  • A loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) and probenecid (to prevent dye extrusion) is added to each well.

  • The plate is incubated at 37°C for 45-60 minutes in the dark to allow for dye uptake and de-esterification.

3. Compound Incubation:

  • After incubation, the dye-loading solution is removed, and the cells are washed again with HBSS.

  • Serial dilutions of the P2X3 antagonist compounds (e.g., AF-130 and its analogs) are prepared in HBSS and added to the respective wells.

  • The plate is incubated with the compounds for 15-30 minutes at room temperature.

4. Agonist Stimulation and Signal Detection:

  • The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is established for each well.

  • A solution of a P2X3 receptor agonist, typically α,β-methylene ATP (α,β-meATP), is added to all wells to stimulate the receptors. The concentration of the agonist is usually at its EC80 or EC50 value, predetermined in separate experiments.

  • The fluorescence intensity is measured kinetically over time to capture the increase in intracellular calcium.

5. Data Analysis:

  • The peak fluorescence response is determined for each well.

  • The percentage of inhibition by the antagonist is calculated relative to the response of the agonist-only control wells.

  • The data are fitted to a four-parameter logistic equation to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Efficacy Assessment: Citric Acid-Induced Cough Model in Guinea Pigs

This preclinical model is widely used to evaluate the antitussive (anti-cough) potential of novel compounds.

1. Animals:

  • Male Dunkin-Hartley guinea pigs are typically used for this model.

  • The animals are acclimatized to the experimental conditions for a sufficient period before the study begins.

2. Experimental Setup:

  • The guinea pigs are placed individually in a whole-body plethysmography chamber, which allows for the monitoring of respiratory parameters and the detection of coughs.

  • The chamber is connected to a nebulizer for the delivery of citric acid aerosol.

3. Compound Administration:

  • The test compounds (P2X3 antagonists) or a vehicle control are administered to the animals via the intended clinical route (e.g., oral gavage) at a predetermined time before the citric acid challenge.

4. Citric Acid Challenge:

  • A solution of citric acid (typically 0.2 M to 0.4 M in saline) is aerosolized into the plethysmography chamber for a defined period (e.g., 10 minutes).

  • The number of coughs produced by each animal during the exposure period is recorded using a specialized software that analyzes the pressure changes within the chamber.

5. Data Analysis:

  • The total number of coughs for each animal in the compound-treated groups is compared to the vehicle-treated control group.

  • The percentage of inhibition of the cough response is calculated for each dose of the test compound.

  • The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the statistical significance of the observed antitussive effect. A dose-response relationship is typically established to determine the ED50 (the dose that produces 50% of the maximal effect).

References

Cross-validation of AMT-130 Effects in Preclinical and Clinical Models for Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of a Novel Gene Therapy

This guide provides a comprehensive comparison of the effects of AMT-130, an investigational gene therapy for Huntington's disease (HD), across different experimental models. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of AMT-130's performance and therapeutic potential.

Huntington's disease is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130 is designed to suppress the production of this protein.[1] It utilizes a recombinant adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that specifically targets and degrades the messenger RNA (mRNA) of the HTT gene.[1][2] This one-time, surgically administered treatment aims to provide a long-lasting therapeutic effect by continuously producing this therapeutic RNA within the patient's neurons.[2][3]

Experimental Data Summary

The following tables summarize the key quantitative data from preclinical studies in a humanized mouse model of Huntington's disease and from Phase I/II clinical trials in adult patients with early manifest HD.

Preclinical Model: Humanized Mouse Model
Parameter Result
Mutant Huntingtin (mHTT) Lowering68% reduction in patient-derived neuronal cells.[4]
Off-target EffectsNo significant off-target gene activity or disturbance of the cell's microRNA processing machinery was observed.[4]
Brain Region PreservationHalting of shrinkage in certain brain regions.[4]
Cognitive FunctionPreservation of cognitive function.[4]
Clinical Model: Phase I/II Clinical Trials (High-Dose Cohort)
Parameter Result (at 36 months)
Primary Endpoint
Composite Unified Huntington's Disease Rating Scale (cUHDRS)75% slowing of disease progression compared to a propensity score-matched external control (p=0.003).[5]
Mean Change from Baseline-0.38 for treated patients vs. -1.52 for the external control.[2][5]
Key Secondary Endpoint
Total Functional Capacity (TFC)60% slowing of disease progression compared to the external control (p=0.033).[5]
Biomarker
Cerebrospinal Fluid (CSF) Neurofilament Light Chain (NfL)Mean levels were below baseline, indicating a reduction in neuronal death.[2][5] An 8.2% reduction was noted.[3]

Experimental Protocols

Preclinical Studies:

The efficacy and tolerability of AMT-130 were evaluated in a humanized mouse model of Huntington's disease.[4] A single dose of AMT-130 was administered to these mice. The primary outcomes measured were the reduction in the levels of the huntingtin protein, potential off-target effects, and the impact on brain morphology and cognitive function.[4] Patient-derived neuronal cells were also used to assess the extent of HTT lowering and to analyze off-target gene activity.[4]

Clinical Trials:

The safety and efficacy of AMT-130 have been investigated in multicenter, Phase I/II studies (including NCT04120493 and NCT05243017) in adult patients with early manifest Huntington's disease.[6][7][8] These studies included randomized, double-blind, and sham-controlled cohorts, as well as open-label cohorts.[7][8] Participants received a single administration of either a low or high dose of AMT-130 via MRI-guided, convection-enhanced stereotactic neurosurgical delivery directly into the striatum (caudate and putamen).[5] In some cohorts, an immunosuppression regimen was also administered.[6] The primary endpoint for efficacy was the change in the composite Unified Huntington's Disease Rating Scale (cUHDRS) over time, compared to a control group.[5] Secondary endpoints included changes in Total Functional Capacity (TFC) and levels of neurofilament light chain (NfL) in the cerebrospinal fluid, a biomarker for neuronal damage.[2][5] Patients are being followed for up to five or six years post-treatment.[7]

Visualizing the Mechanism and Workflow

Signaling Pathway of AMT-130

The following diagram illustrates the mechanism of action of AMT-130 at the cellular level.

AMT130_Mechanism cluster_neuron Neuron AAV5 AAV5 Vector (AMT-130) miRNA_gene miRNA Gene (DNA) AAV5->miRNA_gene Delivers miRNA Therapeutic miRNA miRNA_gene->miRNA Transcription RISC RISC Complex miRNA->RISC Binds to HTT_mRNA Huntingtin mRNA HTT_mRNA->RISC Targets mHTT_protein Mutant Huntingtin Protein HTT_mRNA->mHTT_protein Translation (Inhibited) Degradation mRNA Degradation RISC->Degradation Induces

AMT-130 mechanism of action within a neuron.

Experimental Workflow for AMT-130 Clinical Trials

This diagram outlines the general workflow for a patient participating in an AMT-130 clinical trial.

Clinical_Trial_Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Enrollment Enrollment & Randomization (Treatment vs. Control) Start->Enrollment Surgery Stereotactic Neurosurgery (AMT-130 or Sham Procedure) Enrollment->Surgery Core_Study Blinded Core Study Period (e.g., 12 months) Surgery->Core_Study Follow_up Long-term Unblinded Follow-up (up to 5-6 years) Core_Study->Follow_up Endpoint Data Collection & Analysis (cUHDRS, TFC, CSF NfL) Follow_up->Endpoint

Generalized workflow of AMT-130 clinical trials.

References

A Head-to-Head Battle for Protein Downregulation: TF-130 vs. siRNA Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the quest to understand and modulate protein function, researchers have a powerful arsenal of tools at their disposal. Among the most potent are technologies that can specifically reduce the levels of a target protein. This guide provides a comprehensive comparison of two leading methodologies: targeted protein degradation using a hypothetical PROTAC (Proteolysis Targeting Chimera) named TF-130, and messenger RNA (mRNA) silencing via small interfering RNA (siRNA) knockdown.

This guide will delve into the fundamental mechanisms, performance characteristics, and experimental considerations for each approach, providing a clear framework for selecting the optimal strategy for your research needs.

At a Glance: Key Differences Between this compound (PROTAC) and siRNA

FeatureThis compound (PROTAC)siRNA Knockdown
Mechanism of Action Post-translational: Hijacks the ubiquitin-proteasome system to induce degradation of the target protein.[1][2]Post-transcriptional: Degrades target mRNA, preventing protein translation.[][4]
Target Molecule ProteinmRNA
Mode of Action Catalytic: One this compound molecule can induce the degradation of multiple protein targets.[1][5]Stoichiometric: One siRNA molecule generally leads to the degradation of one mRNA molecule.
Onset of Effect Rapid, dependent on protein ubiquitination and degradation rates.Slower, requires mRNA degradation followed by cessation of new protein synthesis and turnover of existing protein.
Duration of Effect Can be sustained as long as the compound is present.[1]Typically transient, lasting 3-7 days, depending on cell division and siRNA stability.[6]
Specificity High, determined by the selectivity of the target-binding ligand and the formation of a stable ternary complex.[7]High, based on sequence complementarity.[8]
Potential Off-Target Effects Degradation of proteins structurally similar to the target; effects from the E3 ligase ligand.[9][10][11]"MicroRNA-like" silencing of unintended mRNAs with partial sequence homology.
"Undruggable" Targets Can target proteins lacking enzymatic activity, such as scaffolding proteins and transcription factors.[1][12]Can target any protein with a known mRNA sequence.[13]

Delving Deeper: Mechanisms of Action

The fundamental distinction between this compound and siRNA lies in the biological level at which they intervene to reduce protein levels.

This compound (PROTAC): Orchestrating Protein Destruction

This compound, as a PROTAC, is a heterobifunctional small molecule. It acts as a molecular bridge, simultaneously binding to the target protein and an E3 ubiquitin ligase.[2][14] This induced proximity facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural protein disposal machinery, the 26S proteasome.[1] The this compound molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.[5][15]

TF130_Mechanism cluster_0 This compound Action This compound This compound Ternary_Complex Ternary Complex (Target-TF-130-E3) This compound->Ternary_Complex Target_Protein Target Protein Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degraded Protein Fragments Proteasome->Degradation

Caption: Mechanism of this compound (PROTAC)-mediated protein degradation.

siRNA: Silencing the Genetic Messenger

In contrast, siRNA operates at the post-transcriptional level.[] An siRNA is a short, double-stranded RNA molecule that is introduced into the cytoplasm. Here, it is incorporated into the RNA-Induced Silencing Complex (RISC).[8][] The RISC complex is then guided by the unwound antisense strand of the siRNA to find and bind to the complementary messenger RNA (mRNA) sequence of the target gene. This binding leads to the cleavage and subsequent degradation of the mRNA, thereby preventing its translation into protein.[4]

siRNA_Mechanism cluster_1 siRNA Knockdown siRNA_ds Double-stranded siRNA RISC RISC Loading siRNA_ds->RISC RISC_active Activated RISC (with guide strand) RISC->RISC_active Binding mRNA Binding RISC_active->Binding mRNA Target mRNA mRNA->Binding Cleavage mRNA Cleavage Binding->Cleavage Degradation mRNA Fragments Cleavage->Degradation No_Protein No Protein Translation Cleavage->No_Protein

Caption: Mechanism of siRNA-mediated mRNA knockdown.

Performance Comparison: A Quantitative Overview

The choice between this compound and siRNA often depends on the specific experimental goals, as their performance characteristics can differ significantly.

Performance MetricThis compound (PROTAC)siRNA Knockdown
Efficacy (Typical) >80-95% protein degradation70-95% mRNA knockdown, protein reduction varies with protein half-life.[17][18]
Concentration for Effect Nanomolar to low micromolar range.Nanomolar range.
Time to Max Effect Typically 4-24 hours.24-72 hours, dependent on protein turnover rate.[19]
Reversibility Reversible upon compound washout.Effect diminishes over several days as siRNA is diluted or degraded.

Experimental Protocols

Successful implementation of either technology requires meticulous experimental design and execution. Below are generalized protocols for cell-based assays.

Experimental Workflow: A Visual Guide

Experimental_Workflow cluster_TF130 This compound (PROTAC) Workflow cluster_siRNA siRNA Workflow Seed_Cells_P Seed Cells Treat_P Treat with this compound (e.g., 1 nM - 10 µM) Seed_Cells_P->Treat_P Incubate_P Incubate (e.g., 4-24 hours) Treat_P->Incubate_P Lyse_P Cell Lysis Incubate_P->Lyse_P WB_P Western Blot (Protein Analysis) Lyse_P->WB_P Seed_Cells_S Seed Cells Transfect_S Transfect with siRNA (e.g., 10-50 nM) Seed_Cells_S->Transfect_S Incubate_S Incubate (e.g., 24-72 hours) Transfect_S->Incubate_S Lyse_S Cell Lysis / RNA Extraction Incubate_S->Lyse_S WB_S Western Blot (Protein Analysis) Lyse_S->WB_S qPCR_S RT-qPCR (mRNA Analysis) Lyse_S->qPCR_S

Caption: Comparative experimental workflows for this compound and siRNA.
Protocol 1: this compound (PROTAC)-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with this compound.[20][21]

Materials:

  • Cell line expressing the target protein

  • This compound compound and vehicle control (e.g., DMSO)

  • Complete cell culture medium

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows for optimal growth during the treatment period.

  • PROTAC Treatment: The following day, prepare serial dilutions of this compound in fresh culture medium. A typical concentration range is 1 nM to 10 µM.[20] Aspirate the old medium from the cells and add the medium containing this compound or a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the cells for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO2 incubator.[20]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and probe with a primary antibody against the target protein and a loading control.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate and capture the image.

  • Data Analysis: Quantify the band intensities using image analysis software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control.

Protocol 2: siRNA-Mediated Protein Knockdown

This protocol details the steps for knocking down a target protein using siRNA and validating the knockdown at both the mRNA and protein levels.

Materials:

  • Cell line of interest

  • Target-specific siRNA and a non-targeting control siRNA

  • Transfection reagent (e.g., lipofectamine)

  • Opti-MEM or other serum-free medium

  • Complete cell culture medium

  • Materials for Western Blotting (as in Protocol 1)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and real-time PCR system

  • Primers for the target gene and a reference gene (e.g., 18S rRNA, GAPDH)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates so they are 50-70% confluent at the time of transfection.

  • Transfection:

    • On the day of transfection, dilute the siRNA (e.g., to a final concentration of 10-50 nM) and the transfection reagent in separate tubes of serum-free medium.

    • Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells in fresh medium.

  • Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal time will depend on the turnover rates of the target mRNA and protein.

  • Sample Collection:

    • For Protein Analysis: Lyse the cells and proceed with protein quantification and Western blotting as described in Protocol 1.

    • For mRNA Analysis: Lyse the cells and extract total RNA using a suitable kit.

  • RT-qPCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target gene and a reference gene.[19][22]

    • Analyze the data using the ΔΔCt method to determine the relative mRNA expression levels.[23]

  • Data Analysis: Compare the protein levels (from Western blot) and mRNA levels (from RT-qPCR) in cells treated with the target-specific siRNA to those treated with the non-targeting control siRNA.

Signaling Pathway Modulation: An Example

Both this compound and siRNA can be used to dissect signaling pathways by downregulating key protein components. For instance, consider the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation and is often dysregulated in cancer.[]

PI3K_Akt_Pathway cluster_pathway PI3K/Akt Signaling Pathway cluster_intervention Intervention Points Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival & Proliferation Downstream->Response TF130_Akt This compound targeting Akt (Protein Degradation) TF130_Akt->Akt degrades siRNA_Akt siRNA targeting Akt mRNA (mRNA Degradation) siRNA_Akt->Akt prevents synthesis of

Caption: Modulation of the PI3K/Akt pathway by this compound or siRNA.

By using either a this compound molecule designed to degrade Akt or an siRNA targeting Akt mRNA, researchers can effectively block this signaling cascade. This allows for the study of the specific roles of Akt in cellular processes and its potential as a therapeutic target.

Conclusion: Choosing the Right Tool for the Job

Both this compound (representing the PROTAC technology) and siRNA are powerful and specific tools for reducing the levels of a target protein. The choice between them depends on the specific research question and experimental context.

  • This compound (PROTACs) are ideal for studying the acute effects of protein loss, investigating the function of non-enzymatic proteins, and for therapeutic applications where sustained protein degradation is desired. Their catalytic nature allows for potent effects at low concentrations.

  • siRNA knockdown is a well-established and versatile tool for high-throughput screening and for applications where transient gene silencing is sufficient. It provides a direct link between a specific gene transcript and a phenotype.

By understanding the distinct mechanisms, performance characteristics, and experimental considerations of each technology, researchers can make an informed decision to effectively probe the complexities of the proteome.

References

Benchmarking AMT-130: A Comparative Analysis of Gene Therapy for Huntington's Disease

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental gene therapy AMT-130 against other therapeutic strategies for Huntington's Disease. It includes a summary of available clinical trial data, detailed experimental protocols, and visualizations of the therapeutic mechanism and experimental workflows.

Performance Snapshot: AMT-130 in Clinical Trials

Recent findings from the Phase I/II clinical trial of AMT-130, a gene therapy developed by uniQure, have shown promising results in slowing the progression of Huntington's disease. Patients treated with a high dose of AMT-130 demonstrated a 75% slower disease progression after 36 months compared to a control group of untreated individuals.[1][2] This significant outcome was measured using the composite Unified Huntington's Disease Rating Scale, which assesses motor, cognitive, behavioral, and functional decline.[1][2] Furthermore, a key biomarker of neurodegeneration, the cerebrospinal neurofilament light protein, showed an average reduction of 8.2% in treated patients, indicating a potential neuroprotective effect.[1]

Comparative Data Summary

Therapeutic ApproachProduct NameMechanism of ActionKey Performance MetricPublished Data Source
Gene Therapy (RNAi) AMT-130 Silences the huntingtin (HTT) gene to reduce the production of the mutant huntingtin protein (mHTT).[1][3][4]75% slowing of disease progression at 36 months (high dose).[1][2]Phase I/II Clinical Trial Data (uniQure)[1][2][4]
Antisense Oligonucleotide TominersenTargets huntingtin mRNA to reduce the production of the huntingtin protein.Did not meet primary endpoint in Phase III trial; development continues for younger adult patients.GENERATION HD1 (Roche)
Small Molecule (Splicing Modifier) PTC518Modifies the splicing of huntingtin pre-mRNA to reduce mHTT protein levels.Phase II PIVOT-HD study ongoing.PIVOT-HD (PTC Therapeutics)
Small Molecule (Oral) SKY-0515Aims to lower huntingtin protein levels.Pre-clinical and early clinical development.SK Life Science
Antisense Oligonucleotide WVE-003Allele-selective, targeting mHTT SNP3 to lower mutant huntingtin while preserving wild-type.SELECT-HD study ongoing.SELECT-HD (Wave Life Sciences)

Experimental Protocols

AMT-130 Administration and Monitoring

The administration of AMT-130 is a one-time procedure involving direct delivery to the brain.

Surgical Protocol:

  • Patient Preparation: Standard pre-operative procedures are followed.

  • Stereotactic Neurosurgery: Using live MRI guidance, catheters are inserted to precisely target the striatum, a brain region significantly affected by Huntington's disease.[1][2]

  • Infusion: AMT-130, packaged in a non-harmful adeno-associated virus (AAV5) vector, is infused directly into the target brain tissue.[4] The AAV5 acts as a delivery vehicle for the genetic material.[4]

  • Post-operative Care: Patients are monitored for recovery and any potential adverse effects.

Monitoring Protocol:

  • Clinical Assessment: Disease progression is monitored using the composite Unified Huntington's Disease Rating Scale (c-UHDRS) and the Total Functional Capacity (TFC) scale at regular intervals.[2]

  • Biomarker Analysis: Cerebrospinal fluid (CSF) is collected to measure levels of neurofilament light protein (NfL), a marker of neuronal damage.[1]

Visualizing the Mechanism and Workflow

AMT-130 Mechanism of Action

AMT130_Mechanism cluster_cell Neuron AMT130 AMT-130 (AAV5 Vector) DNA AMT-130 DNA AMT130->DNA Enters neuron & releases DNA Therapeutic_RNA Therapeutic microRNA DNA->Therapeutic_RNA Transcription RISC RISC Complex Therapeutic_RNA->RISC Binds to HTT_mRNA Huntingtin mRNA HTT_mRNA->RISC Binds to Degradation mRNA Degradation RISC->Degradation Cleavage of Huntingtin mRNA mHTT_Protein Mutant Huntingtin Protein (Reduced Production) Degradation->mHTT_Protein

Caption: AMT-130 mechanism of action within a neuron.

AMT-130 Clinical Trial Workflow

Clinical_Trial_Workflow cluster_workflow AMT-130 Phase I/II Trial Workflow Patient_Screening Patient Screening & Informed Consent Baseline_Assessment Baseline Assessment (c-UHDRS, TFC, CSF NfL) Patient_Screening->Baseline_Assessment Treatment AMT-130 Administration (Stereotactic Neurosurgery) Baseline_Assessment->Treatment Follow_up Long-term Follow-up (36 months) Treatment->Follow_up Data_Analysis Data Analysis & Endpoint Evaluation Follow_up->Data_Analysis

Caption: High-level workflow for the AMT-130 clinical trial.

References

Independent Validation of TF-130 Binding Affinity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the binding affinity of various compounds targeting the p53-MDM2 interaction, a critical axis in cancer research. Due to the unavailability of public data for a compound specifically designated "TF-130," this document serves as a template, utilizing the well-characterized p53-MDM2 system as an illustrative example. The methodologies and data presentation formats provided herein can be directly adapted for the evaluation and comparison of proprietary compounds like this compound against established benchmarks.

The tumor suppressor protein p53 plays a crucial role in preventing cancer formation, earning it the title "guardian of the genome." Its activity is tightly regulated by the E3 ubiquitin ligase MDM2, which binds to p53 and targets it for degradation.[1] In many cancers where p53 is not mutated, its function is suppressed by the overexpression of MDM2.[2] Therefore, inhibiting the p53-MDM2 interaction to reactivate p53 is a promising therapeutic strategy. This guide compares the binding affinities of several known small-molecule and peptide inhibitors of this interaction.

Quantitative Comparison of Binding Affinities

The binding affinities of various inhibitors for MDM2 are summarized below. These values, obtained from independent studies, provide a quantitative basis for comparing their potency. The primary metrics used are the dissociation constant (Kd) and the inhibition constant (Ki), both of which are inversely proportional to binding affinity (i.e., a lower value indicates a stronger binder).

CompoundTypeTargetAffinity MetricValue (nM)Reference
p53 (15-29 peptide) PeptideMDM2Kd140 - 162[3][4]
Nutlin-3 Small MoleculeMDM2Ki36[2]
MDM2Kd83 - 263[3]
MDMXKi9,400[5]
MI-219 Small MoleculeMDM2Ki5[2][5][6]
MDMXKi (est.)55,700[5]
PMI (peptide) PeptideMDM2Kd3.4[3]
MDMXKd4.2[3]

Experimental Protocols

The binding affinity data presented in this guide are typically determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). Below is a representative protocol for an SPR-based competition assay, which is commonly used to determine the binding affinity of unlabeled molecules.

Surface Plasmon Resonance (SPR) - Competition Assay

Objective: To determine the equilibrium dissociation constant (Kd) of a test compound (e.g., this compound) for the MDM2 protein by measuring its ability to compete with a known binding partner (p53 peptide).

Materials:

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Recombinant human MDM2 protein (residues 1-109 or similar construct)

  • Synthetic p53 peptide (e.g., residues 15-29) with an N-terminal amine for immobilization

  • Test compounds (e.g., this compound, Nutlin-3) at various concentrations

  • Running buffer: 10 mM HEPES, 150 mM NaCl, 0.005% P20 surfactant, pH 7.4

Procedure:

  • Sensor Chip Preparation:

    • The CM5 sensor chip is activated using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • The p53 peptide is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface to achieve immobilization to the desired level (e.g., ~36 response units).[4]

    • The surface is then deactivated by injecting 1 M ethanolamine-HCl.

    • A reference flow cell is prepared similarly but without the p53 peptide to allow for background signal subtraction.

  • Competition Assay:

    • A constant, subsaturating concentration of MDM2 protein is prepared in the running buffer.

    • A dilution series of the test compound (e.g., this compound) is prepared.

    • Each concentration of the test compound is mixed with the constant concentration of MDM2 and incubated briefly to allow for binding to reach equilibrium.

    • The mixtures are then injected over the p53-immobilized and reference flow cells at a constant flow rate.

    • The SPR response, which is proportional to the amount of MDM2 binding to the immobilized p53, is recorded. As the concentration of the test compound increases, it will bind to MDM2 in solution, reducing the amount of MDM2 available to bind to the p53 on the chip, thus decreasing the SPR signal.

  • Data Analysis:

    • The equilibrium response is plotted against the logarithm of the test compound concentration.

    • The data are fitted to a suitable competition binding model to determine the IC50 value (the concentration of the test compound that inhibits 50% of MDM2 binding to the p53 peptide).

    • The Kd of the test compound is then calculated from the IC50 value using an appropriate equation that takes into account the concentration of MDM2 and the Kd of the MDM2-p53 interaction.

Visualizations

p53-MDM2 Autoregulatory Feedback Loop

The following diagram illustrates the negative feedback loop between the tumor suppressor p53 and its negative regulator, MDM2. Stress signals activate p53, which then transcriptionally activates the MDM2 gene. The resulting MDM2 protein, in turn, binds to p53, promoting its degradation and thus keeping p53 levels in check. Inhibitors of this interaction block the degradation of p53, leading to its accumulation and enhanced tumor suppressor activity.

p53_MDM2_Pathway Stress Cellular Stress (e.g., DNA Damage) p53 p53 Stress->p53 Activates MDM2_gene MDM2 Gene p53->MDM2_gene Induces Transcription Degradation p53 Degradation p53->Degradation Response Tumor Suppressor Response (Apoptosis, Arrest) p53->Response Initiates MDM2_protein MDM2 Protein MDM2_gene->MDM2_protein Translation MDM2_protein->p53 Binds to MDM2_protein->Degradation Promotes Inhibitor MDM2 Inhibitor (e.g., this compound) Inhibitor->MDM2_protein Inhibits SPR_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Activate SPR Sensor Chip B Immobilize p53 Peptide Ligand A->B E Inject Mixture over Sensor B->E C Prepare MDM2 & Test Compound Solutions D Incubate MDM2 with Test Compound C->D D->E F Measure SPR Response Signal E->F G Plot Response vs. Compound Concentration F->G H Calculate IC50 G->H I Determine Kd H->I

References

A Comparative Analysis of TF-130: In Vitro and In Vivo Efficacy in Huntington's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo effects of TF-130 (also known as AMT-130), a promising gene therapy for Huntington's disease. The data presented is compiled from preclinical studies and ongoing clinical trials to offer an objective overview of its performance.

This compound is an investigational gene therapy that utilizes an adeno-associated virus serotype 5 (AAV5) vector to deliver a specially designed microRNA (miRNA) that targets the huntingtin (HTT) gene.[1][2] The therapeutic goal is to lower the production of the huntingtin protein, which is the root cause of Huntington's disease, thereby slowing the progression of this devastating neurodegenerative disorder. This one-time administered therapy is delivered directly to the brain via a neurosurgical procedure.

Mechanism of Action: RNA Interference

This compound's mechanism of action is based on RNA interference (RNAi), a natural cellular process for regulating gene expression.[3] The AAV5 vector delivers a transgene encoding the miRNA to neuronal cells. Once inside the cell nucleus, this transgene is expressed, and the resulting miRNA is processed and loaded into the RNA-induced silencing complex (RISC). This complex then binds to the messenger RNA (mRNA) of the huntingtin gene, leading to its degradation and a subsequent reduction in the synthesis of the huntingtin protein.[4]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm AAV5 Vector AAV5 Vector Transgene Transgene AAV5 Vector->Transgene Delivers miRNA Precursor miRNA Precursor Transgene->miRNA Precursor Transcription RISC RISC miRNA Precursor->RISC Processing & Loading HTT mRNA HTT mRNA RISC->HTT mRNA Binds to Degraded HTT mRNA HTT mRNA->Degraded HTT mRNA Degradation Huntingtin Protein Huntingtin Protein HTT mRNA->Huntingtin Protein Translation (Inhibited)

Caption: this compound Signaling Pathway.

In Vitro Efficacy: Targeting Huntingtin in Patient-Derived Neurons

Studies using induced pluripotent stem cell (iPSC)-derived neuronal cultures from Huntington's disease patients have demonstrated the potent and specific activity of this compound at the cellular level.

Cell TypeTreatmentHTT mRNA ReductionHuntingtin Protein ReductionOff-Target Effects
HD Patient iPSC-derived NeuronsAAV5-miHTT57%68%None Observed
HD Patient iPSC-derived AstrocytesAAV5-miHTTNot ReportedNot ReportedNone Observed

Experimental Protocol Summary: In Vitro Efficacy in iPSC-Derived Neuronal Cultures

Human iPSCs from patients with Huntington's disease were differentiated into neuronal and astrocyte cultures. These cultures were then treated with the AAV5-miHTT vector (this compound). The efficacy of the treatment was assessed by measuring the levels of HTT mRNA and huntingtin protein. Off-target effects were evaluated through small RNA sequencing and qPCR analysis of predicted off-target transcripts to ensure the specificity of the miRNA.

In Vivo Efficacy: Preclinical and Clinical Evidence

The therapeutic potential of this compound has been evaluated in multiple animal models of Huntington's disease and in human clinical trials.

Preclinical Data in Animal Models

Preclinical studies in mice, rats, and minipigs have shown that this compound can effectively lower mutant huntingtin protein in the brain and alleviate disease-related pathology.

Animal ModelAdministrationKey Findings
Humanized HD MiceBilateral intra-striatal injectionPreserved striatal volume and cognitive function.
Rat Model of HDIntracerebral administrationSuppression of mutant HTT aggregate formation and prevention of neuronal dysfunction.
tgHD Minipig ModelIntra-striatal administrationDose-dependent reduction of human mutant HTT mRNA in the putamen (up to 47.5%) and thalamus (up to 72.8%).[5]

Experimental Protocol Summary: Preclinical In Vivo Studies

Animal models of Huntington's disease, including humanized mice, rats, and transgenic minipigs, received direct, bilateral injections of this compound into the striatum. The distribution of the AAV5 vector and the expression of the miRNA were assessed in various brain regions. The primary efficacy endpoints included the measurement of mutant HTT mRNA and protein levels, histological analysis of huntingtin aggregates, and behavioral tests to assess motor and cognitive function.

Clinical Data in Huntington's Disease Patients

Phase I/II clinical trials (NCT04120493 and NCT05243017) are evaluating the safety and efficacy of two doses of this compound (low and high) compared to a sham control group in patients with early manifest Huntington's disease.[6][7]

ParameterHigh-Dose this compound (at 36 months)Control Group (Propensity-Matched)
Disease Progression (cUHDRS) 75% slowingBaseline progression
Functional Decline (TFC) 60% slowingBaseline progression
Neurodegeneration Biomarker (CSF NfL) 8.2% reduction from baselineIncrease from baseline

Clinical Trial Protocol Summary

Participants in the clinical trials are randomized to receive a single administration of either a low or high dose of this compound or a sham surgery.[2] The treatment is delivered via MRI-guided, convection-enhanced stereotactic neurosurgical injection directly into the striatum (caudate and putamen). Patients are monitored for safety and various efficacy endpoints, including the composite Unified Huntington's Disease Rating Scale (cUHDRS), Total Functional Capacity (TFC), and levels of neurofilament light chain (NfL) in the cerebrospinal fluid (CSF), a biomarker of neurodegeneration.[2] Some cohorts also receive an immunosuppression regimen.

cluster_procedure Surgical Procedure cluster_followup Post-Treatment Follow-up Patient Screening Patient Screening Randomization Randomization Patient Screening->Randomization High-Dose this compound High-Dose this compound Randomization->High-Dose this compound Group 1 Low-Dose this compound Low-Dose this compound Randomization->Low-Dose this compound Group 2 Sham Surgery Sham Surgery Randomization->Sham Surgery Control MRI-guided Injection MRI-guided Injection High-Dose this compound->MRI-guided Injection Low-Dose this compound->MRI-guided Injection Incision Incision Sham Surgery->Incision Follow-up Follow-up MRI-guided Injection->Follow-up Incision->Follow-up Safety Monitoring Safety Monitoring Follow-up->Safety Monitoring Efficacy Assessment Efficacy Assessment Follow-up->Efficacy Assessment cUHDRS cUHDRS Efficacy Assessment->cUHDRS TFC TFC Efficacy Assessment->TFC CSF NfL CSF NfL Efficacy Assessment->CSF NfL

Caption: Clinical Trial Workflow.

Comparison with Alternative Therapies

While direct head-to-head experimental data is limited, this compound can be compared to other investigational therapies for Huntington's disease based on their mechanism of action and mode of administration.

TherapyMechanism of ActionAdministration
This compound (AMT-130) AAV5-miRNA mediated HTT mRNA degradationOne-time, direct brain surgery
Tominersen Antisense oligonucleotide targeting HTT mRNARepeated intrathecal injections
SKY-0515 / Votoplam Small molecule splicing modifier of HTT mRNAOral (pill)
WVE-003 Antisense oligonucleotide targeting mutant HTT mRNARepeated intrathecal injections

Unlike therapies requiring repeated administrations, this compound is designed as a one-time treatment.[2] Its direct delivery to the most affected brain regions aims for high local efficacy.

Summary

This compound has demonstrated robust and targeted reduction of huntingtin protein in in vitro models using patient-derived cells. Preclinical in vivo studies have translated these findings into functional improvements in animal models of Huntington's disease. Most notably, data from ongoing clinical trials suggest that a single high dose of this compound can significantly slow the course of the disease in patients. While further research and long-term follow-up are necessary, the collective evidence positions this compound as a potentially transformative therapeutic approach for Huntington's disease.

References

A Comparative Analysis of TF-130 (MRG004A) Efficacy in Primary Patient Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel antibody-drug conjugate (ADC) TF-130, also known as MRG004A, with alternative therapies for heavily pretreated solid tumors. The data presented is based on clinical trial results in primary patient samples, offering valuable insights for researchers, scientists, and drug development professionals in the oncology space.

MRG004A is an investigational ADC targeting Tissue Factor (TF), a protein overexpressed in various solid tumors and associated with poor prognosis.[1][2] This therapeutic approach allows for the targeted delivery of a potent cytotoxic payload, monomethyl auristatin E (MMAE), to cancer cells.[1][2]

Comparative Efficacy in Heavily Pretreated Patient Populations

Clinical data from a Phase I/II first-in-human study of MRG004A has demonstrated promising anti-tumor activity in patients with advanced solid tumors who have undergone multiple prior lines of therapy.[1][2] The following table summarizes the efficacy of MRG004A in primary patient samples from this trial and compares it with established alternative treatments for similar patient populations.

Cancer TypeTreatmentPatient PopulationObjective Response Rate (ORR)Disease Control Rate (DCR)
Pancreatic Cancer MRG004A (2.0mg/kg) 12 evaluable patients, median 3 prior therapies33.3% (4/12) 83.3% (10/12)
FOLFIRINOXFirst-line metastatic setting~32%~50-70%
Gemcitabine + nab-paclitaxelFirst-line metastatic setting~23%~48%
NALIRIFOX (liposomal irinotecan + 5-FU/leucovorin + oxaliplatin)Post-gemcitabine-based therapy~11%~44%
Triple-Negative Breast Cancer (TNBC) MRG004A 4 patients, heavily pretreated25% (1/4) 50% (2/4)
Sacituzumab govitecanMetastatic, ≥2 prior therapies~33%~78%
Pembrolizumab + Chemotherapy (PD-L1 positive)First-line metastatic setting~56%~65%
CapecitabinePost-neoadjuvant chemotherapyNot directly comparableNot directly comparable
Cervical Cancer MRG004A 2 patients, 4 prior therapies50% (1/2) 100% (2/2)
Pembrolizumab (PD-L1 positive)Recurrent or metastatic~14%~37%
Cemiplimab (PD-L1 positive)Recurrent or metastatic~17%Not Reported
Chemotherapy combinations (e.g., cisplatin + paclitaxel)Recurrent or metastatic~29-36%~71-84%

Mechanism of Action: this compound (MRG004A) Signaling Pathway

The following diagram illustrates the proposed mechanism of action for MRG004A.

TF130_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Tumor Cell Membrane cluster_intracellular Intracellular Space MRG004A MRG004A (ADC) TF Tissue Factor (TF) Receptor MRG004A->TF 1. Binding Endosome Endosome TF->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking MMAE MMAE Payload Lysosome->MMAE 4. Payload Release Tubulin Microtubule Disruption MMAE->Tubulin 5. Target Engagement Apoptosis Apoptosis (Cell Death) Tubulin->Apoptosis 6. Cytotoxic Effect

Mechanism of action of the antibody-drug conjugate MRG004A.

Experimental Protocols

The efficacy of MRG004A in primary patient samples was evaluated in a first-in-human, open-label, multicenter, Phase I/II dose-escalation and expansion study.[1][2] A summary of the key methodologies is provided below.

Patient Selection:

  • Patients with unresectable or metastatic solid tumors with documented progression on prior systemic therapies were enrolled.[2]

  • An Eastern Cooperative Oncology Group (ECOG) performance status of 0-1 was required.[2]

  • Baseline tumor tissue was collected to evaluate Tissue Factor (TF) expression.[1][2]

Study Design and Treatment:

  • The study consisted of a dose-escalation phase to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D), followed by a dose-expansion phase.[1][2]

  • MRG004A was administered as a monotherapy via intravenous infusion once every three weeks.[2]

Efficacy Assessment:

  • Tumor response was evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.[2]

  • Primary endpoints included safety, MTD, RP2D, Objective Response Rate (ORR), and Disease Control Rate (DCR).[1][2]

  • The association between TF expression levels and clinical response was also assessed.[1]

Ex Vivo Drug Sensitivity Testing on Primary Patient Samples (General Protocol):

While the specific ex vivo protocol for the MRG004A trial is not detailed in the provided search results, a general workflow for such an assay is outlined below. This methodology is crucial for personalized medicine approaches.

ExVivo_Workflow PatientSample Primary Patient Tumor Sample Dissociation Enzymatic/Mechanical Dissociation PatientSample->Dissociation CellCulture Single-Cell Suspension & Culture Dissociation->CellCulture DrugTreatment Incubation with This compound / Alternatives CellCulture->DrugTreatment ViabilityAssay Cell Viability & Apoptosis Assay DrugTreatment->ViabilityAssay DataAnalysis Data Analysis & Response Prediction ViabilityAssay->DataAnalysis

General workflow for ex vivo drug sensitivity testing.

Protocol Steps:

  • Sample Collection and Processing: Fresh tumor tissue is obtained from patients via biopsy or surgical resection. The tissue is then mechanically and enzymatically dissociated to obtain a single-cell suspension.

  • Cell Culture: The isolated primary tumor cells are cultured under conditions that maintain their viability and key characteristics.

  • Drug Incubation: A panel of drugs, including the investigational agent (e.g., this compound) and standard-of-care alternatives, are added to the cell cultures at various concentrations.

  • Viability and Apoptosis Assays: After a defined incubation period, cell viability and apoptosis are measured using techniques such as flow cytometry, high-content imaging, or luminescence-based assays.

  • Data Analysis: The dose-response curves for each drug are generated to determine metrics like the half-maximal inhibitory concentration (IC50). This data helps predict the patient's potential response to different treatments.

This guide highlights the potential of this compound (MRG004A) as a promising therapeutic option for heavily pretreated patients with TF-overexpressing solid tumors. The provided data and protocols serve as a valuable resource for the scientific community to further evaluate and compare this novel agent against existing cancer therapies.

References

Long-Term Efficacy and Safety of AMT-130 in Huntington's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term effects of AMT-130, an investigational gene therapy for Huntington's disease (HD), with control groups. The data presented is based on the results from the ongoing Phase I/II clinical trials.

Overview of AMT-130

Huntington's disease is a progressive neurodegenerative disorder caused by a mutation in the huntingtin gene (HTT), leading to the production of a toxic mutant huntingtin protein (mHTT). AMT-130 is a gene therapy designed to suppress the production of both the healthy and mutant forms of the huntingtin protein.[1][2][3] It is administered as a one-time treatment directly into the striatum of the brain via a complex neurosurgical procedure called stereotactic surgery.[1][3][4] The therapy utilizes a harmless adeno-associated virus serotype 5 (AAV5) vector to deliver a microRNA (miRNA) that targets the huntingtin messenger RNA (mRNA), marking it for degradation and thereby reducing the production of the huntingtin protein.[1][3][4]

Long-Term Clinical and Biomarker Data

The Phase I/II clinical program for AMT-130 has demonstrated promising long-term safety and efficacy data. The studies include cohorts that received a low dose or a high dose of AMT-130, as well as control groups that underwent an imitation surgery or were drawn from external natural history studies.[5]

Clinical Efficacy

Data from 36 months of follow-up for the high-dose group shows a statistically significant slowing of disease progression compared to a propensity score-matched external control group.

Clinical Endpoint AMT-130 High Dose (36 Months) External Control (36 Months) Outcome
composite Unified Huntington's Disease Rating Scale (cUHDRS) Mean change from baseline: -0.38Mean change from baseline: -1.5275% slowing of disease progression (p=0.003)
Total Functional Capacity (TFC) --60% slowing of disease progression (p=0.033)
Total Motor Score (TMS) --Positive trend, not statistically confirmed
Symbol Digit Modalities Test (SDMT) --88% slower decline in processing speed
Stroop Word Reading Test (SWRT) --113% slower decline in word recognition and processing

Table 1: Comparison of Clinical Outcomes at 36 Months for High-Dose AMT-130 vs. External Control.

Biomarker Analysis

Biomarker data provides further evidence of the potential disease-modifying effects of AMT-130.

Biomarker AMT-130 Treated Group Control Group Key Findings
Mutant Huntingtin Protein (mHTT) in CSF (12 Months) Mean decrease of 53.8% from baseline[5]Mean decrease of 16.8% from baseline (after initial increase)[5]AMT-130 led to a more substantial and sustained reduction in mHTT.
Neurofilament Light Chain (NfL) in CSF Increased post-surgery, then declined. At 12 months, mean increase of 8% from baseline.[5] At 36 months (high dose), mean levels were below baseline (about an 8% drop).[1][6]-Suggests a reduction in neuronal damage over the long term.[1][7][8]

Table 2: Comparison of Biomarker Changes.

Safety and Tolerability

AMT-130 has been generally well-tolerated.[5] The most common side effects were related to the surgical procedure itself and have typically resolved.[1] No serious adverse events related to AMT-130 were reported in the low-dose cohort at the 12-month follow-up.[5] Two serious adverse events unrelated to the treatment were a deep-vein thrombosis and transient post-operative delirium, both of which resolved.[5]

Experimental Protocols

AMT-130 Administration

The administration of AMT-130 is a one-time procedure involving MRI-guided, convection-enhanced stereotactic neurosurgical delivery directly into the striatum (caudate and putamen). Tiny catheters, approximately the thickness of a US penny, are used for the infusion.[2]

Clinical Trial Design

The Phase I/II clinical program consists of multiple studies with staggered enrollment.[9] The initial US study (NCT04120493) was a randomized, double-blind, sham-controlled trial for the first 12 months, followed by an unblinded long-term follow-up of up to five years.[10] A subsequent European study (NCT05243017) is an open-label trial.[9] The studies include different cohorts receiving either a low dose (6x10¹² vector genomes) or a high dose of AMT-130.[5][9] Some cohorts also include an immunosuppression regimen to manage potential immune responses.[9]

The control group in the initial study consisted of patients who received an imitation surgery.[5] For long-term efficacy analysis, a propensity score-matched external control group was derived from the Enroll-HD database, a longitudinal observational study of Huntington's disease families.[8]

Visualizing the Science

AMT-130 Mechanism of Action

AMT130_Mechanism_of_Action cluster_neuron Striatal Neuron AAV5 AAV5 Vector (AMT-130) DNA AMT-130 DNA AAV5->DNA Delivers miRNA Blocking miRNA DNA->miRNA Transcribes HTT_mRNA Huntingtin mRNA miRNA->HTT_mRNA Binds to Degradation mRNA Degradation HTT_mRNA->Degradation Leads to No_Protein Reduced Huntingtin Protein Production Degradation->No_Protein Results in

Caption: Mechanism of action for AMT-130 in reducing huntingtin protein production.

AMT-130 Clinical Trial Workflow

Clinical_Trial_Workflow cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Early Manifest Huntington's Disease Patient Randomization Randomization Patient->Randomization AMT130_Dose AMT-130 Infusion (Low or High Dose) Randomization->AMT130_Dose Control Imitation Surgery (Control) Randomization->Control FollowUp Long-Term Follow-up (Up to 5 years) AMT130_Dose->FollowUp Control->FollowUp Analysis Data Analysis (Clinical & Biomarker) FollowUp->Analysis Comparison Comparison to External Control Analysis->Comparison

Caption: Simplified workflow of the AMT-130 Phase I/II clinical trials.

Conclusion

The long-term data from the Phase I/II trials of AMT-130 suggest that this one-time gene therapy has the potential to be a disease-modifying treatment for Huntington's disease. The observed slowing of clinical progression and favorable changes in key biomarkers are encouraging. However, it is important to note that these results are from a small number of participants, and longer-term follow-up is necessary to fully understand the safety and efficacy of AMT-130.[1][7] The use of an external control group, while a standard practice in such trials, also warrants careful interpretation of the results.[7] Nevertheless, these findings represent a significant advancement in the field of Huntington's disease therapeutics.

References

Safety Operating Guide

Proper Disposal of TF-130: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides comprehensive, step-by-step procedures for the proper disposal of TF-130, with a primary focus on Trifluoroacetic Acid (TFA), a common laboratory chemical that "this compound" may signify.

Disclaimer: The identifier "this compound" is not a standard chemical name. This document is prepared under the assumption that "this compound" refers to Trifluoroacetic Acid (TFA). However, it is imperative to verify the chemical identity by consulting the Safety Data Sheet (SDS) provided by the manufacturer before following any disposal procedures. Other substances with similar identifiers exist, such as "Finnol 3500 this compound" (a tackifier resin), "TRANSOP 130B(TF-130B)" (a detergent), and various cyanoacrylate adhesives. The disposal protocols for these substances will differ significantly.

Essential Safety and Handling Precautions

Before initiating any disposal process, adhere to the following safety protocols:

  • Consult Institutional Guidelines: Always prioritize your institution's specific Chemical Hygiene Plan and waste disposal procedures.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or polyethylene are recommended), and safety glasses with side shields.[1]

  • Ventilation: Conduct all handling and disposal activities within a properly functioning chemical fume hood to minimize inhalation of corrosive vapors.[2][3]

  • Spill Management: In case of a spill, contain it with an inert absorbent material like sand or vermiculite.[4] For minor spills, follow your institution's spill cleanup protocol. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.[2][5]

Quantitative Data for Trifluoroacetic Acid (TFA)

The following table summarizes key quantitative data for Trifluoroacetic Acid, crucial for its safe handling and disposal.

PropertyValueSource(s)
Boiling Point 72.4 °C / 162.3 °F[3]
Melting Point -15.4 °C / 4.3 °F[3]
pH 2 (100 g/L aq. sol.)
Vapor Pressure 107 mbar @ 25 °C
Acute Oral Toxicity (Rat LD50) 645 mg/kg[6]
Hazards Causes severe skin burns and eye damage, Harmful if inhaled, Harmful to aquatic life with long lasting effects.[3][4]

Experimental Protocol: Neutralization of Small Quantities of TFA Waste

For very dilute solutions of TFA, some institutional protocols may allow for neutralization prior to disposal. This procedure should only be carried out by trained personnel and in strict accordance with your institution's approved procedures.

  • Preparation: Work in a chemical fume hood. Prepare a neutralizing agent, such as a dilute solution of sodium bicarbonate or sodium hydroxide. Have pH paper readily available.

  • Cooling: Place the container with the acidic waste in an ice bath to manage the heat generated during neutralization.

  • Slow Addition: Slowly and carefully add the neutralizing agent to the TFA waste while stirring continuously.

  • pH Monitoring: Frequently monitor the pH of the solution. Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.

  • Disposal: Dispose of the neutralized solution as per your institution's guidelines for aqueous waste.

This compound (Trifluoroacetic Acid) Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of TFA waste.

TF130_Disposal_Workflow cluster_pre_disposal Pre-Disposal Steps cluster_waste_collection Waste Collection cluster_disposal_pathway Disposal Pathway start Identify Waste as Trifluoroacetic Acid (TFA) ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Chemical-Resistant Gloves start->ppe Consult SDS fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Compatible, Labeled Hazardous Waste Container fume_hood->waste_container segregate Segregate from Incompatible Wastes (e.g., bases, oxidizers) waste_container->segregate collect Collect TFA Waste (liquid and contaminated solids) in the designated container segregate->collect close_container Keep Container Tightly Closed collect->close_container store Store in a Designated Satellite Accumulation Area close_container->store request_pickup Arrange for Waste Pickup by Institutional EHS store->request_pickup final_disposal Final Disposal via Approved Hazardous Waste Facility request_pickup->final_disposal

Caption: Workflow for the safe disposal of Trifluoroacetic Acid (TFA) waste.

Step-by-Step Disposal Procedures for Trifluoroacetic Acid

  • Waste Identification and Segregation:

    • Clearly label all waste containing TFA as "Hazardous Waste: Trifluoroacetic Acid".[2]

    • Segregate TFA waste from incompatible materials, particularly bases, oxidizing agents, and reducing agents, to prevent violent reactions.[2][5]

  • Waste Collection and Storage:

    • Liquid Waste: Collect all liquid TFA waste in a designated, leak-proof, and chemically compatible container.[2] Keep the container tightly closed when not in use.

    • Solid Waste: Any materials contaminated with TFA, such as pipette tips, gloves, and absorbent materials, must be disposed of as hazardous waste.[5] Collect these in a separate, clearly labeled solid waste container.

    • Storage: Store waste containers in a designated satellite accumulation area, away from heat and direct sunlight.[2]

  • Disposal Pathway:

    • Do Not Pour Down the Drain: Trifluoroacetic acid should never be disposed of down the sink.[2]

    • Professional Disposal: The primary and recommended disposal method is through your institution's Environmental Health and Safety (EHS) department.[2][5] They will arrange for collection and disposal at a licensed hazardous waste facility.

    • Empty Containers: Triple-rinse empty TFA containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of according to your institution's guidelines for empty chemical containers.

Disposal of Cyanoacrylate Adhesives

If "this compound" refers to a cyanoacrylate adhesive (super glue), the disposal procedure is different:

  • Cure Residual Adhesive: For small amounts of leftover adhesive in a container, induce polymerization by adding a small amount of water.[1] This will solidify the adhesive.

  • Trash Disposal: Once the adhesive is fully cured and solid, the container can typically be disposed of in the regular trash.[7] However, confirm this is acceptable with your local waste regulations.

  • Large Quantities: For larger quantities, spread the adhesive on an inert material like cardboard or in a pile of baking soda outdoors to cure before disposal.[8] Be aware that the curing process can generate heat and fumes.[8][9]

By adhering to these guidelines and always confirming the identity of the chemical with its SDS, laboratory professionals can ensure the safe and proper disposal of chemical waste, protecting both themselves and the environment.

References

Essential Safety and Operational Guidance for Handling Hazardous Laboratory Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The identifier "TF-130" does not correspond to a recognized chemical substance in publicly available safety and chemical databases. The following guidance is based on best practices for handling a generic hazardous chemical in a laboratory environment. Researchers, scientists, and drug development professionals must consult the specific Safety Data Sheet (SDS) for any chemical to obtain accurate and detailed safety information.

This document provides a procedural framework for the safe handling and disposal of hazardous chemicals in a laboratory setting, designed to be a primary resource for ensuring operational safety and compliance.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the essential PPE for handling hazardous chemicals.

PPE CategorySpecificationPurpose
Eye Protection ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be used when there is a significant splash hazard.Protects eyes from chemical splashes, powders, and aerosols.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene, or butyl rubber, depending on the specific chemical's breakthrough time). Check glove compatibility charts.[1]Prevents skin contact with the chemical, which could lead to irritation, burns, or systemic toxicity.
Body Protection A flame-resistant lab coat worn fully buttoned. For highly corrosive or toxic materials, a chemical-resistant apron or suit may be necessary.Protects skin and personal clothing from splashes and contamination.
Respiratory Protection Use of a certified chemical fume hood is the primary engineering control. If a fume hood is not feasible, a respirator (e.g., N95, half-mask, or full-face with appropriate cartridges) may be required based on a formal risk assessment.Prevents inhalation of hazardous vapors, fumes, or dust.
Foot Protection Closed-toe shoes, preferably made of a chemically resistant material.Protects feet from spills and falling objects.

Operational and Disposal Plans

Adherence to standardized procedures is critical for minimizing risks associated with handling hazardous chemicals. The following sections detail the lifecycle of a chemical within the laboratory, from receipt to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any signs of damage or leakage.

  • Verify that the container is clearly labeled with the chemical name, concentration, hazard warnings, and date of receipt.

  • Store the chemical in a designated, well-ventilated area, away from incompatible materials.

  • Ensure the storage location is secure and accessible only to authorized personnel.

Handling and Experimental Use:

  • Always handle the chemical within a certified chemical fume hood to minimize inhalation exposure.

  • Before starting any experiment, review the SDS and the experimental protocol thoroughly.

  • Ensure all necessary PPE is donned correctly before handling the chemical.

  • Use the smallest quantity of the chemical necessary for the experiment.

  • Keep all containers of the chemical sealed when not in use.

  • Clearly label all secondary containers with the chemical name and any associated hazards.

Spill Response:

  • In the event of a small, manageable spill, alert personnel in the immediate area.

  • Contain the spill using an appropriate spill kit (e.g., absorbent pads, sand, or a neutralizing agent).

  • Wear appropriate PPE, including respiratory protection if necessary, during cleanup.

  • Collect the absorbed material in a labeled, sealed waste container.

  • For large or highly hazardous spills, evacuate the area immediately and contact the institution's emergency response team.

Waste Disposal:

  • All waste contaminated with the hazardous chemical must be treated as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix different types of chemical waste unless explicitly permitted by your institution's waste management guidelines.

  • Store hazardous waste in a secure, secondary containment area pending pickup by a certified waste disposal vendor.[2][3][4][5]

  • Maintain a log of all hazardous waste generated.

Experimental Workflow and Safety Protocols

The following diagram illustrates the logical workflow for handling a hazardous chemical in a laboratory setting, emphasizing the integration of safety checkpoints at each stage.

cluster_0 Preparation cluster_1 Handling cluster_2 Post-Experiment cluster_3 Emergency Response A Review SDS and Protocol B Don Appropriate PPE A->B C Work in Fume Hood B->C Proceed to Handling D Conduct Experiment C->D E Seal Containers D->E I Spill Occurs D->I Potential Hazard F Decontaminate Work Area E->F Experiment Complete G Segregate Hazardous Waste F->G H Store Waste for Disposal G->H L Certified Disposal H->L Scheduled Pickup J Follow Spill Protocol I->J K Evacuate if Necessary I->K

Caption: Workflow for Safe Handling and Disposal of Hazardous Laboratory Chemicals.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.